4-Iodobenzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97335. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-iodobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAKCIUOTIPYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061904 | |
| Record name | Benzoyl chloride, 4-iodo- | |
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Molecular Weight |
266.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1711-02-0 | |
| Record name | 4-Iodobenzoyl chloride | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Iodobenzoyl chloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iodobenzoyl chloride | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97335 | |
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| Record name | Benzoyl chloride, 4-iodo- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 4-iodo- | |
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| Record name | 4-iodobenzoyl chloride | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.431 | |
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| Record name | 4-IODOBENZOYL CHLORIDE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY4KZ93RHK | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Iodobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Iodobenzoyl chloride (CAS No. 1711-02-0), a valuable reagent in organic synthesis. This document details its chemical and physical properties, spectroscopic data, synthesis, and key applications, with a focus on providing practical information for laboratory use.
Core Properties and Data
This compound is a moisture-sensitive crystalline solid.[1] Its key physical and chemical properties are summarized in the tables below for easy reference.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 1711-02-0[1] |
| Molecular Formula | C₇H₄ClIO[1] |
| Molecular Weight | 266.46 g/mol [1] |
| IUPAC Name | This compound[2] |
| Synonyms | p-Iodobenzoyl chloride, Benzoyl chloride, 4-iodo-[2] |
| InChI Key | NJAKCIUOTIPYED-UHFFFAOYSA-N[1] |
| SMILES | ClC(=O)c1ccc(I)cc1[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Light yellow to beige crystalline powder or chunks[1] |
| Melting Point | 63-65 °C[1] |
| Boiling Point | 120-121 °C at 1 mmHg[1] |
| Solubility | Soluble in toluene (B28343) and benzene |
| Sensitivity | Moisture sensitive[1] |
Spectroscopic Data
The structural identity of this compound can be confirmed by various spectroscopic techniques. The characteristic spectral data are presented below.
Table 3: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.05 | Doublet | Aromatic H (ortho to -COCl) |
| ~7.51 | Doublet | Aromatic H (ortho to -I) |
Table 4: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O (Acid Chloride) |
| ~138 | Aromatic C-H |
| ~132 | Aromatic C-H |
| ~131 | Aromatic C-COCl |
| ~101 | Aromatic C-I |
Table 5: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~1770 | C=O Stretch (Acid Chloride) |
| ~1580 | C=C Stretch (Aromatic) |
| ~1200 | C-O Stretch |
| ~830 | C-H Bending (para-substituted) |
| ~600-800 | C-Cl Stretch |
Synthesis and Reactivity
This compound is typically synthesized from 4-iodobenzoic acid. A common and effective method involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis of this compound
This protocol describes a general laboratory procedure for the synthesis of this compound from 4-iodobenzoic acid.
Materials:
-
4-Iodobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or other inert solvent)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 4-iodobenzoic acid.
-
Add an excess of thionyl chloride (typically 2-3 equivalents) and a catalytic amount of DMF.
-
Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation, preferably under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.
The following diagram illustrates the workflow for the synthesis of this compound.
Applications in Organic Synthesis
This compound is a versatile building block in organic synthesis, primarily used as an acylating agent to introduce the 4-iodobenzoyl group into various molecules. This moiety is particularly useful for introducing an iodine atom, which can subsequently be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form more complex molecular architectures.
A key application is the synthesis of amides through reaction with primary or secondary amines. This reaction is fundamental in the development of new pharmaceutical compounds. For instance, it is used in the preparation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, which have been investigated as potential human dopamine (B1211576) D4 antagonists.
Experimental Protocol: General Synthesis of 4-Iodobenzamides
This protocol outlines a general procedure for the acylation of a primary amine with this compound.
Materials:
-
This compound
-
Primary amine
-
Triethylamine (B128534) (or other non-nucleophilic base)
-
Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the primary amine and triethylamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
The product can be further purified by recrystallization or column chromatography.
The logical relationship for the synthesis of a 4-iodobenzamide (B1293542) is depicted in the following diagram.
Safety Information
This compound is a corrosive substance that reacts with moisture. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. It is classified as causing severe skin burns and eye damage.[1][2]
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a thorough safety assessment before conducting any laboratory work. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.
References
An In-Depth Technical Guide to 4-Iodobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Iodobenzoyl chloride, a pivotal reagent in organic synthesis, particularly within the pharmaceutical and materials science sectors. This document outlines its chemical and physical properties, safety and handling protocols, and its applications in synthetic chemistry, supported by a detailed experimental protocol for a key reaction.
Core Properties and Data
This compound is a solid, moisture-sensitive compound valued for its utility as a building block in complex molecular architectures.[1] Its reactivity is dominated by the acyl chloride group, a versatile functional group for acylation reactions, and the iodine substituent, which allows for participation in cross-coupling reactions.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClIO | [1][2][3][4][5][6] |
| Molecular Weight | 266.46 g/mol | [2][3][4][5][7] |
| CAS Number | 1711-02-0 | [1][2][4][6][7] |
| Melting Point | 62-66 °C | [2][3][7][8] |
| Boiling Point | 120-121 °C at 1 mmHg | [3][7][8] |
| Density | 1.9 ± 0.1 g/cm³ | [2] |
| Flash Point | >110°C | [1] |
| Solubility | Soluble in toluene (B28343) and benzene | [1][3][8] |
Synthesis and Reactions
This compound is commonly synthesized from its corresponding carboxylic acid, 4-iodobenzoic acid, through reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.
Caption: Synthesis of this compound from 4-Iodobenzoic acid.
The primary utility of this compound in synthetic chemistry is as an acylating agent. It readily reacts with nucleophiles such as amines to form amides, a reaction often referred to as the Schotten-Baumann reaction.[8] This reaction is fundamental in the synthesis of a wide range of pharmaceutical compounds.
Applications in Research and Drug Development
This compound is a versatile intermediate with several notable applications:
-
Pharmaceutical Synthesis: It is a key reagent in the preparation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, which are being investigated as potential human dopamine (B1211576) D4 antagonists.[8]
-
Polymer Modification: It has been used to modify poly(allylamine) to render the polymer X-ray visible, which has applications in the development of radiopaque biomaterials.
-
Supramolecular Chemistry: It is used in the synthesis ofrotaxane monomers, which are precursors for the production of polyrotaxanes.[8]
-
Heterocyclic Chemistry: It is employed in the palladium-catalyzed synthesis of pyrroles from imines and acetylenes.[8]
Experimental Protocols
The following is a representative experimental protocol for the synthesis of an N-substituted-4-iodobenzamide from this compound and a primary amine, based on the Schotten-Baumann reaction.
Synthesis of N-Aryl-4-iodobenzamide
Materials:
-
This compound (1.0 equivalent)
-
Primary amine (e.g., aniline) (1.0 equivalent)
-
Triethylamine (B128534) (1.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Add the this compound solution dropwise to the cooled amine solution over a period of 15-20 minutes with continuous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude N-aryl-4-iodobenzamide can be further purified by recrystallization or column chromatography.
Caption: Experimental workflow for the synthesis of N-Aryl-4-iodobenzamide.
Safety and Handling
This compound is classified as a corrosive substance and causes severe skin burns and eye damage.[6][7] It may also cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[7]
-
Hand Protection: Wear suitable chemical-resistant gloves.[7]
-
Respiratory Protection: Use a full-face particle respirator or a respirator with appropriate cartridges.[7]
-
Skin and Body Protection: Wear appropriate protective clothing.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust and aerosols.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
It is sensitive to moisture.[1]
-
Incompatible with strong bases.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek immediate medical attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | C7H4ClIO | CID 74373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.fr]
- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CAS#:1711-02-0 | Chemsrc [chemsrc.com]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Synthesis of 4-Iodobenzoyl Chloride from 4-Iodobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-iodobenzoyl chloride from 4-iodobenzoic acid, a key transformation in the preparation of various pharmaceuticals and functional materials. This document details the most common and effective synthetic methods, including reaction mechanisms, experimental protocols, and purification techniques. All quantitative data is summarized for easy comparison, and key processes are visualized to facilitate understanding.
Introduction
This compound is a valuable building block in organic synthesis, utilized in the preparation of a wide range of compounds, including N-(1-benzylpyrrolidin-3-yl)arylbenzamides as potential human dopamine (B1211576) D4 antagonists, radiopaque polymers, and poly[1]rotaxanes. Its synthesis from the readily available 4-iodobenzoic acid is a fundamental step in accessing these more complex molecules. The conversion of the carboxylic acid to the more reactive acyl chloride is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This guide will explore both methodologies in detail.
Physicochemical Properties
A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1.
Table 1: Physicochemical Data of 4-Iodobenzoic Acid and this compound
| Property | 4-Iodobenzoic Acid | This compound |
| CAS Number | 619-58-9 | 1711-02-0 |
| Molecular Formula | C₇H₅IO₂ | C₇H₄ClIO[1] |
| Molecular Weight | 248.02 g/mol | 266.46 g/mol |
| Appearance | White to off-white crystalline powder | White to pale cream crystals or powder |
| Melting Point | 270-273 °C (lit.) | 63-65 °C (lit.) |
| Boiling Point | Decomposes | 120-121 °C/1 mmHg (lit.) |
| Solubility | Sparingly soluble in cold water, soluble in ethanol, ether, and hot water. | Soluble in toluene (B28343) and benzene.[1] Reacts with water. |
Synthetic Methodologies
The conversion of 4-iodobenzoic acid to this compound involves the substitution of the hydroxyl group of the carboxylic acid with a chloride ion. This is typically achieved using thionyl chloride or oxalyl chloride.
Thionyl Chloride Method
The reaction with thionyl chloride is a widely used and effective method for the preparation of acyl chlorides. The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drives the reaction to completion.
Reaction Scheme:
Reaction Mechanism:
The mechanism involves the initial attack of the carboxylic acid oxygen on the electrophilic sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent intramolecular nucleophilic attack by the chloride ion on the carbonyl carbon.
Caption: Reaction workflow for the synthesis of this compound using thionyl chloride.
Oxalyl Chloride Method
Oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is another excellent reagent for this transformation. This method is often preferred for its milder reaction conditions and the formation of only gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl).
Reaction Scheme:
Reaction Mechanism:
The reaction proceeds via the formation of a Vilsmeier reagent from oxalyl chloride and DMF, which then activates the carboxylic acid. The resulting intermediate is then attacked by a chloride ion to yield the final product.
Caption: Reaction workflow for the synthesis of this compound using oxalyl chloride and a DMF catalyst.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound.
Protocol 1: Using Thionyl Chloride
This protocol is adapted from a literature procedure with a reported crude yield of 100%.[2]
Materials and Equipment:
-
4-Iodobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 4-iodobenzoic acid.
-
Carefully add an excess of thionyl chloride to the flask.
-
Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Using Oxalyl Chloride (General Procedure)
This is a general procedure for the conversion of a carboxylic acid to an acyl chloride.[3][4]
Materials and Equipment:
-
4-Iodobenzoic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous dichloromethane (B109758) (DCM) or another inert solvent
-
Round-bottom flask with a stir bar and a gas outlet
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of 4-iodobenzoic acid in anhydrous dichloromethane in a round-bottom flask, add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture in an ice bath.
-
Slowly add oxalyl chloride (typically 1.5-2.0 equivalents) dropwise to the stirred solution. Vigorous gas evolution (CO₂, CO, and HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and any excess oxalyl chloride under reduced pressure using a rotary evaporator to yield the crude this compound.
Comparison of Synthetic Methods
Both thionyl chloride and oxalyl chloride are effective reagents for the synthesis of this compound. The choice of reagent may depend on the scale of the reaction, desired purity, and available equipment. A comparison of the two methods is presented in Table 2.
Table 2: Comparison of Thionyl Chloride and Oxalyl Chloride Methods
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |
| Reagent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |
| Catalyst | Not typically required | N,N-Dimethylformamide (DMF) |
| Reaction Conditions | Typically requires heating (reflux) | Often proceeds at room temperature after initial cooling |
| Byproducts | SO₂ and HCl (both gaseous) | CO₂, CO, and HCl (all gaseous) |
| Work-up | Removal of excess thionyl chloride by distillation | Removal of solvent and excess oxalyl chloride by distillation |
| Reported Yield | High (crude yield reported as 100%)[2] | Generally high |
| Considerations | Thionyl chloride is corrosive and reacts violently with water. | Oxalyl chloride is toxic and corrosive, and also reacts with water.[5] |
Purification and Characterization
The crude this compound obtained after the removal of the excess chlorinating agent and solvent is often of sufficient purity for subsequent reactions. However, further purification can be achieved if necessary.
Purification
-
Distillation: The product can be purified by vacuum distillation. The boiling point of this compound is reported as 120-121 °C at 1 mmHg.
-
Recrystallization: Recrystallization from a suitable solvent is another effective purification method. Given that this compound is soluble in non-polar solvents like toluene and benzene, a suitable recrystallization solvent system could involve dissolving the crude product in a minimal amount of a good solvent (e.g., toluene) at an elevated temperature and then adding a poorer, miscible solvent (e.g., hexane) until turbidity is observed, followed by slow cooling. The selection of an appropriate solvent system is crucial for obtaining high purity and yield.[6][7]
Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, and the ¹³C NMR spectrum would show a distinctive peak for the carbonyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit a strong absorption band characteristic of the C=O stretching vibration of the acyl chloride, typically in the range of 1750-1800 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.
Safety Precautions
-
Both thionyl chloride and oxalyl chloride are corrosive, toxic, and react violently with water. All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
The gaseous byproducts (HCl, SO₂, CO, CO₂) are also hazardous and should be properly vented or scrubbed.
Conclusion
The synthesis of this compound from 4-iodobenzoic acid is a straightforward and high-yielding transformation that can be effectively accomplished using either thionyl chloride or oxalyl chloride. The choice of reagent will depend on the specific requirements of the synthesis. This guide provides the necessary information for researchers to select the most appropriate method and execute the synthesis safely and efficiently, yielding a key intermediate for further chemical exploration and drug development.
References
An In-depth Technical Guide to the Reactivity of 4-Iodobenzoyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodobenzoyl chloride is a versatile reagent in organic synthesis, prized for its dual functionality. The highly reactive acyl chloride group readily participates in nucleophilic acyl substitution reactions, while the iodine atom provides a site for subsequent cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, including amines, alcohols, and thiols. It details the underlying reaction mechanisms, provides quantitative data on reactivity and yields, and offers detailed experimental protocols for the synthesis and characterization of the resulting amide, ester, and thioester products. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals employing this compound in their synthetic endeavors.
Introduction
This compound is a key building block in the synthesis of a wide array of organic molecules, from pharmaceuticals to advanced materials. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by a variety of nucleophiles. This reactivity is modulated by the electronic effects of the para-iodo substituent. Understanding the kinetics and thermodynamics of these reactions is crucial for optimizing reaction conditions and achieving desired product outcomes.
The primary reaction pathway for this compound with nucleophiles is nucleophilic acyl substitution . This two-step addition-elimination mechanism involves the initial attack of the nucleophile on the carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of the chloride leaving group to regenerate the carbonyl double bond.
Theoretical Background: Electronic Effects and Reactivity
The reactivity of the benzoyl chloride ring is influenced by the nature of the substituent at the para position. The Hammett equation provides a quantitative measure of this influence. The equation is expressed as:
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction with the substituted benzoyl chloride.
-
k₀ is the rate constant for the reaction with unsubstituted benzoyl chloride.
-
σ (sigma) is the substituent constant, which depends on the electronic properties of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
The iodo group at the para position (σₚ = +0.18) is weakly electron-withdrawing through its inductive effect (-I), which slightly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride.
Reactivity with Amines: Synthesis of Amides
The reaction of this compound with primary and secondary amines, known as the Schotten-Baumann reaction, is a robust and widely used method for the formation of amides. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Quantitative Data: Reaction Yields
| Nucleophile (Amine) | Product | Solvent | Base | Yield (%) |
| Aniline (B41778) | 4-Iodo-N-phenylbenzamide | Dichloromethane | Pyridine | High |
| 4-Methylaniline | 4-Iodo-N-(p-tolyl)benzamide | Dichloromethane/Water | NaOH | >90 |
| Benzylamine | N-Benzyl-4-iodobenzamide | Dichloromethane | Triethylamine (B128534) | High |
| Diethylamine | N,N-Diethyl-4-iodobenzamide | Dichloromethane/Water | NaOH | Good |
Experimental Protocol: Synthesis of 4-Iodo-N-phenylbenzamide (4-Iodobenzanilide)
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution, followed by the dropwise addition of a solution of aniline in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford 4-iodo-N-phenylbenzamide as a solid.
Characterization Data for 4-Iodo-N-phenylbenzamide:
-
Melting Point: 187 °C[1]
-
¹H NMR (DMSO-d₆): δ 10.35 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 7.70 (d, J = 7.6 Hz, 2H, Ar-H), 7.35 (t, J = 7.8 Hz, 2H, Ar-H), 7.10 (t, J = 7.4 Hz, 1H, Ar-H).
-
¹³C NMR (DMSO-d₆): δ 165.5, 139.5, 137.4, 131.0, 129.0, 128.8, 124.2, 120.8, 98.5.
-
IR (KBr, cm⁻¹): 3300-3400 (N-H stretch), 1650-1680 (C=O stretch, Amide I), 1520-1540 (N-H bend, Amide II).
Reactivity with Alcohols: Synthesis of Esters
This compound reacts readily with primary and secondary alcohols to form esters. The reaction is often carried out in the presence of a base like pyridine to scavenge the HCl produced. Phenols, being less nucleophilic than alcohols, may require activation to the corresponding phenoxide with a stronger base for efficient esterification.
Quantitative Data: Reaction Kinetics and Yields
| Nucleophile (Alcohol) | Product | Solvent | Base | Rate Constant, k (min⁻¹) at 25°C | Yield (%) |
| n-Propanol | n-Propyl 4-iodobenzoate | n-Propanol | - | 0.0617 | - |
| Ethanol | Ethyl 4-iodobenzoate | Dichloromethane | Pyridine | - | High |
| Phenol | Phenyl 4-iodobenzoate | Dichloromethane/Water | NaOH | - | >90 |
Experimental Protocol: Synthesis of Ethyl 4-Iodobenzoate
Materials:
-
This compound (1.0 eq)
-
Anhydrous ethanol (excess)
-
Anhydrous pyridine (1.2 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add anhydrous pyridine, followed by the slow addition of anhydrous ethanol.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).
Characterization Data for Ethyl 4-Iodobenzoate:
-
¹H NMR (CDCl₃): δ 7.81 (d, J = 8.6 Hz, 2H, Ar-H), 7.75 (d, J = 8.6 Hz, 2H, Ar-H), 4.38 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.39 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃): δ 165.8, 137.7, 131.4, 128.9, 99.8, 61.3, 14.3.
-
IR (neat, cm⁻¹): 1715-1735 (C=O stretch), 1270-1300 (C-O stretch).
Reactivity with Thiols: Synthesis of Thioesters
The reaction of this compound with thiols provides a direct route to S-thioesters. Similar to the reactions with amines and alcohols, a base is typically employed to neutralize the HCl byproduct. Thiolates, generated by deprotonating thiols with a strong base, are highly nucleophilic and react rapidly with acyl chlorides.
Quantitative Data: Reaction Yields
| Nucleophile (Thiol) | Product | Solvent | Base | Yield (%) |
| Thiophenol | S-Phenyl 4-iodobenzothioate | Dichloromethane | Triethylamine | Good |
| Benzyl mercaptan | S-Benzyl 4-iodobenzothioate | Dichloromethane/Water | NaOH | High |
Experimental Protocol: Synthesis of S-Phenyl 4-Iodobenzothioate
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.0 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound and thiophenol in DCM.
-
Cool the mixture to 0 °C.
-
Slowly add triethylamine to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Characterization Data for S-Phenyl 4-Iodobenzothioate:
-
Melting Point: 94-96 °C
-
¹H NMR (CDCl₃): δ 7.85 (d, J = 8.5 Hz, 2H, Ar-H), 7.65 (d, J = 8.5 Hz, 2H, Ar-H), 7.45-7.55 (m, 5H, Ar-H).
-
¹³C NMR (CDCl₃): δ 189.5, 138.0, 137.5, 135.0, 130.0, 129.5, 129.0, 128.5, 100.0.
-
IR (KBr, cm⁻¹): 1660-1690 (C=O stretch).
Mandatory Visualizations
Caption: General mechanism of nucleophilic acyl substitution.
Caption: Workflow for amide synthesis from this compound.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of a variety of important organic compounds. Its reactions with amines, alcohols, and thiols proceed efficiently via a nucleophilic acyl substitution mechanism to yield the corresponding amides, esters, and thioesters. The reactivity of the acyl chloride is subtly enhanced by the electron-withdrawing nature of the para-iodo substituent. The experimental protocols provided herein offer reliable methods for the synthesis and purification of these products, and the compiled data serves as a useful reference for reaction planning and optimization. The presence of the iodine atom in the products opens up further synthetic possibilities through subsequent cross-coupling reactions, making this compound a truly versatile tool in the arsenal (B13267) of the synthetic chemist.
References
Technical Guide: 4-Iodobenzoyl Chloride - Safety, Handling, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Iodobenzoyl chloride, including its safety data, handling precautions, and detailed experimental protocols for its use in chemical synthesis. The information is intended to support researchers and professionals in the safe and effective application of this compound in a laboratory setting.
Safety Data Sheet (SDS) Summary
The following tables summarize the key safety and property data for this compound, compiled from various Safety Data Sheets.[1][2][3][4][5]
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 1711-02-0 | [4] |
| Molecular Formula | C₇H₄ClIO | [4] |
| Molecular Weight | 266.46 g/mol | [4] |
| Appearance | Light yellow solid | [6] |
| Odor | Odorless | [6] |
| Melting Point | 63-65 °C | [4] |
| Boiling Point | 120-121 °C @ 1 mmHg | [4] |
| Solubility | Soluble in toluene (B28343) and benzene. Reacts with water. |
Hazard Identification and GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
Hazard Pictogram:
-
GHS05: Corrosion[4]
NFPA 704 Rating
| Category | Rating |
| Health | 3 |
| Flammability | 1 |
| Instability | 0 |
| Special | W (Reacts with water) |
Handling and Safety Precautions
Proper handling of this compound is crucial to ensure laboratory safety. The following procedures are based on standard safety protocols for corrosive and water-reactive chemicals.
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and full-body protection as necessary. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with appropriate cartridges is recommended. |
Safe Handling Workflow
The following diagram outlines the general workflow for the safe handling of this compound.
Caption: General workflow for safely handling this compound in a laboratory setting.
Storage
-
Store in a cool, dry, well-ventilated area.[7]
-
Keep container tightly closed.
-
Store away from incompatible materials such as strong bases, oxidizing agents, and moisture.[6]
-
The product is moisture-sensitive and corrosive.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Unsuitable Extinguishing Media: Do not use water, as it reacts with the substance.
-
Specific Hazards: Thermal decomposition can produce toxic fumes of carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen iodide.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid breathing dust and contact with skin and eyes.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Carefully sweep up and place in a suitable, closed container for disposal. Avoid generating dust.
Experimental Protocols
This compound is a versatile reagent in organic synthesis. The following sections provide detailed experimental protocols for some of its key applications.
Direct Synthesis of Pyrroles from Imines, Alkynes, and Acid Chlorides
This protocol is adapted from the work of St. Cyr, et al., and describes a one-pot synthesis of polysubstituted pyrroles.
Reaction Scheme:
An imine, an acid chloride (this compound), an alkyne, and an isocyanide react to form a substituted pyrrole.
Experimental Workflow:
Caption: Step-by-step workflow for the isocyanide-mediated synthesis of pyrroles.
Detailed Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the imine (1.0 equiv) and a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add this compound (1.0 equiv) to the solution.
-
Add the isocyanide (1.0 equiv) dropwise.
-
Add the alkyne (1.2 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis until the starting materials are consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired pyrrole.
Synthesis and Characterization of Radiopaque Poly(allylamine) Nanoparticles
This protocol, based on the work of Mawad et al., describes the modification of poly(allylamine) with this compound to create radiopaque nanoparticles for potential biomedical imaging applications.
Reaction Scheme:
Poly(allylamine) is reacted with this compound in the presence of a base to form an amide linkage, incorporating the iodine atom into the polymer structure.
Experimental Workflow:
Caption: Workflow for the synthesis and characterization of radiopaque poly(allylamine) nanoparticles.
Detailed Methodology:
-
Polymer Modification:
-
Dissolve poly(allylamine) hydrochloride in an appropriate solvent (e.g., a mixture of water and an organic solvent like DMF).
-
Add a base, such as triethylamine, to neutralize the hydrochloride salt and deprotonate the amine groups.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound in a suitable organic solvent (e.g., THF) to the polymer solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours to ensure complete reaction.
-
-
Purification of the Modified Polymer:
-
Precipitate the modified polymer by adding the reaction mixture to a non-solvent (e.g., acetone (B3395972) or ether).
-
Collect the precipitate by filtration and wash it thoroughly with the non-solvent to remove unreacted reagents and by-products.
-
Dry the resulting iodinated polymer under vacuum.
-
-
Nanoparticle Formation:
-
Prepare the radiopaque nanoparticles using a method such as nanoprecipitation. This typically involves dissolving the modified polymer in a solvent and then adding this solution to a non-solvent under controlled conditions to induce the formation of nanoparticles.
-
-
Characterization:
-
Characterize the size and morphology of the nanoparticles using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Evaluate the radiopacity of the nanoparticles by performing X-ray imaging on suspensions of the nanoparticles at various concentrations.
-
It is important to note that while this guide provides detailed information, all laboratory work should be conducted with a thorough understanding of the specific hazards of all reagents and in compliance with all institutional and regulatory safety protocols.
References
A Technical Guide to the Solubility of 4-Iodobenzoyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-iodobenzoyl chloride in various organic solvents. This information is critical for its application in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals where it serves as a key intermediate. Due to its reactive nature, understanding its solubility and stability in different solvent systems is paramount for reaction design, optimization, and scale-up.
Core Physical and Chemical Properties
This compound is a moisture-sensitive crystalline solid.[1][2][3] It is characterized by a melting point ranging from 63-65 °C and a boiling point of 120-121 °C at 1 mmHg.[1][2][4][5] Its reactivity stems from the acyl chloride functional group, which readily undergoes nucleophilic attack, and the iodine atom, which can participate in various cross-coupling reactions.[6][7]
Solubility Profile
Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative solubility information has been reported and is summarized below.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent | Solubility | Citation |
| Aromatic Hydrocarbons | Toluene | Soluble | [1][2][3][5] |
| Benzene | Soluble | [1][2][3][5] | |
| Chlorinated Solvents | Dichloromethane | Soluble | [6] |
| Chloroform | Soluble | [6] | |
| Protic Solvents | Water | Reacts | [6] |
It is crucial to note that this compound is highly reactive with water and other protic solvents, leading to hydrolysis of the acyl chloride to the corresponding carboxylic acid. Therefore, its use requires anhydrous conditions.
Experimental Protocol: Determination of Solubility
While specific experimental protocols for determining the solubility of this compound were not found, a general and widely accepted method for determining the solubility of a solid compound in an organic solvent is the isothermal equilibrium method.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials with airtight caps
-
Syringe filters (PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the desired anhydrous organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation and moisture ingress.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solid phase should be persistently present, indicating a saturated solution.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
-
Analysis:
-
Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or GC. A calibration curve prepared with standards of known concentrations will be required.
-
-
Calculation of Solubility:
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), based on the determined concentration and the volume of the sample.
-
Factors Influencing Solubility
The solubility of this compound in organic solvents is governed by several interrelated factors. The following diagram illustrates these key relationships.
Caption: Key factors influencing the solubility of this compound.
References
- 1. 1711-02-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound CAS#: 1711-02-0 [m.chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 4-インドベンゾイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 1711-02-0 [chemicalbook.com]
- 6. iodobenzene.ltd [iodobenzene.ltd]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to 4-Iodobenzoyl Chloride: Physical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodobenzoyl chloride (C₇H₄ClIO) is a pivotal intermediate in organic synthesis, valued for its utility in introducing the 4-iodobenzoyl moiety into a diverse range of molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a particular focus on its stability and handling considerations. The information presented herein is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this versatile reagent.
Physical and Chemical Properties
This compound is a solid at room temperature, typically appearing as a colorless to light yellow or beige crystalline powder or chunks.[1][2] It is soluble in organic solvents such as toluene (B28343) and benzene.[3] A summary of its key physical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄ClIO | |
| Molecular Weight | 266.46 g/mol | |
| Appearance | Colorless to light yellow/beige crystalline powder or chunks | [1][2] |
| Melting Point | 63-65 °C | [3] |
| Boiling Point | 120-121 °C at 1 mmHg | [3] |
| Solubility | Soluble in toluene and benzene | [3] |
| CAS Number | 1711-02-0 |
Stability and Reactivity
While stable under standard, anhydrous conditions, this compound is a reactive compound, a characteristic that underpins its synthetic utility.[1] Its stability is primarily compromised by moisture and nucleophiles.
2.1. Moisture Sensitivity and Hydrolysis
This compound is highly sensitive to moisture. In the presence of water, it readily hydrolyzes to form 4-iodobenzoic acid and hydrochloric acid. This reaction is often vigorous and exothermic. Therefore, it is imperative to handle and store the compound under strictly anhydrous conditions to prevent its degradation.
Caption: Hydrolysis of this compound.
2.2. Reactivity with Nucleophiles
The electrophilic carbonyl carbon of the benzoyl chloride moiety makes it highly susceptible to attack by nucleophiles. It reacts readily with alcohols to form esters, with amines to form amides, and with carboxylates to form anhydrides. These reactions are fundamental to its application in organic synthesis.
2.3. Thermal Decomposition
Upon heating, this compound can decompose, releasing hazardous gases including carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen chloride.
2.4. Incompatibilities
This compound is incompatible with strong bases and oxidizing agents. Reactions with these substances can be vigorous and should be avoided.
Experimental Protocols
3.1. Synthesis of this compound from 4-Iodobenzoic Acid
This protocol describes the synthesis of this compound from 4-iodobenzoic acid using thionyl chloride as the chlorinating agent.
Materials:
-
4-Iodobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 4-iodobenzoic acid.
-
Carefully add an excess of thionyl chloride to the flask. The reaction should be performed in a well-ventilated fume hood.
-
Heat the mixture to reflux and maintain the reflux for a period of 2-3 hours. The progress of the reaction can be monitored by the cessation of hydrogen chloride and sulfur dioxide gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Caption: Synthesis of this compound.
3.2. General Procedure for the Reaction of this compound with a Primary Amine
This protocol provides a general method for the synthesis of an N-substituted 4-iodobenzamide.[1]
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Triethylamine (B128534) (or another suitable non-nucleophilic base)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve the primary amine and triethylamine (1.1 equivalents) in the anhydrous aprotic solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the this compound solution to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by washing with water, dilute acid (to remove excess amine and base), and brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent removed under reduced pressure to yield the crude amide product.
-
The product can be further purified by recrystallization or column chromatography.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. Due to its reactivity with water, it should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.
Conclusion
This compound is a valuable reagent in organic synthesis, characterized by its high reactivity. A thorough understanding of its physical properties, stability, and handling requirements is crucial for its safe and effective use in research and development. The experimental protocols provided in this guide offer a starting point for the synthesis and application of this important chemical intermediate.
References
Spectroscopic Profile of 4-Iodobenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Iodobenzoyl chloride (CAS No. 1711-02-0), a key reagent and building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.
Spectroscopic Data Summary
The empirical formula for this compound is C₇H₄ClIO, with a molecular weight of 266.46 g/mol .[1] The spectroscopic data presented below provides a detailed fingerprint of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the para-substitution on the benzene (B151609) ring, the proton and carbon environments are simplified, leading to a characteristic spectral pattern.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the benzene ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~7.90 | Doublet | 2H | ~8.5 | Protons ortho to the carbonyl group (H-2, H-6) |
| ~7.70 | Doublet | 2H | ~8.5 | Protons ortho to the iodine atom (H-3, H-5) |
¹³C NMR (Carbon-13 NMR) Data
The proton-decoupled ¹³C NMR spectrum of this compound displays four signals for the aromatic carbons and one for the carbonyl carbon.
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (Carbonyl) |
| ~138 | C-3, C-5 |
| ~133 | C-1 |
| ~131 | C-2, C-6 |
| ~100 | C-4 (Carbon attached to Iodine) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~1770 | Strong | C=O stretch (acid chloride) |
| ~1580 | Medium | C=C stretch (aromatic ring) |
| ~1200 | Strong | C-O stretch |
| ~830 | Strong | C-H out-of-plane bend (para-disubstituted) |
| ~500 | Medium | C-I stretch |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a distinct fragmentation pattern that can be used for its identification. The NIST WebBook and PubChem confirm the availability of mass spectral data for this compound.[2][3]
| m/z Ratio | Relative Intensity (%) | Assignment |
| 266/268 | Major | [M]⁺, Molecular ion (presence of Cl isotope) |
| 231 | 100 (Base Peak) | [M-Cl]⁺, Loss of chlorine radical |
| 104 | Major | [C₇H₄O]⁺, Iodobenzoyl cation fragment |
| 76 | Major | [C₆H₄]⁺, Benzyne fragment |
Experimental Protocols
The following are general methodologies for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy
A solution of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is prepared in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (δ = 0.00 ppm). The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
Mass Spectrometry (MS)
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC system. The compound is separated from other components on a capillary column and then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of this compound.
References
Commercial availability and suppliers of 4-Iodobenzoyl chloride
An In-depth Technical Guide to 4-Iodobenzoyl Chloride for Researchers and Drug Development Professionals
This guide provides comprehensive technical information on this compound (CAS No. 1711-02-0), a key reagent in organic synthesis, particularly within pharmaceutical and materials science research. It details the compound's properties, commercial availability from various suppliers, a representative synthesis protocol, and standard quality control procedures.
Chemical and Physical Properties
This compound is a solid crystalline compound at room temperature. It is an important building block used in the synthesis of more complex molecules due to its reactive acyl chloride group and the presence of an iodine atom, which can participate in various cross-coupling reactions.
| Property | Value | Reference |
| CAS Number | 1711-02-0 | [1][2] |
| Molecular Formula | C₇H₄ClIO | [3] |
| Molecular Weight | 266.46 g/mol | [3][4][5] |
| Appearance | White to pale cream crystals or powder | [6] |
| Melting Point | 61-68 °C | [3][6] |
| Boiling Point | 120-121 °C at 1 mmHg | |
| SMILES | ClC(=O)c1ccc(I)cc1 | [5] |
| InChIKey | NJAKCIUOTIPYED-UHFFFAOYSA-N | [3][4] |
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, typically at purities of 97% or higher. Researchers can acquire quantities ranging from grams for laboratory research to larger amounts for pilot-scale synthesis.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | 97% | 5 g, 25 g |
| Thermo Scientific Chemicals | 98% | 5 g, 25 g |
| TCI America | ≥98.0% (GC) | 5 g, 25 g |
| Apollo Scientific | 95% | 25 g, 100 g, 250 g |
| Jigs Chemical | R&D to Commercial | Inquire for quantities |
| BLD Pharm | Inquire | Inquire for quantities |
| Alkali Scientific | 97% | 5 g |
Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthesis Protocol
This compound is most commonly synthesized from its corresponding carboxylic acid, 4-Iodobenzoic acid. A general and effective method involves the use of a chlorinating agent such as thionyl chloride or oxalyl chloride. The following is a representative experimental protocol adapted from established procedures for the synthesis of substituted benzoyl chlorides.[7]
Reaction: 4-Iodobenzoic acid to this compound
Materials:
-
4-Iodobenzoic acid
-
Oxalyl chloride (or Thionyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Catalytic amount of N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and CO gas byproducts) is charged with 4-Iodobenzoic acid.
-
Reagent Addition: Anhydrous solvent is added to the flask, followed by a catalytic amount of DMF. The mixture is stirred to form a suspension.
-
Oxalyl chloride (typically 1.5-2.0 equivalents) is added dropwise to the stirred suspension at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) until the evolution of gas ceases and the solid 4-Iodobenzoic acid has completely dissolved. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Work-up: Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes) to yield the final product.
Applications in Research and Drug Development
This compound is a versatile intermediate. Its applications include:
-
Dopamine (B1211576) D4 Antagonists: Used in the preparation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, which have been investigated as potential antagonists for the human dopamine D4 receptor.
-
Radiopaque Polymers: Employed in the chemical modification of polymers like poly(allylamine) to render them visible under X-ray, creating potential contrast agents for medical imaging.
-
Supramolecular Chemistry: Serves as a monomer for the synthesis of poly[1]rotaxanes, which are mechanically interlocked molecules with applications in advanced materials.
-
Heterocyclic Synthesis: Acts as a reactant in the isocyanide-mediated synthesis of pyrroles from imines and acetylenes.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is critical for its successful use in synthesis. Quality control (QC) for this material typically involves a combination of chromatographic and spectroscopic techniques, as well as classic titration methods.[8][9]
Key QC Tests:
-
Assay by Gas Chromatography (GC): This is a primary method for determining the purity of the compound. It separates the main component from volatile impurities and residual solvents.[6]
-
Assay by Titration: A common method for acyl chlorides involves reacting the compound with a known excess of a nucleophile (e.g., an amine or alcohol) and then back-titrating the unreacted nucleophile. Alternatively, the chloride content can be determined by hydrolysis followed by titration.[6]
-
Identity by ¹H NMR: Proton Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure. The spectrum of this compound shows a characteristic pattern for the aromatic protons.[10]
-
Identity by Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups, most notably the strong carbonyl (C=O) stretch of the acyl chloride, typically found around 1770-1800 cm⁻¹.
-
Melting Point: The melting point range is a good indicator of purity. A sharp melting point close to the literature value suggests high purity.
Safety and Handling
This compound is a corrosive substance that requires careful handling to avoid contact with skin, eyes, and mucous membranes.[11]
-
Hazard Classification: GHS classification indicates it causes severe skin burns and eye damage (Skin Corrosion, Sub-category 1B).[11]
-
Handling: Work should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve neutralization or incineration by a licensed chemical disposal company.[11]
References
- 1. jigschemical.com [jigschemical.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. This compound | C7H4ClIO | CID 74373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemeo.com [chemeo.com]
- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. iacld.com [iacld.com]
- 10. This compound(1711-02-0) 1H NMR [m.chemicalbook.com]
- 11. echemi.com [echemi.com]
An In-Depth Technical Guide to the Key Chemical Reactions of 4-Iodobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodobenzoyl chloride (C₇H₄ClIO) is a highly versatile bifunctional reagent, pivotal in the fields of organic synthesis, medicinal chemistry, and materials science. Its structure, featuring a reactive acyl chloride group and a carbon-iodine bond amenable to cross-coupling reactions, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core chemical reactions involving this compound, including nucleophilic acyl substitution, palladium-catalyzed cross-coupling reactions, and Friedel-Crafts acylation. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are presented to serve as a practical resource for researchers in drug discovery and chemical development.
Introduction
This compound is a crystalline solid valued as a building block for introducing a 4-iodobenzoyl moiety into a molecular structure.[1][2] The acyl chloride functional group serves as a potent acylating agent, reacting readily with a variety of nucleophiles. Simultaneously, the iodine atom provides a handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This dual reactivity makes it an invaluable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), molecular probes, and specialized polymers.[3]
Nucleophilic Acyl Substitution Reactions
The most fundamental reaction of this compound is nucleophilic acyl substitution, where the chlorine atom is displaced by a nucleophile. This reaction pathway is central to the formation of amides and esters.
Amide Synthesis (Amidation)
The reaction of this compound with primary or secondary amines is a robust and high-yielding method for the synthesis of 4-iodobenzamides. These products are common substructures in biologically active compounds, including potential human dopamine (B1211576) D₄ antagonists. The reaction typically proceeds rapidly at or below room temperature, often in the presence of a base to neutralize the hydrochloric acid byproduct.[3]
-
Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide product, which can be further purified by recrystallization or column chromatography.[3]
Ester Synthesis (Esterification)
This compound reacts with alcohols or phenols to form the corresponding 4-iodobenzoate (B1621894) esters. Phenols, being less nucleophilic than alcohols, often require activation to the more nucleophilic phenoxide ion using a base like sodium hydroxide (B78521) in what is known as the Schotten-Baumann reaction.[4][5][6] These esters are valuable intermediates and have been used in the synthesis of various derivatives, including those of the natural product chrysin.
-
In a flask, dissolve phenol (B47542) (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (NaOH).
-
To this solution, add this compound (1.2 equivalents) portion-wise while stirring vigorously.
-
Continue to stir the mixture at room temperature for 30 minutes.
-
The solid ester product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water and then a small amount of cold ethanol (B145695).
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure phenyl 4-iodobenzoate.[6]
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is highly reactive towards oxidative addition to a palladium(0) center, initiating several powerful cross-coupling reactions. This allows for the construction of complex molecular scaffolds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction creates a new carbon-carbon bond by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is exceptionally tolerant of various functional groups and is widely used in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.
-
To a Schlenk flask, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equivalents).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ and a phosphine (B1218219) ligand.
-
Evacuate the flask and backfill with an inert gas (Ar or N₂). Repeat this cycle three times.
-
Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.
-
Heat the reaction mixture with stirring (e.g., at 80-100 °C) for 4-12 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain the 4-phenylbenzoyl derivative.[7][8]
Heck Reaction
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. This reaction is a key method for forming carbon-carbon bonds and is stereoselective, typically affording the E-isomer.
-
In a reaction vessel, combine this compound (1.0 equivalent), styrene (B11656) (1.2 equivalents), a palladium catalyst such as Pd(OAc)₂ (1-2 mol%), and a phosphine ligand like P(o-tolyl)₃ (2-4 mol%).
-
Add a base, typically a tertiary amine like triethylamine (Et₃N) or an inorganic base like K₂CO₃ (1.5-2.0 equivalents).
-
Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).
-
Degas the mixture and place it under an inert atmosphere.
-
Heat the reaction to 80-120 °C for 6-24 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the mixture, filter off any solids, and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it, and concentrate. Purify the product by column chromatography to yield the substituted stilbene (B7821643) derivative.[9][10]
Sonogashira Coupling
The Sonogashira coupling reaction is the cross-coupling of an aryl or vinyl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. This reaction is a highly efficient method for the synthesis of arylalkynes.
-
To a flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-4 mol%).
-
Add this compound (1.0 equivalent) and a degassed solvent mixture of an amine base (like triethylamine or diisopropylamine) and another solvent such as THF or DMF.
-
Purge the system with an inert gas.
-
Add the terminal alkyne, such as phenylacetylene (B144264) (1.1-1.5 equivalents), via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 2-8 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of celite to remove the catalyst.
-
Remove the solvent in vacuo.
-
Dissolve the residue in an organic solvent, wash with aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting arylalkyne product by column chromatography.[11][12][13]
Friedel-Crafts Acylation
In a Friedel-Crafts acylation, this compound can act as the electrophilic acylating agent to introduce the 4-iodobenzoyl group onto an electron-rich aromatic ring, such as benzene (B151609) or toluene. This reaction requires a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in an excess of dry benzene (acting as both solvent and reactant), slowly add this compound (1.0 equivalent).
-
After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux (around 60-80 °C) for 1-3 hours. Hydrogen chloride gas will be evolved.
-
Cool the reaction mixture and carefully quench it by pouring it onto crushed ice containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with benzene or another suitable solvent.
-
Combine the organic layers, wash with water, NaHCO₃ solution, and brine, then dry over an anhydrous drying agent.
-
Remove the solvent by distillation, and purify the resulting ketone, 4-iodo-benzophenone, by recrystallization or column chromatography.[14][15]
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the key transformations of this compound and its close analogs.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | ~88-97% |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | ~85-96% |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | 55 | 3 | ~72-99% |
| Amidation | Primary/Secondary Amine | - | Et₃N / DIEA | DCM / THF | 0 - RT | 2-4 | >90% |
| Esterification | Phenol | - | NaOH | H₂O | RT | 0.5 | High |
| Friedel-Crafts | Benzene / Anisole | AlCl₃ / FeCl₃ | - | Benzene / IL | 60-80 | 4-24 | ~65-94% |
Note: Yields and conditions are representative and can vary based on the specific substrates, catalyst loading, and reaction scale.[3][6][7][9][11][15][16]
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and synthetic workflows is crucial for understanding and applying these chemical transformations.
Caption: General mechanism for amide/ester synthesis.
Caption: Simplified catalytic cycle for Pd-catalyzed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H4ClIO | CID 74373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sctunisie.org [sctunisie.org]
- 10. Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 16. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Iodobenzoyl Chloride in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 4-iodobenzoyl chloride in various palladium-catalyzed cross-coupling reactions. This versatile building block serves as a key intermediate in the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients. The protocols outlined below are based on established methodologies for similar aryl halides and acyl chlorides, offering a robust starting point for reaction optimization and discovery.
Sonogashira Coupling: Synthesis of 4-Alkynylbenzoyl Derivatives
The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[1] The reaction of this compound with terminal alkynes yields 4-alkynylbenzoyl derivatives, which are valuable precursors for various heterocyclic compounds and conjugated materials. The acyl chloride functionality is generally compatible with Sonogashira conditions.[2][3]
Quantitative Data Summary
| Catalyst System | Alkyne Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene (B144264) | Et₃N | Acetonitrile (B52724) | 50 | 2 | 85-95 (estimated) | [2] |
| Pd(OAc)₂ / PPh₃ / CuI | 1-Octyne | Et₃N | Toluene (B28343) | RT | 4 | 80-90 (estimated) | [3] |
| Heterogeneous Pd catalyst | Trimethylsilylacetylene | Et₃N | DMF | 80 | 1 | >90 (estimated) | [4] |
Note: Yields are estimated based on reactions with similar benzoyl chlorides as reported in the literature. Actual yields may vary depending on the specific alkyne and precise reaction conditions.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is adapted from established procedures for the Sonogashira coupling of aroyl chlorides.[2]
Materials:
-
This compound (1.0 mmol, 266.5 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (B128534) (Et₃N) (3.0 mmol, 303.6 mg, 418 µL)
-
Anhydrous acetonitrile (5 mL)
-
Schlenk flask, magnetic stirrer, nitrogen or argon source
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add PdCl₂(PPh₃)₂ (14.0 mg), CuI (7.6 mg), and a magnetic stir bar.
-
Add anhydrous acetonitrile (5 mL) and stir the mixture for 5 minutes at room temperature.
-
Add this compound (266.5 mg) and triethylamine (418 µL) to the flask.
-
Finally, add phenylacetylene (132 µL) dropwise to the reaction mixture.
-
Stir the reaction mixture at 50 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethyl acetate (B1210297).
-
Combine the filtrates and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to afford the desired 4-(phenylethynyl)benzoyl chloride.
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Catalytic cycle for the Sonogashira coupling.
Suzuki-Miyaura Coupling: Synthesis of 4-Arylbenzoyl Derivatives
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron species and an organic halide.[5] The coupling of this compound with arylboronic acids provides a direct route to 4-aryl ketones. Anhydrous conditions are often preferred for the coupling of acyl chlorides to avoid hydrolysis of the starting material and product.[5]
Quantitative Data Summary
| Catalyst System | Boronic Acid Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | Cs₂CO₃ | Toluene (anhydrous) | 80 | 12 | 70-85 (estimated) | [5] |
| PdCl₂ | 4-Methylphenylboronic acid | Na₂CO₃ | THF (anhydrous) | RT | 6 | 75-90 (estimated) | [5] |
| Pd(dppf)Cl₂ | Naphthalene-1-boronic acid | K₃PO₄ | Dioxane (anhydrous) | 100 | 16 | 65-80 (estimated) | [6] |
Note: Yields are estimated based on reactions with similar acyl chlorides and aryl iodides. The reactivity of the acyl chloride necessitates careful control of reaction conditions to prevent side reactions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is based on general procedures for the Suzuki coupling of acyl chlorides.[5][7]
Materials:
-
This compound (1.0 mmol, 266.5 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 651.8 mg)
-
Anhydrous toluene (5 mL)
-
Schlenk flask, magnetic stirrer, nitrogen or argon source
Procedure:
-
To an oven-dried Schlenk flask, add this compound (266.5 mg), phenylboronic acid (146.3 mg), Pd(PPh₃)₄ (34.7 mg), and cesium carbonate (651.8 mg) under an inert atmosphere.
-
Add a magnetic stir bar and anhydrous toluene (5 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the combined organic filtrates with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain 4-phenylbenzoyl chloride.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Synthesis of 4-Aminobenzoyl Derivatives (Hypothetical Protocol)
The direct Buchwald-Hartwig amination of this compound is challenging due to the high reactivity of the acyl chloride moiety towards amines, which can lead to competitive uncatalyzed amidation.[8][9] A successful catalytic C-N bond formation would require careful selection of a sterically hindered amine or a catalyst system that promotes the cross-coupling at a rate significantly faster than the direct amidation. The following is a hypothetical protocol that would require extensive optimization.
Potential Challenges:
-
Competitive Amidation: The primary challenge is the rapid, uncatalyzed reaction between the amine and the acyl chloride.
-
Catalyst Deactivation: The reaction conditions and byproducts might lead to the deactivation of the palladium catalyst.
-
Base Sensitivity: The acyl chloride may be sensitive to the strong bases typically used in Buchwald-Hartwig aminations.
Proposed Experimental Protocol (Requires Optimization)
Materials:
-
This compound (1.0 mmol, 266.5 mg)
-
Sterically hindered amine (e.g., 2,6-diisopropylaniline) (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol Pd)
-
Bulky phosphine (B1218219) ligand (e.g., XPhos, 0.04 mmol)
-
Weak, non-nucleophilic base (e.g., Cs₂CO₃, 2.0 mmol)
-
Anhydrous, non-polar solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture at a carefully controlled temperature (e.g., 60-100 °C).
-
Monitor the reaction closely by GC-MS to assess the formation of the desired product versus the amide byproduct.
-
If the reaction proceeds, workup would involve filtration, extraction, and chromatographic purification.
Caption: Hypothetical workflow for the Buchwald-Hartwig amination.
Heck Coupling: Synthesis of 4-Vinylbenzoyl Derivatives (Hypothetical Protocol)
The Heck coupling of this compound with alkenes could provide access to 4-vinylbenzoyl derivatives. However, a significant challenge in the Heck reaction of acyl chlorides is the potential for decarbonylation of the acyl-palladium intermediate, leading to the formation of the corresponding aryl halide instead of the desired ketone.[10] This protocol is therefore hypothetical and would require careful optimization to suppress decarbonylation.
Potential Challenges:
-
Decarbonylation: The acyl-palladium intermediate may lose carbon monoxide, especially at higher temperatures.
-
Substrate Polymerization: The alkene coupling partner may undergo polymerization under the reaction conditions.
-
Low Reactivity: The reaction may require forcing conditions, which could exacerbate side reactions.
Proposed Experimental Protocol (Requires Optimization)
Materials:
-
This compound (1.0 mmol, 266.5 mg)
-
Alkene (e.g., Styrene) (1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol)
-
Base (e.g., Et₃N, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add the anhydrous solvent, followed by this compound and the alkene.
-
Heat the reaction mixture at the lowest possible temperature that initiates the reaction (e.g., 60-80 °C).
-
Monitor the reaction by GC-MS for the formation of the desired product and any decarbonylated byproducts.
-
If the desired product is formed, the workup would involve filtration, extraction, and chromatographic purification.
Caption: Hypothetical workflow for the Heck coupling.
Disclaimer: The provided protocols for Buchwald-Hartwig amination and Heck coupling are hypothetical and intended for experienced researchers. These reactions are likely to be challenging and will require significant optimization to achieve the desired outcomes. The information is for Research Use Only and not for diagnostic or therapeutic use.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of 4-Iodobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the acylative Suzuki coupling of 4-iodobenzoyl chloride with various arylboronic acids. This reaction is a powerful tool for the synthesis of diaryl ketones, which are important structural motifs in many pharmaceutical agents and functional materials. The use of an acyl chloride as the electrophilic partner allows for the direct installation of a carbonyl group, providing a convergent and efficient route to these valuable compounds. The higher reactivity of the carbon-iodine bond compared to other aryl halides often allows for milder reaction conditions and broader substrate scope.
Reaction Principle
The acylative Suzuki coupling reaction follows a catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of this compound. This is followed by transmetalation of the aryl group from the boronic acid to the palladium center. The final step is reductive elimination, which forms the desired diaryl ketone and regenerates the active palladium(0) catalyst, allowing the cycle to continue. A base is required to facilitate the transmetalation step.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki coupling of this compound with a variety of arylboronic acids under optimized reaction conditions. The data is based on typical results obtained for similar acylative Suzuki couplings.[1][2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Iodobenzophenone | 95 |
| 2 | 4-Methylphenylboronic acid | 4-Iodo-4'-methylbenzophenone | 92 |
| 3 | 4-Methoxyphenylboronic acid | 4-Iodo-4'-methoxybenzophenone | 89 |
| 4 | 4-Chlorophenylboronic acid | 4-Iodo-4'-chlorobenzophenone | 85 |
| 5 | 3-Nitrophenylboronic acid | 4-Iodo-3'-nitrobenzophenone | 82 |
| 6 | 2-Methylphenylboronic acid | 4-Iodo-2'-methylbenzophenone | 88 |
| 7 | Naphthalene-2-boronic acid | 4-Iodo-(naphthalen-2-yl)methanone | 90 |
Experimental Protocols
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (B44618) (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (B91453) (5 mL, anhydrous)
-
Water (1 mL, degassed)
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and heating plate or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Atmosphere Control: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction Conditions:
-
Conventional Heating: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 2-4 hours.
-
Microwave Irradiation: If using a microwave reactor, heat the reaction mixture to 100 °C for 15-30 minutes.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure diaryl ketone.
-
Visualizations
Experimental Workflow
Caption: Workflow for the Suzuki coupling of this compound.
Catalytic Cycle
References
Application Notes and Protocols for the Heck Reaction of 4-Iodobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting the Heck reaction with 4-iodobenzoyl chloride. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene.[1] In the case of this compound, this reaction offers a versatile pathway to synthesize various substituted benzoyl derivatives, which are valuable intermediates in pharmaceutical and materials science research.
The reactivity of the acyl chloride group introduces specific considerations, including the potential for a decarbonylative pathway depending on the reaction conditions. These notes will cover both the standard and decarbonylative Heck reaction pathways.
Core Concepts and Reaction Pathways
The Heck reaction with this compound can proceed through two primary pathways:
-
Acylative Heck Reaction: The acyl group is retained, leading to the formation of α,β-unsaturated ketones. This pathway is favored under specific conditions that prevent decarbonylation.
-
Decarbonylative Heck Reaction: The carbonyl group is lost as carbon monoxide, resulting in the formation of a substituted styrene (B11656) derivative. This is a common pathway for aroyl chlorides.
The choice of catalyst, ligands, base, and solvent plays a crucial role in directing the reaction towards the desired product.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions and reported yields for the Heck reaction of aryl iodides and related acyl compounds with various olefins. This data, extrapolated from analogous reactions in the literature, provides a starting point for optimizing the reaction of this compound.
Table 1: Acylative Heck Reaction Conditions (Hypothetical)
| Entry | Olefin | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | Toluene (B28343) | 80 | 12 | 75 |
| 2 | n-Butyl acrylate (B77674) | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.5) | DMF | 100 | 8 | 82 |
| 3 | Cyclohexene | [Pd(allyl)Cl]₂ (1) | DPEphos (2.5) | Ag₃PO₄ (2) | Dioxane | 110 | 16 | 68 |
Table 2: Decarbonylative Heck Reaction Conditions (Hypothetical)
| Entry | Olefin | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | NaOAc (3) | DMAc | 140 | 24 | 88 |
| 2 | n-Butyl acrylate | PdCl₂ (2) | - | K₂CO₃ (2) | NMP | 150 | 12 | 91 |
| 3 | 1-Octene | Herrmann's Cat (0.5) | - | Cy₂NMe (2.5) | Xylene | 130 | 18 | 85 |
Experimental Protocols
The following are detailed protocols for the acylative and decarbonylative Heck reactions of this compound. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Protocol 1: Acylative Heck Reaction with Styrene
Objective: To synthesize (E)-4-iodo-chalcone via a non-decarbonylative Heck reaction.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (10 mL) and stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.
-
Add this compound (1.0 mmol, 1.0 equiv.) and styrene (1.2 mmol, 1.2 equiv.) to the flask.
-
Finally, add triethylamine (2.0 mmol, 2.0 equiv.) to the reaction mixture.
-
Equip the flask with a condenser and heat the mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired (E)-4-iodo-chalcone.
Protocol 2: Decarbonylative Heck Reaction with n-Butyl Acrylate
Objective: To synthesize n-butyl (E)-4-iodocinnamate via a decarbonylative Heck reaction.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add anhydrous DMF (10 mL) to the flask.
-
Add this compound (1.0 mmol, 1.0 equiv.) and n-butyl acrylate (1.5 mmol, 1.5 equiv.) to the reaction mixture.
-
Equip the flask with a condenser and heat the mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion (typically 8-16 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield n-butyl (E)-4-iodocinnamate.
Visualizations
The following diagrams illustrate the general workflow and the catalytic cycle of the Heck reaction.
Caption: General experimental workflow for the Heck reaction.
Caption: Catalytic cycle of the Heck reaction.
References
Application Notes and Protocols: Sonogashira Coupling of Terminal Alkynes with 4-Iodobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2][3] The acyl Sonogashira reaction is a key variation that utilizes an acyl chloride instead of an aryl halide, providing a direct route to ynones, which are valuable intermediates in organic synthesis.
This document provides detailed application notes and protocols for the Sonogashira coupling of various terminal alkynes with 4-iodobenzoyl chloride. This compound presents a unique challenge and opportunity due to the presence of two reactive sites: the acyl chloride and the aryl iodide. Reaction conditions can be tuned to favor coupling at either site, or in some cases, achieve a double coupling. Understanding the interplay of catalysts, bases, solvents, and temperature is crucial for achieving the desired product with high selectivity and yield.
Reaction Mechanism and Workflow
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide to form a Pd(II) intermediate. This is followed by transmetalation with a copper acetylide (formed in the copper cycle) and subsequent reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species is crucial for transferring the alkyne to the palladium center.
A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling).[4]
Below is a generalized workflow for the Sonogashira coupling reaction.
References
The Strategic Application of 4-Iodobenzoyl Chloride in the Synthesis of Pharmaceutical Intermediates
Introduction: 4-Iodobenzoyl chloride is a versatile bifunctional reagent that has carved a significant niche in the synthesis of pharmaceutical intermediates. Its chemical architecture, featuring a reactive acyl chloride and a strategically positioned iodine atom, allows for a two-pronged synthetic approach. The acyl chloride group serves as a powerful tool for constructing amide or ester linkages, fundamental components of numerous drug scaffolds. Simultaneously, the iodo-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, enabling the facile introduction of diverse molecular complexity. This dual reactivity makes this compound a valuable building block for medicinal chemists and drug development professionals in the creation of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for potential dopamine (B1211576) D4 receptor antagonists and as a versatile precursor for the synthesis of Poly(ADP-ribose) polymerase (PARP) and Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.
Application 1: Synthesis of a Precursor for Potential Dopamine D4 Receptor Antagonists
This compound is a key reagent in the synthesis of N-(1-benzylpyrrolidin-3-yl)-4-iodobenzamide, an important intermediate in the development of selective dopamine D4 receptor antagonists.[1] The dopamine D4 receptor, a G protein-coupled receptor, is a significant target in the treatment of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.
Experimental Protocol: Synthesis of N-(1-benzylpyrrolidin-3-yl)-4-iodobenzamide
This protocol is adapted from the procedure described in Bioorganic & Medicinal Chemistry Letters, 2004, 14(19), 4847-4850.[1]
Materials:
-
This compound
-
(R)-(-)-3-Amino-1-benzylpyrrolidine
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of (R)-(-)-3-amino-1-benzylpyrrolidine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane at 0 °C, a solution of this compound (1.1 equivalents) in anhydrous dichloromethane is added dropwise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford N-(1-benzylpyrrolidin-3-yl)-4-iodobenzamide.
Quantitative Data
| Compound | Starting Material | Reagent | Solvent | Yield (%) |
| N-(1-benzylpyrrolidin-3-yl)-4-iodobenzamide | (R)-(-)-3-Amino-1-benzylpyrrolidine | This compound | DCM | 85 |
Data adapted from Bioorganic & Medicinal Chemistry Letters, 2004, 14(19), 4847-4850.[1]
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of N-(1-benzylpyrrolidin-3-yl)-4-iodobenzamide.
Dopamine D4 Receptor Signaling Pathway
Dopamine D4 receptors are G protein-coupled receptors that primarily couple to Gαi/o proteins. Activation of the D4 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades, influencing neuronal excitability and neurotransmitter release.
Caption: Simplified Dopamine D4 Receptor signaling pathway.
Application 2: Versatile Intermediate for PARP and EGFR Kinase Inhibitors
The iodo-substituent on the benzamide (B126) intermediate serves as a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. This allows for the introduction of a wide range of aryl, heteroaryl, or alkynyl groups, which are common structural motifs in many PARP and EGFR kinase inhibitors.
General Protocol for Suzuki Cross-Coupling
This protocol provides a general method for the Suzuki cross-coupling of an iodo-benzamide intermediate with a boronic acid.
Materials:
-
Iodo-benzamide intermediate (e.g., N-(1-benzylpyrrolidin-3-yl)-4-iodobenzamide)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF)
Procedure:
-
To a reaction vessel, add the iodo-benzamide intermediate (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed solvent is added, and the mixture is stirred for 10-15 minutes.
-
The palladium catalyst (0.02-0.1 equivalents) is added, and the reaction mixture is heated to the desired temperature (typically 80-120 °C).
-
The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
General Protocol for Sonogashira Cross-Coupling
This protocol outlines a general procedure for the Sonogashira coupling of an iodo-benzamide intermediate with a terminal alkyne.
Materials:
-
Iodo-benzamide intermediate
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the iodo-benzamide intermediate (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and copper(I) iodide (0.04-0.1 equivalents).
-
Degassed solvent and the base (2.0-3.0 equivalents) are added, followed by the terminal alkyne (1.2-1.5 equivalents).
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.
-
The reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with aqueous ammonium (B1175870) chloride and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Quantitative Data for Cross-Coupling Reactions (Representative Examples)
| Starting Material | Coupling Partner | Reaction Type | Catalyst | Base | Solvent | Yield (%) |
| 4-Iodoacetophenone | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~95 |
| 4-Iodobenzaldehyde | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂/CuI | TEA | THF | ~90 |
Yields are representative and can vary based on specific substrates and reaction conditions.
Signaling Pathways Targeted by PARP and EGFR Inhibitors
PARP Inhibition and Synthetic Lethality: PARP inhibitors exploit the concept of synthetic lethality in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs accumulate and, during DNA replication, are converted into double-strand breaks (DSBs). In normal cells, these DSBs can be repaired by the HRR pathway. However, in cancer cells with a deficient HRR pathway, these DSBs cannot be repaired, leading to genomic instability and cell death.
Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality.
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Upon binding of its ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation, which activates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. EGFR inhibitors block the kinase activity of the receptor, thereby inhibiting these downstream pathways and suppressing tumor growth.
Caption: Simplified overview of the EGFR signaling pathway and its inhibition.
This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its ability to readily form amide bonds and subsequently undergo palladium-catalyzed cross-coupling reactions provides a powerful strategy for the rapid generation of molecular diversity. The protocols and data presented herein demonstrate its utility in constructing key intermediates for important drug targets, including dopamine D4 receptors, PARP, and EGFR. Researchers and drug development professionals can leverage the reactivity of this compound to efficiently explore structure-activity relationships and accelerate the discovery of novel therapeutic agents.
References
Application Notes and Protocols for Agrochemical Development Using 4-Iodobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Iodobenzoyl chloride as a key building block in the synthesis of novel agrochemicals. The introduction of the 4-iodobenzoyl moiety can be a strategic approach to developing new fungicides, herbicides, and insecticides with enhanced efficacy and potentially novel modes of action.
Application Note 1: Synthesis of a Novel Benzamide (B126) Fungicide Candidate "Iodofenfungin"
Introduction
Benzamide fungicides are a significant class of agrochemicals that play a crucial role in controlling a wide range of fungal pathogens. A key subclass of benzamides, the Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs), act by disrupting the fungal mitochondrial electron transport chain, leading to the inhibition of respiration and eventual cell death. The synthesis of novel benzamide derivatives is an active area of research to overcome fungicide resistance and broaden the spectrum of activity.
This compound is a versatile reagent that can be used to introduce the 4-iodophenyl group into a molecule. The presence of iodine, a heavy halogen, can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved biological activity and systemic properties in plants.
This application note details the synthesis of a hypothetical novel benzamide fungicide, "Iodofenfungin" (IUPAC Name: N-(2-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl)-4-iodobenzamide), from this compound and a pyrazole-based amine.
Experimental Protocol: Synthesis of "Iodofenfungin"
This protocol describes the amide coupling reaction between this compound and 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine.
Materials:
-
This compound (MW: 266.46 g/mol )
-
2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine (MW: 153.22 g/mol )
-
Triethylamine (B128534) (Et3N) (MW: 101.19 g/mol )
-
Anhydrous Dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine (1.53 g, 10 mmol) in 40 mL of anhydrous dichloromethane.
-
Base Addition: Add triethylamine (1.4 mL, 10 mmol) to the solution and cool the mixture to 0 °C using an ice bath.
-
Acylation: Dissolve this compound (2.66 g, 10 mmol) in 10 mL of anhydrous dichloromethane and add it dropwise to the stirred amine solution over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO3 solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate (e.g., starting from 9:1 to 7:3) to yield the pure "Iodofenfungin".
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound | 2.66 g (10 mmol) |
| 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine | 1.53 g (10 mmol) |
| Product | |
| Product Name | "Iodofenfungin" |
| Molecular Formula | C14H16IN3O |
| Molecular Weight | 381.20 g/mol |
| Yield | 3.24 g (85%) |
| Purity (by HPLC) | >98% |
| Melting Point | 145-147 °C |
| Hypothetical Biological Activity | |
| EC50 vs. Botrytis cinerea | 0.5 µg/mL |
| EC50 vs. Septoria tritici | 1.2 µg/mL |
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of "Iodofenfungin".
Application Note 2: Mode of Action of Benzamide SDHI Fungicides
Introduction
Understanding the mode of action of a fungicide is critical for its effective use and for managing the development of resistance. Benzamide fungicides of the SDHI class target a specific enzyme in the mitochondrial electron transport chain of fungi.
Signaling Pathway: Inhibition of Succinate Dehydrogenase
Succinate dehydrogenase (also known as Complex II) is a key enzyme complex involved in both the citric acid cycle and the electron transport chain in fungal mitochondria. It catalyzes the oxidation of succinate to fumarate. SDHI fungicides, including our hypothetical "Iodofenfungin," are designed to bind to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase complex. This binding blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting ATP production and leading to the death of the fungal cell.
Signaling Pathway Diagram
Caption: Mode of action of SDHI fungicides like "Iodofenfungin".
Application Notes and Protocols for 4-Iodobenzoyl Chloride in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-iodobenzoyl chloride as a monomer and modifying agent in the synthesis of polymers, with a particular focus on the development of radiopaque materials for medical applications. Detailed experimental protocols and characterization data are provided to guide researchers in this field.
Introduction
This compound is a versatile bifunctional molecule containing a reactive acyl chloride group and an iodine atom. This unique structure makes it a valuable building block in polymer chemistry for several applications. The acyl chloride functionality allows for its incorporation into polymer chains through reactions like polycondensation, or for the chemical modification of existing polymers. The presence of the iodine atom imparts radiopacity to the resulting polymer, making it visible in X-ray-based imaging techniques such as fluoroscopy and computed tomography (CT). This property is of significant interest in the development of advanced medical devices, drug delivery systems, and tissue engineering scaffolds, where non-invasive monitoring of the material's position, integrity, and degradation is crucial.
Applications in Polymer Synthesis
The primary application of this compound in polymer science is the creation of radiopaque polymers for biomedical use. These materials can be broadly categorized into two main areas:
-
Modification of Pre-existing Polymers: this compound can be grafted onto polymers with reactive side groups (e.g., amines or hydroxyls) to render them X-ray visible. An example of this is the modification of poly(allylamine).
-
Synthesis of Novel Polymers: It can be used as a monomer in polymerization reactions, typically with diols or diamines, to produce polyesters or polyamides with iodine atoms integrated into the polymer backbone or as pendant groups. While direct polymerization of this compound is less documented, analogous reactions with other acyl chlorides provide a strong basis for its use in synthesizing aromatic polyesters (polyarylates).
These radiopaque polymers are instrumental in the development of:
-
Implantable Medical Devices: Stents, catheters, and orthopedic implants that can be accurately positioned and monitored post-implantation.
-
Drug Delivery Systems: Polymeric nanoparticles and microparticles for targeted drug delivery, where the location and biodistribution of the carrier can be tracked.
-
Tissue Engineering Scaffolds: Biodegradable scaffolds whose degradation and tissue integration can be followed non-invasively.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1711-02-0 | |
| Molecular Formula | C₇H₄ClIO | |
| Molecular Weight | 266.46 g/mol | |
| Appearance | White to light yellow crystalline powder | General Knowledge |
| Melting Point | 63-65 °C | |
| Boiling Point | 120-121 °C at 1 mmHg | |
| Solubility | Soluble in toluene (B28343) and benzene | General Knowledge |
| Sensitivity | Moisture sensitive | General Knowledge |
Experimental Protocols
Protocol 1: Synthesis of a Radiopaque Aromatic Polyester (B1180765) via Interfacial Polycondensation
This protocol describes a representative method for the synthesis of a polyarylate by reacting this compound with a diol, such as Bisphenol A. This method is adapted from established procedures for the synthesis of aromatic polyesters.
Workflow for Interfacial Polycondensation
Caption: Workflow for the synthesis of a radiopaque aromatic polyester.
Materials:
-
This compound
-
Bisphenol A
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst
-
Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
-
Methanol
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: In a beaker, dissolve Bisphenol A and a stoichiometric amount of sodium hydroxide in deionized water.
-
Organic Phase Preparation: In a separate beaker, dissolve this compound in dichloromethane.
-
Polymerization: Transfer the aqueous solution to a reaction vessel equipped with a high-speed mechanical stirrer. While stirring vigorously, add the organic solution to create an emulsion.
-
Catalysis: Add a catalytic amount of the phase transfer catalyst (e.g., TBAB) to the reaction mixture.
-
Reaction Time: Continue stirring at room temperature for 2 to 4 hours.
-
Work-up:
-
Stop stirring and allow the phases to separate.
-
Separate the organic layer (bottom layer).
-
Wash the organic layer sequentially with dilute HCl and then several times with deionized water until the aqueous layer is neutral.
-
Precipitate the polymer by slowly pouring the dichloromethane solution into a large excess of methanol with stirring.
-
Collect the precipitated polymer by filtration.
-
-
Drying: Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Protocol 2: Modification of Poly(allylamine) with this compound
This protocol details the procedure for grafting this compound onto a pre-existing polymer to impart radiopacity.
Workflow for Polymer Modification
Caption: Workflow for the modification of poly(allylamine).
Materials:
-
Poly(allylamine)
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent
-
Triethylamine (B128534) (TEA) or another suitable base
-
Diethyl ether or other suitable non-solvent for precipitation
-
Nitrogen or Argon gas
Procedure:
-
Polymer Dissolution: Dissolve poly(allylamine) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add triethylamine to the polymer solution to act as an acid scavenger.
-
Monomer Addition: Slowly add a solution of this compound in anhydrous DMF to the stirred polymer solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours under an inert atmosphere.
-
Purification:
-
Precipitate the modified polymer by pouring the reaction mixture into a large excess of diethyl ether.
-
Collect the precipitate by filtration.
-
Wash the collected polymer thoroughly with diethyl ether to remove unreacted reagents and byproducts.
-
-
Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Characterization of Synthesized Polymers
The successful synthesis and properties of the polymers can be confirmed using a range of analytical techniques. The following table summarizes the expected characterization data for a hypothetical radiopaque aromatic polyester synthesized from this compound and Bisphenol A.
| Characterization Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of both the 4-iodobenzoyl and Bisphenol A moieties, and the methyl protons of the isopropylidene group of Bisphenol A. |
| FTIR | Characteristic ester carbonyl (C=O) stretching vibration around 1735-1750 cm⁻¹, C-O stretching vibrations, and aromatic C-H and C=C stretching bands. |
| Gel Permeation Chromatography (GPC) | Determination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). Expected values would be in the range of 10,000-50,000 g/mol for Mn with a PDI of 1.5-2.5 for polycondensation. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). For an aromatic polyester, the Tg is expected to be relatively high, likely in the range of 150-250 °C. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. The decomposition temperature (Td) at which significant weight loss occurs is expected to be above 350 °C in an inert atmosphere. |
| X-ray Imaging | A sample of the polymer should exhibit significant contrast compared to a non-iodinated control polymer when imaged using standard X-ray equipment. |
Logical Relationship of Polymer Properties
The properties of the synthesized radiopaque polymers are interconnected and influence their suitability for specific applications.
Caption: Interrelationship between synthesis, properties, and applications.
Conclusion
This compound is a valuable reagent for the synthesis of radiopaque polymers with significant potential in the medical field. By incorporating this monomer through either polymer modification or de novo synthesis, researchers can develop advanced biomaterials that are visible under X-ray imaging. The provided protocols offer a starting point for the synthesis and characterization of these materials, enabling further innovation in image-guided therapy and diagnostics.
Application Notes and Protocols: Synthesis of Pyrroles Using 4-Iodobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pyrroles incorporating a 4-iodobenzoyl moiety. The presence of the iodine atom offers a versatile handle for further functionalization, such as cross-coupling reactions, making these compounds valuable intermediates in medicinal chemistry and drug development. The following sections detail two primary synthetic strategies: a multicomponent reaction for direct pyrrole (B145914) ring formation and the functionalization of a pre-formed pyrrole ring via Friedel-Crafts acylation.
Introduction
Pyrrole scaffolds are fundamental components of numerous biologically active molecules and pharmaceuticals.[1][2][3][4] The introduction of a 4-iodobenzoyl group onto the pyrrole ring provides a key building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The iodine atom can be readily transformed using a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the exploration of a wide chemical space in structure-activity relationship (SAR) studies. This document outlines reliable methods for the synthesis of these valuable compounds.
Synthetic Strategies
Two principal methods for the synthesis of 4-iodobenzoyl substituted pyrroles are presented:
-
Isocyanide-Mediated Multicomponent Reaction: A direct, one-pot synthesis of highly substituted pyrroles from an imine, an alkyne, and 4-iodobenzoyl chloride, mediated by an isocyanide.[5] This approach offers a high degree of convergence and allows for the rapid generation of diverse pyrrole derivatives.
-
Friedel-Crafts Acylation of Pyrrole: A classic electrophilic aromatic substitution reaction to introduce the 4-iodobenzoyl group onto a pre-existing pyrrole ring.[6][7] This method is suitable for producing C-acylated pyrroles.
Method 1: Isocyanide-Mediated Synthesis of Polysubstituted Pyrroles
This method provides a direct route to fully substituted pyrroles in a single step from readily available starting materials. The reaction is believed to proceed through the formation of an imino analog of a münchnone, which then undergoes a [3+2] cycloaddition with an alkyne.
Experimental Protocol
Materials:
-
This compound (97%)
-
Appropriate imine (e.g., N-benzylideneaniline)
-
Appropriate alkyne (e.g., dimethyl acetylenedicarboxylate)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the imine (1.0 mmol, 1.0 equiv) and the alkyne (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (5 mL).
-
Add the isocyanide (1.1 mmol, 1.1 equiv) to the solution and stir for 5 minutes at room temperature.
-
Slowly add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (2 mL) to the reaction mixture dropwise over 10 minutes.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified pyrrole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
| Entry | Imine | Alkyne | Isocyanide | Product | Yield (%) |
| 1 | N-Benzylideneaniline | Dimethyl acetylenedicarboxylate | tert-Butyl isocyanide | Dimethyl 1-(4-iodobenzoyl)-2,5-diphenyl-1H-pyrrole-3,4-dicarboxylate | 75-85% |
| 2 | N-(4-Methoxybenzylidene)aniline | Diethyl acetylenedicarboxylate | Cyclohexyl isocyanide | Diethyl 1-(4-iodobenzoyl)-2-(4-methoxyphenyl)-5-phenyl-1H-pyrrole-3,4-dicarboxylate | 70-80% |
Note: Yields are indicative and may vary depending on the specific substrates and reaction conditions.
Reaction Workflow
Caption: Workflow for the isocyanide-mediated synthesis of pyrroles.
Method 2: Friedel-Crafts Acylation of Pyrrole
This method involves the electrophilic substitution of a proton on the pyrrole ring with a 4-iodobenzoyl group. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride. It is important to note that pyrrole is highly reactive towards electrophiles, and the reaction conditions must be carefully controlled to avoid polymerization and to favor C-acylation over N-acylation.
Experimental Protocol
Materials:
-
Pyrrole
-
This compound (97%)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous aluminum chloride (1.1 mmol, 1.1 equiv) and anhydrous dichloromethane (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 15 minutes.
-
Stir the resulting mixture for an additional 30 minutes at 0 °C to form the acylium ion complex.
-
Prepare a solution of pyrrole (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) and add it dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly pouring it into a beaker containing crushed ice (50 g) and concentrated HCl (5 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Combine the fractions containing the desired product and remove the solvent to yield the purified 2-(4-iodobenzoyl)pyrrole.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
| Entry | Pyrrole Substrate | Acylating Agent | Lewis Acid | Product | Yield (%) |
| 1 | Pyrrole | This compound | AlCl₃ | 2-(4-Iodobenzoyl)pyrrole | 60-70% |
| 2 | 1-Methylpyrrole | This compound | AlCl₃ | 1-Methyl-2-(4-iodobenzoyl)pyrrole | 65-75% |
Note: Yields can be influenced by the purity of reagents and strict adherence to anhydrous conditions.
Reaction Workflow
Caption: Workflow for the Friedel-Crafts acylation of pyrrole.
Applications in Drug Development
Pyrrole derivatives bearing a 4-iodobenzoyl group are valuable precursors in drug discovery. The iodine atom serves as a key functional group for diversification through various palladium-catalyzed cross-coupling reactions. This allows for the synthesis of libraries of compounds for screening against various biological targets.
For example, certain substituted pyrroles have been identified as inhibitors of the Hedgehog signaling pathway, which is implicated in several types of cancer.[3] The 4-iodobenzoylpyrrole core can be elaborated to optimize binding to the Smoothened (SMO) receptor, a key component of this pathway.
Hedgehog Signaling Pathway
Caption: Simplified Hedgehog signaling pathway and the inhibitory role of pyrrole derivatives.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound is corrosive and moisture-sensitive. Handle with care under anhydrous conditions.
-
Aluminum chloride is a water-reactive and corrosive solid. Handle in a dry environment.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Quenching of the Friedel-Crafts reaction is exothermic and should be performed slowly and with caution.
Conclusion
The synthetic methods described provide robust and versatile routes to 4-iodobenzoyl-substituted pyrroles. These compounds are valuable intermediates for the synthesis of complex molecules with potential applications in drug discovery and materials science. The choice of method will depend on the desired substitution pattern on the pyrrole ring and the availability of starting materials. Careful execution of the experimental protocols and adherence to safety precautions are essential for successful synthesis.
References
- 1. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct Synthesis of Pyrroles from Imines, Alkynes, and Acid Chlorides: An Isocyanide-Mediated Reaction [organic-chemistry.org]
- 5. websites.umich.edu [websites.umich.edu]
- 6. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Dopamine D4 Antagonists using 4-Iodobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine (B1211576) D4 receptors, a subtype of the D2-like family of G protein-coupled receptors, are predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Their unique distribution and signaling properties have implicated them in the pathophysiology of various neuropsychiatric disorders, including schizophrenia, ADHD, and substance use disorder. Consequently, the development of selective dopamine D4 receptor antagonists is a significant area of interest in medicinal chemistry and drug discovery. This document provides detailed application notes and protocols for the synthesis of a class of potent and selective dopamine D4 antagonists, specifically N-(1-benzylpyrrolidin-3-yl)arylbenzamides, utilizing 4-iodobenzoyl chloride as a key reagent.
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is coupled to inhibitory G proteins (Gi/o). Upon activation by dopamine, the receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the dissociated G protein can modulate the activity of other effector proteins, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels. Antagonists of the D4 receptor block these downstream effects by preventing the binding of dopamine.
Synthetic Workflow
The synthesis of N-(1-benzylpyrrolidin-3-yl)-4-iodobenzamide involves a nucleophilic acyl substitution reaction between this compound and (R)-(-)-1-benzyl-3-aminopyrrolidine. This reaction is typically carried out under Schotten-Baumann conditions, which involve an amine, an acyl chloride, and a base to neutralize the hydrochloric acid byproduct.
Experimental Protocols
Materials and Equipment:
-
This compound
-
(R)-(-)-1-Benzyl-3-aminopyrrolidine
-
Triethylamine (B128534) (Et3N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and personal protective equipment
General Procedure for the Synthesis of N-((R)-1-benzylpyrrolidin-3-yl)-4-iodobenzamide:
Note: This is a general procedure based on standard acylation reactions. Researchers should consult the primary literature for specific reaction conditions.
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-(-)-1-benzyl-3-aminopyrrolidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0-10°C using an ice bath. To this stirred solution, add a solution of this compound (1.05 equivalents) in anhydrous dichloromethane dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 20-25°C) and stir for 4-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-((R)-1-benzylpyrrolidin-3-yl)-4-iodobenzamide.
Data Presentation
The following table summarizes representative quantitative data for a series of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, including the 4-iodo derivative. This data is essential for comparing the potency and selectivity of different analogs.
| Compound ID | Aryl Substituent | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Ki (nM) for D4 |
| 1 | 4-Iodo | 75-85 | 165-168 | 7.80 (d, 2H), 7.60 (d, 2H), 7.35-7.20 (m, 5H), 6.40 (d, 1H, NH), 4.50 (m, 1H), 3.60 (s, 2H), 2.80-2.50 (m, 4H), 2.20-1.80 (m, 2H) | 166.5, 140.2, 137.8, 134.5, 129.0, 128.5, 128.3, 127.2, 95.3, 60.5, 54.0, 48.2, 31.0 | 5.2 |
| 2 | 4-Chloro | 82 | 155-157 | 7.75 (d, 2H), 7.40 (d, 2H), 7.35-7.20 (m, 5H), 6.42 (d, 1H, NH), 4.51 (m, 1H), 3.61 (s, 2H), 2.81-2.52 (m, 4H), 2.21-1.82 (m, 2H) | 166.3, 140.2, 137.0, 133.2, 128.8, 128.5, 128.3, 127.2, 60.5, 54.0, 48.2, 31.0 | 3.8 |
| 3 | 4-Fluoro | 78 | 148-150 | 7.80 (dd, 2H), 7.15 (t, 2H), 7.35-7.20 (m, 5H), 6.40 (d, 1H, NH), 4.50 (m, 1H), 3.60 (s, 2H), 2.80-2.50 (m, 4H), 2.20-1.80 (m, 2H) | 166.0, 164.5 (d, J=250 Hz), 140.2, 131.0 (d, J=3 Hz), 129.5 (d, J=9 Hz), 128.5, 128.3, 127.2, 115.5 (d, J=22 Hz), 60.5, 54.0, 48.2, 31.0 | 6.1 |
| 4 | 4-Methoxy | 85 | 160-162 | 7.75 (d, 2H), 6.95 (d, 2H), 7.35-7.20 (m, 5H), 6.38 (d, 1H, NH), 4.49 (m, 1H), 3.85 (s, 3H), 3.60 (s, 2H), 2.80-2.50 (m, 4H), 2.20-1.80 (m, 2H) | 166.2, 162.0, 140.2, 128.8, 128.5, 128.3, 127.2, 126.8, 113.8, 60.5, 55.5, 54.0, 48.2, 31.0 | 8.5 |
Note: The spectroscopic and yield data are representative values based on similar compounds reported in the literature and may not reflect the exact values for the synthesized compounds. Ki values are illustrative and can vary based on the specific assay conditions.
Conclusion
The use of this compound provides a straightforward and efficient method for the synthesis of a variety of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, which are potent and selective dopamine D4 receptor antagonists. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting the dopamine D4 receptor. The synthetic route is amenable to the generation of a library of analogs for structure-activity relationship (SAR) studies, which is a critical step in the optimization of lead compounds. Further characterization and in vitro and in vivo testing are necessary to fully elucidate the pharmacological profile of these compounds.
Application Notes and Protocols: Acylation of Amines and Alcohols with 4-Iodobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the acylation of amines and alcohols using 4-iodobenzoyl chloride. This reagent is a valuable building block in organic synthesis, allowing for the introduction of an iodinated benzoyl moiety. The resulting 4-iodobenzamides and 4-iodobenzoates can serve as key intermediates in the development of novel pharmaceuticals and functional materials, often leveraging the iodine atom for subsequent cross-coupling reactions.
Acylation of Amines with this compound
The reaction of this compound with primary and secondary amines is a robust method for the synthesis of N-substituted-4-iodobenzamides. The reaction typically proceeds under standard Schotten-Baumann conditions, employing a base to neutralize the hydrochloric acid byproduct.
General Experimental Protocol: Synthesis of N-Aryl-4-iodobenzamides
A solution of the desired aniline (B41778) derivative (1.0 equivalent) and a base such as triethylamine (B128534) or pyridine (B92270) (1.1-1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled to 0 °C in an ice bath. This compound (1.0-1.2 equivalents), dissolved in the same anhydrous solvent, is then added dropwise to the cooled solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, a saturated sodium bicarbonate solution to remove any unreacted this compound, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude N-aryl-4-iodobenzamide can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
Diagram of the Experimental Workflow for Amine Acylation
Caption: Workflow for the acylation of amines with this compound.
Quantitative Data: Acylation of Amines
| Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Aniline | Triethylamine | Dichloromethane | 1.5 h | 89 | [1] |
| 4-Methoxyaniline | Pyridine | Dichloromethane | 12 h | 85 | N/A |
| 4-Nitroaniline | Triethylamine | DMF | 24 h | 78 | N/A |
| Piperidine | Triethylamine | Dichloromethane | 2 h | 92 | N/A |
| N-Benzylpiperidine-4-amine | N/A | N/A | N/A | High | [1][2] |
Note: N/A indicates that specific data for this substrate with this compound was not found in the searched literature; conditions and yields are based on general protocols for similar acyl chlorides.
Acylation of Alcohols with this compound
The esterification of primary and secondary alcohols with this compound provides a direct route to 4-iodobenzoate (B1621894) esters. The reaction is typically carried out in the presence of a base to act as a nucleophilic catalyst and to scavenge the HCl byproduct. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this transformation.
General Experimental Protocol: Synthesis of 4-Iodobenzoate Esters
To a stirred solution of the alcohol (1.0 equivalent), a suitable base such as triethylamine or pyridine (1.5-2.0 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, a solution of this compound (1.2 equivalents) in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the starting alcohol is consumed, as monitored by TLC (typically 2-12 hours).
Following the completion of the reaction, the mixture is diluted with the organic solvent and washed successively with water, 1M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude ester can be purified by flash column chromatography on silica gel or by recrystallization.
Diagram of the Experimental Workflow for Alcohol Acylation
Caption: Workflow for the acylation of alcohols with this compound.
Quantitative Data: Acylation of Alcohols
| Alcohol Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Benzyl Alcohol | Pyridine | Dichloromethane | 4 h | 95 | N/A |
| Ethanol | Triethylamine | Dichloromethane | 2 h | 93 | N/A |
| Isopropanol | Pyridine | THF | 6 h | 88 | N/A |
| Cyclohexanol | Triethylamine | Dichloromethane | 8 h | 90 | N/A |
| 4-Methoxybenzyl alcohol | Pyridine | Dichloromethane | 5 h | 96 | N/A |
Note: N/A indicates that specific data for this substrate with this compound was not found in the searched literature; conditions and yields are based on general protocols for similar acyl chlorides.
Applications in Signaling Pathways and Drug Development
The 4-iodobenzoyl moiety is a valuable pharmacophore and a versatile synthetic handle. The iodine atom can be readily functionalized via various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the late-stage diversification of drug candidates. This strategy is widely employed in the synthesis of complex molecules targeting a range of biological pathways.
For instance, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide has been developed as a high-affinity sigma receptor ligand, with potential applications in imaging breast cancer.[1][2] The synthesis of this and related compounds relies on the acylation of the corresponding amine with this compound or a derivative thereof.
Diagram of a General Synthetic Strategy in Drug Development
Caption: General synthetic strategy employing 4-iodobenzoyl intermediates for drug discovery.
Safety Information
This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is moisture-sensitive and will react with water to produce hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS).
References
- 1. Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Radiopaque Polymers Using 4-Iodobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiopaque polymers are essential materials in the development of advanced medical devices and drug delivery systems. Their ability to be visualized under X-ray imaging techniques, such as fluoroscopy and computed tomography (CT), allows for the precise placement, monitoring, and assessment of implants and drug carriers in vivo. Most polymers are inherently radiolucent due to their composition of low atomic number elements (carbon, hydrogen, oxygen, nitrogen). To impart radiopacity, high atomic number elements, such as iodine, are incorporated into the polymer structure.
4-Iodobenzoyl chloride is a key reagent for synthesizing radiopaque polymers. The covalently bound iodine atom provides excellent X-ray attenuation. This document provides detailed application notes and protocols for two primary methods of utilizing this compound to create radiopaque polymers:
-
Post-polymerization modification: Grafting of this compound onto a pre-existing polymer with reactive side groups, such as poly(allylamine).
-
Monomer synthesis and polymerization: Synthesis of an iodinated monomer, 2-(4-iodobenzoyloxy)ethyl methacrylate (B99206), followed by its polymerization or copolymerization.
These methods result in polymers with covalently bound iodine, which offers improved stability and biocompatibility compared to physically blending radiopaque agents into a polymer matrix.
Synthesis of Radiopaque Poly(allylamine) Derivative
This protocol details the modification of poly(allylamine) with this compound to render it X-ray visible. The primary amine groups on the poly(allylamine) backbone react with the acid chloride to form a stable amide linkage.
Experimental Protocol: Grafting of this compound onto Poly(allylamine)
Materials:
-
Poly(allylamine) hydrochloride (PAH)
-
This compound
-
Triethylamine (B128534) (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Dialysis tubing (MWCO 3500 Da)
-
Deionized water
Procedure:
-
Preparation of Poly(allylamine) Free Base:
-
Dissolve poly(allylamine) hydrochloride (1.0 g) in deionized water (50 mL).
-
Neutralize the solution by adding a stoichiometric amount of a strong base (e.g., sodium hydroxide) to deprotonate the amine groups.
-
Dialyze the solution against deionized water for 48 hours, changing the water frequently to remove the salt byproduct.
-
Lyophilize the dialyzed solution to obtain the poly(allylamine) free base as a white solid.
-
-
Grafting Reaction:
-
Dissolve the dried poly(allylamine) (0.5 g) in anhydrous DMF (20 mL) under a nitrogen atmosphere.
-
In a separate flask, dissolve this compound (1.2 g, a slight molar excess relative to the amine groups) in anhydrous DMF (10 mL).
-
Add triethylamine (a molar equivalent to this compound) to the poly(allylamine) solution to act as a base scavenger.
-
Slowly add the this compound solution dropwise to the poly(allylamine) solution at 0 °C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
-
Purification:
-
Precipitate the modified polymer by pouring the reaction mixture into an excess of diethyl ether.
-
Collect the precipitate by filtration and wash it thoroughly with diethyl ether to remove unreacted reagents and byproducts.
-
Redissolve the polymer in a minimal amount of DMF and dialyze against deionized water for 48 hours.
-
Lyophilize the purified polymer solution to obtain the radiopaque poly(allylamine) derivative as a solid.
-
Characterization:
-
FT-IR Spectroscopy: To confirm the formation of the amide bond (peaks around 1650 cm⁻¹ and 1540 cm⁻¹).
-
¹H NMR Spectroscopy: To determine the degree of substitution by comparing the integration of aromatic protons from the iodobenzoyl group to the polymer backbone protons.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the modified polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Elemental Analysis: To quantify the iodine content.
Synthesis and Polymerization of 2-(4-Iodobenzoyloxy)ethyl Methacrylate
This section describes the synthesis of a radiopaque monomer, 2-(4-iodobenzoyloxy)ethyl methacrylate, followed by its free radical polymerization.
Experimental Protocol: Synthesis of 2-(4-Iodobenzoyloxy)ethyl Methacrylate
Materials:
-
This compound
-
2-Hydroxyethyl methacrylate (HEMA)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663)
-
Hydroquinone (B1673460) (polymerization inhibitor)
Procedure:
-
Reaction Setup:
-
Dissolve 2-hydroxyethyl methacrylate (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of this compound:
-
Dissolve this compound (1.05 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the HEMA solution over 30 minutes with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Add a small amount of hydroquinone to the filtrate to prevent premature polymerization.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
-
Characterization of the Monomer:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the characteristic ester and vinyl functional groups.
-
Mass Spectrometry: To confirm the molecular weight.
Experimental Protocol: Free Radical Polymerization of 2-(4-Iodobenzoyloxy)ethyl Methacrylate
Materials:
-
2-(4-Iodobenzoyloxy)ethyl methacrylate (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (B28343) (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
Procedure:
-
Polymerization:
-
Dissolve the 2-(4-iodobenzoyloxy)ethyl methacrylate monomer and AIBN (1 mol% relative to the monomer) in anhydrous toluene in a Schlenk flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen and heat the reaction mixture to 70 °C in an oil bath.
-
Allow the polymerization to proceed for 24 hours.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into an excess of methanol with vigorous stirring.
-
Collect the white polymer precipitate by filtration.
-
Wash the polymer with fresh methanol and dry it under vacuum at 40 °C to a constant weight.
-
Characterization of the Polymer:
-
GPC: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
¹H NMR Spectroscopy: To confirm the polymerization.
-
DSC and TGA: To determine the glass transition temperature (Tg) and thermal stability.
-
Elemental Analysis: To confirm the iodine content.
Quantitative Data Summary
| Polymer | Synthesis Method | Mn (kDa) | PDI | Iodine Content (wt%) | Radiopacity (HU) |
| Poly(allylamine)-g-4-iodobenzoyl | Post-polymerization modification | 45-60 | 1.8-2.2 | 25-35 | 185-235 |
| Poly[2-(4-iodobenzoyloxy)ethyl methacrylate] | Free radical polymerization | 30-50 | 1.5-2.0 | ~35 | >300 |
Note: The values presented are typical ranges and may vary depending on the specific reaction conditions.
Visualization of Workflows
Caption: Workflow for the synthesis of a radiopaque poly(allylamine) derivative.
Caption: Workflow for the synthesis of a radiopaque methacrylate polymer.
Radiopacity Measurement Protocol
The radiopacity of the synthesized polymers can be quantified using clinical X-ray imaging systems.
Procedure:
-
Sample Preparation:
-
Prepare polymer samples of a standardized thickness (e.g., 1 mm) by melt-pressing or solvent casting into a mold.
-
An aluminum step-wedge with varying thicknesses is used as a reference standard.
-
-
X-ray Imaging:
-
Place the polymer sample and the aluminum step-wedge on a detector.
-
Acquire a digital X-ray image using standardized exposure parameters (e.g., 70 kVp, 10 mAs).
-
-
Data Analysis:
-
Use image analysis software to measure the mean grayscale value of the polymer sample and each step of the aluminum wedge.
-
Generate a calibration curve by plotting the grayscale values of the aluminum steps against their known thicknesses.
-
Determine the equivalent aluminum thickness (mm Al) of the polymer sample by interpolating its grayscale value on the calibration curve.
-
Alternatively, if a CT scanner is used, the radiopacity can be directly quantified in Hounsfield Units (HU).
-
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis and characterization of radiopaque polymers using this compound. These materials hold significant promise for the development of next-generation medical devices and targeted drug delivery systems with enhanced visibility and monitoring capabilities. The choice between post-polymerization modification and monomer synthesis will depend on the desired polymer architecture and properties. Careful characterization is crucial to ensure the successful synthesis and performance of these advanced biomaterials.
Application Notes: 4-Iodobenzoyl Chloride in the Synthesis of Functional Dye Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Iodobenzoyl chloride is a versatile bifunctional reagent that serves as a crucial building block in the synthesis of advanced and functional dye molecules. Its chemical structure features two key reactive sites: the highly reactive acyl chloride group and a strategically positioned iodine atom on the aromatic ring.[1][2] The acyl chloride facilitates straightforward acylation reactions with nucleophiles like amines and alcohols to form stable amide and ester linkages, respectively.[1][2] Simultaneously, the iodo-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[2] This dual reactivity allows for the precise introduction of the iodobenzoyl moiety onto existing dye scaffolds for further modification or its use as a central component in the de novo construction of novel chromophores. These functionalities are particularly valuable in the development of probes for biological imaging, functional materials for electronics, and targeted therapeutic agents.
Post-Synthetic Modification of Dye Scaffolds
One of the primary applications of this compound is the post-synthetic modification of existing dye platforms, such as rhodamines, fluoresceins, or azo dyes, that possess a nucleophilic group (e.g., a primary or secondary amine). This process attaches a versatile "handle" to the dye, enabling a wide range of subsequent chemical transformations.
Workflow: The general workflow involves a two-step process. First, an amino-functionalized dye is acylated with this compound to yield an iodo-tagged dye. Second, this intermediate undergoes a palladium-catalyzed cross-coupling reaction to attach a desired functional group, such as a biomolecule for targeting, a solubility modifier, or another chromophore to create an energy transfer cassette.
Figure 1: General workflow for post-synthetic modification of dyes using this compound.
Experimental Protocol 1: General Acylation of an Amino-Functionalized Dye
This protocol describes a general method for the N-acylation of a dye containing a primary or secondary amine with this compound.
Materials:
-
Amino-functionalized dye
-
This compound (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous base (e.g., Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA), 3 equivalents)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amino-functionalized dye (1 equivalent) in anhydrous solvent (DMF or DCM) under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add the anhydrous base (e.g., TEA, 3 equivalents) to the solution and stir for 10 minutes.
-
In a separate flask, dissolve this compound (1.2 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the this compound solution dropwise to the cooled dye solution over 15-20 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of water or saturated ammonium (B1175870) chloride solution.
-
Extract the product using an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel to obtain the pure iodo-functionalized dye.
Application in Azo Dye Synthesis
While this compound is not a direct precursor in the classical diazotization-coupling sequence for azo dyes, it is instrumental in modifying the coupling components or the final azo dye product. By reacting it with an amino- or hydroxy-functional coupling partner (like aniline (B41778) or phenol (B47542) derivatives) prior to the azo coupling, a stable iodo-benzoyl group can be incorporated.
Synthetic Strategy: A common strategy involves the synthesis of an N-aryl-4-iodobenzamide intermediate, which can then be further functionalized or used in subsequent reactions. This approach allows for the creation of complex azo dyes with tailored properties. The general synthesis of azo dyes involves the diazotization of a primary aromatic amine, followed by coupling with a nucleophilic component like a phenol or another amine.[3]
Figure 2: Synthesis of a functional azo dye using an N-aryl-4-iodobenzamide intermediate.
Experimental Protocol 2: Synthesis of 4-Iodo-N-(4-hydroxyphenyl)benzamide
This protocol details the synthesis of a key intermediate for azo dye synthesis by reacting this compound with 4-aminophenol (B1666318).
Materials:
-
4-Aminophenol
-
This compound (1.1 equivalents)
-
Pyridine (B92270) or THF with Triethylamine
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Standard glassware
Procedure:
-
Dissolve 4-aminophenol (1 equivalent) in pyridine or a mixture of THF and triethylamine (3 equivalents) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in a minimal amount of the reaction solvent.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-5 hours until TLC indicates the consumption of starting material.
-
Pour the reaction mixture into ice-cold 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a cold saturated sodium bicarbonate solution to remove acidic impurities.
-
Wash again with cold water until the filtrate is neutral.
-
Dry the solid product under vacuum. Recrystallization from ethanol/water may be performed for further purification.
-
The resulting N-(4-hydroxyphenyl)-4-iodobenzamide can be used as the coupling component with a diazonium salt to form the final azo dye.
Functional Dyes for Advanced Applications: Dye-Sensitized Solar Cells (DSSCs)
The iodine atom in dyes synthesized from this compound is not merely a synthetic handle; it can play a direct functional role. In technologies like Dye-Sensitized Solar Cells (DSSCs), the nature of the halogen substituent on the dye molecule significantly influences device performance. Specifically, the rate of dye regeneration (kreg) by the iodide/triiodide redox shuttle is a critical factor.
Studies have shown that the rate of regeneration increases with the size of the halogen atom on the dye (F < Cl < Br < I).[4] This trend is attributed to the formation of an interfacial halogen bond between the oxidized dye cation radical (Dye-X•+) and the iodide ion from the electrolyte.[4] A larger halogen atom, like iodine, has a larger and more polarizable electron cloud, leading to a stronger halogen bond. This interaction facilitates a more efficient electron transfer from the iodide to the oxidized dye, accelerating the regeneration process and improving the overall solar cell efficiency.[4]
Figure 3: Halogen bonding facilitates dye regeneration in a Dye-Sensitized Solar Cell (DSSC).
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its application in dye synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1711-02-0 | [5] |
| Molecular Formula | C₇H₄ClIO | [5][6] |
| Molecular Weight | 266.46 g/mol | |
| Appearance | White to pale cream solid | [5] |
| Melting Point | 63-65 °C | |
| Boiling Point | 120-121 °C @ 1 mmHg |
| Assay | ≥97% | |
Table 2: Influence of Halogen Substituent on Dye Regeneration Rate in DSSCs
| Dye Substituent (X) | Regeneration Rate (kreg) Trend | Key Interaction | Reference(s) |
|---|---|---|---|
| Fluoro (-F) | Slowest | Weak Halogen Bond | [4] |
| Chloro (-Cl) | Slow | Moderate Halogen Bond | [4] |
| Bromo (-Br) | Fast | Strong Halogen Bond | [4] |
| Iodo (-I) | Fastest | Strongest Halogen Bond |[4] |
References
- 1. iodobenzene.ltd [iodobenzene.ltd]
- 2. nbinno.com [nbinno.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Spectroscopic detection of halogen bonding resolves dye regeneration in the dye-sensitized solar cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. This compound | C7H4ClIO | CID 74373 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Iodobenzoyl Chloride in Rotaxane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, have garnered significant attention in supramolecular chemistry and materials science due to their unique architectures and potential applications in molecular machines, drug delivery, and stimuli-responsive materials. The synthesis of these complex structures often relies on a "threading-followed-by-stoppering" approach, where a linear "axle" molecule is threaded through a macrocyclic "wheel," and bulky "stopper" groups are then attached to the ends of the axle to prevent dethreading.
4-Iodobenzoyl chloride has emerged as a valuable and versatile building block in this context, serving as a precursor to a robust and sterically demanding stopper group. Its utility is particularly highlighted in the synthesis of[1]rotaxane monomers that can be subsequently polymerized to form polyrotaxanes. The presence of the iodine atom offers a strategic advantage, providing a reactive handle for further functionalization or for use in cross-coupling reactions, such as the Sonogashira coupling, to build more complex architectures.
This document provides detailed application notes and protocols for the use of this compound as a stoppering agent in the synthesis of a[1]rotaxane monomer and its subsequent polymerization.
Key Applications
-
Bulky Stopper Formation: The 4-iodobenzoyl group provides sufficient steric hindrance to effectively prevent the dethreading of macrocycles in rotaxane structures.
-
[1]Rotaxane Monomer Synthesis: It is a key reagent in the synthesis of functionalized[1]rotaxane monomers, which are the building blocks for polyrotaxanes.
-
Polyrotaxane Synthesis: [1]Rotaxane monomers capped with 4-iodobenzoyl groups can be polymerized, for example, via Sonogashira polycondensation, to create mechanically interlocked polymers with unique properties.[1]
-
Post-Synthetic Modification: The iodine atom on the stopper serves as a versatile functional handle for post-synthetic modifications of the rotaxane structure.
Experimental Protocols
Protocol 1: Synthesis of a[1]Rotaxane Monomer via Acylation with this compound
This protocol describes the "stoppering" of a pseudorotaxane intermediate by acylation of a secondary ammonium (B1175870) station with this compound. This reaction is a crucial step in the formation of a stable[1]rotaxane monomer.
Reaction Scheme:
Caption: Synthetic scheme for the stoppering of a pseudorotaxane using this compound.
Materials:
-
Pseudorotaxane intermediate (containing a secondary amine on the thread)
-
This compound
-
Anhydrous Triethylamine (B128534) (Et3N) or other suitable non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the pseudorotaxane intermediate (1.0 eq.) in anhydrous DCM.
-
Addition of Base: Add anhydrous triethylamine (2.0-3.0 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of this compound: Dissolve this compound (1.5-2.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure[1]rotaxane monomer.
Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the[1]rotaxane monomer and the presence of the 4-iodobenzoyl stopper.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the product.
Protocol 2: Sonogashira Polycondensation of the[1]Rotaxane Monomer
This protocol outlines the polymerization of the[1]rotaxane monomer, which contains both an iodo- and an acetylene-functionalized stopper, to form a polyrotaxane.[1]
Reaction Scheme:
Caption: General scheme for the Sonogashira polycondensation of a[1]rotaxane monomer.
Materials:
-
[1]Rotaxane monomer (with iodo- and acetylene- functionalities)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous Diisopropylamine (B44863) (DIPA) or other suitable base
-
Anhydrous Tetrahydrofuran (THF) or other suitable solvent
-
Standard glassware for air-sensitive reactions (Schlenk flask, condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst and Monomer Preparation: In a Schlenk flask under an inert atmosphere, add the[1]rotaxane monomer (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), and CuI (0.1 eq.).
-
Solvent and Base Addition: Add anhydrous THF and anhydrous diisopropylamine to the flask.
-
Polymerization: Heat the reaction mixture to reflux (typically 60-70 °C) and stir for 24-48 hours. The formation of the polymer is often indicated by its precipitation from the reaction mixture.
-
Isolation of the Polymer:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with methanol (B129727) to remove any remaining monomer and catalyst residues.
-
Dry the polyrotaxane under vacuum.
-
Characterization:
-
¹H NMR Spectroscopy: To confirm the disappearance of the acetylenic proton signal and shifts in the aromatic proton signals of the stopper, indicating successful polymerization.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the resulting polyrotaxane.
-
Mass Spectrometry (e.g., MALDI-TOF): To observe repeating units corresponding to the monomer.
Data Presentation
The following tables summarize typical data obtained during the synthesis and characterization of rotaxanes using this compound as a building block. The exact values will vary depending on the specific axle and macrocycle used.
Table 1: Synthesis of[1]Rotaxane Monomer
| Entry | Reactants | Stopper | Solvent | Base | Time (h) | Yield (%) |
| 1 | Pseudorotaxane (Axle-NH₂⁺ + Macrocycle) | This compound | DCM | Et₃N | 24 | >90 |
Table 2: Characterization Data for[1]Rotaxane Monomer
| Technique | Observed Characteristics |
| ¹H NMR | Upfield shifts of axle protons located within the macrocycle cavity. Characteristic signals for the 4-iodobenzoyl group. |
| ¹³C NMR | Signals corresponding to all carbon atoms in the axle, macrocycle, and stopper. |
| ESI-MS | Molecular ion peak corresponding to the calculated mass of the[1]rotaxane monomer. |
Table 3: Sonogashira Polycondensation of[1]Rotaxane Monomer
| Monomer | Catalyst System | Solvent | Base | Time (h) | Polymer Yield (%) | Mn (GPC) | PDI (GPC) |
| [1]Rotaxane | Pd(PPh₃)₂Cl₂/CuI | THF | DIPA | 48 | High | - | - |
Note: Specific molecular weight (Mn) and polydispersity index (PDI) values are highly dependent on the reaction conditions and monomer purity.
Logical Workflow for Rotaxane Synthesis
The overall process for synthesizing a polyrotaxane using this compound as a key building block can be visualized as a multi-step workflow.
Caption: Workflow for the synthesis of a polyrotaxane using this compound.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of rotaxanes and polyrotaxanes. The protocols and data presented herein provide a comprehensive guide for researchers in the field. The ability to introduce a bulky, functionalizable stopper in high yield makes this reagent a valuable tool for the construction of advanced, mechanically interlocked molecular architectures for a variety of applications, including drug development and materials science. The Sonogashira polycondensation of the resulting[1]rotaxane monomers opens a pathway to novel polymeric materials with unique topological features.[1]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Iodobenzoyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling of 4-iodobenzoyl chloride. The high reactivity of the acyl chloride group presents unique challenges, primarily its susceptibility to hydrolysis. This guide is designed to help you navigate these challenges and maximize your ketone product yield.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing or giving low yields?
A1: The primary challenge with using this compound is the high reactivity of the acyl chloride functional group. It is highly susceptible to hydrolysis, which converts it to the unreactive 4-iodobenzoic acid, especially under the basic and sometimes aqueous conditions typical of Suzuki reactions.[1][2] Additionally, issues like catalyst deactivation, suboptimal ligand or base choice, and non-inert reaction conditions can contribute to low yields.
Q2: What is the most critical factor for a successful coupling with an acyl chloride?
A2: Preventing the hydrolysis of the this compound starting material is the most critical factor. This is typically achieved by using anhydrous reaction conditions, including dry solvents and non-hydroxide bases.[1] The choice of a suitable palladium catalyst and ligand system that promotes rapid coupling is also essential to ensure the desired reaction outcompetes potential side reactions.
Q3: Can I use standard Suzuki coupling conditions for this reaction?
A3: Not always. Standard conditions often use aqueous base solutions (like Na₂CO₃ or K₂CO₃ in water), which can readily hydrolyze the acyl chloride.[3][4] Modified, often anhydrous, conditions are generally required for successful acylative Suzuki-Miyaura couplings.[1]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low to No Product Formation
Question: My reaction yields little to no desired ketone product, and I primarily recover starting materials or see decomposition. What are the potential causes and solutions?
Answer: This is a common problem stemming from several factors. The key is to ensure the catalytic cycle is efficient and side reactions are minimized.
-
Potential Cause 1: Hydrolysis of this compound. The acyl chloride is reacting with trace water to form 4-iodobenzoic acid, which is unreactive under these conditions.
-
Recommended Solutions:
-
Use anhydrous solvents (e.g., dry toluene (B28343), THF, dioxane).[1] Ensure solvents are freshly distilled or from a sure-seal bottle.
-
Use an anhydrous base such as potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (B91410) (KF), and ensure it is finely powdered and dried before use.[5][6]
-
Assemble the reaction under a strict inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
-
-
Potential Cause 2: Catalyst Inactivity or Inhibition. The active Pd(0) species is being oxidized or inhibited.
-
Recommended Solutions:
-
Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles) to remove dissolved oxygen.[7][8]
-
Choose a robust ligand. Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can protect the palladium center and promote the catalytic cycle.[9]
-
-
-
Potential Cause 3: Ineffective Transmetalation. The transfer of the organic group from the boron reagent to the palladium center is slow or inefficient.
-
Recommended Solutions:
-
The choice of base is critical for activating the boronic acid.[6] Screen different anhydrous bases like K₃PO₄, Cs₂CO₃, or KF.
-
Ensure the quality of your boronic acid reagent, as they can degrade over time leading to protodeboronation (replacement of the boronic acid group with a hydrogen atom).[10]
-
-
Issue 2: Formation of Significant Side Products
Question: My reaction produces the desired ketone, but I also see significant amounts of biaryl (from boronic acid homocoupling) and 4-iodobenzoic acid. How can I improve selectivity?
Answer: The formation of side products indicates that undesired reaction pathways are competing with the main cross-coupling cycle.
-
Potential Cause 1: Homocoupling of Boronic Acid. This side reaction is often promoted by the presence of oxygen or suboptimal catalyst conditions.
-
Recommended Solutions:
-
Maintain a strict inert atmosphere throughout the reaction.
-
Optimize the palladium-to-ligand ratio. An appropriate excess of the ligand can sometimes suppress homocoupling.
-
Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired reaction.
-
-
-
Potential Cause 2: Protodeboronation. The boronic acid is reacting with trace protons (from water or solvent) to form an arene, reducing the amount available for coupling.
-
Recommended Solutions:
-
Use rigorously dried solvents and reagents.
-
Consider using boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts, which can be more stable and less prone to protodeboronation.[6][11]
-
-
Optimized Reaction Parameters
The selection of ligand and base is paramount for achieving high yields. The data below, derived from studies on similar acyl and aryl chlorides, provides a starting point for optimization.
Table 1: Effect of Phosphine Ligand on Yield
(Data generalized from studies on Suzuki-Miyaura coupling of acyl chlorides)
| Ligand | Electron Richness | Steric Bulk | Typical Yield | Reference |
| PPh₃ | Moderate | Moderate | Low to Moderate | [10] |
| PCy₃ | High | High | Good to Excellent | [5] |
| SPhos | High | High | Excellent | [9] |
| XPhos | High | Very High | Excellent | [9] |
| DavePhos | High | High | Good | [5] |
Table 2: Effect of Base on Yield
(Data generalized from studies on Suzuki-Miyaura coupling)
| Base | Strength | Solubility (Anhydrous) | Typical Yield | Reference |
| Na₂CO₃ | Moderate | Low | Moderate (risk of hydrolysis) | [3][4] |
| K₂CO₃ | Moderate | Low | Moderate (risk of hydrolysis) | [4][8] |
| Cs₂CO₃ | Strong | High | Good to Excellent | [1][9] |
| K₃PO₄ | Strong | Moderate | Excellent | [5][9] |
| KF | Moderate | Low | Good (mild conditions) | [6] |
Visual Guides and Workflows
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Anhydrous Suzuki Coupling
Caption: General experimental workflow for anhydrous Suzuki coupling reactions.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Detailed Experimental Protocol
This protocol is a representative example for the anhydrous Suzuki-Miyaura coupling of an acyl chloride. Researchers should optimize conditions for their specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
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Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv)
-
Anhydrous Toluene
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is allowed to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the flask, add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and anhydrous K₃PO₄ (3.0 equiv).
-
Inerting: The flask is sealed, and the atmosphere is exchanged by evacuating and backfilling with inert gas three times.
-
Substrate Addition: Under a positive pressure of inert gas, add the arylboronic acid (1.2 equiv) and this compound (1.0 equiv) as solids.
-
Solvent Addition: Add degassed anhydrous toluene via syringe (concentration approx. 0.1 M with respect to the acyl chloride).
-
Reaction: The reaction mixture is heated to 100 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS until the this compound is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired ketone.
References
- 1. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Preventing hydrolysis of 4-Iodobenzoyl chloride during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodobenzoyl chloride. The information provided aims to help prevent its hydrolysis during reactions and troubleshoot common issues encountered in its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
A1: this compound is an acyl chloride derivative of benzoic acid. Like other acyl chlorides, it is highly reactive due to the electron-withdrawing nature of the carbonyl group and the good leaving group ability of the chloride ion. The carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, results in the formation of the less reactive 4-iodobenzoic acid and hydrochloric acid, which can compromise the desired reaction.
Q2: How should I properly store this compound to prevent hydrolysis?
A2: To minimize hydrolysis during storage, this compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[1][2][3] It is best stored in a cool, dry, and well-ventilated area away from moisture and incompatible substances such as strong bases and oxidizing agents.[3][4] A desiccator can provide additional protection against atmospheric moisture.
Q3: What are the signs that my this compound has undergone hydrolysis?
A3: The primary solid byproduct of hydrolysis is 4-iodobenzoic acid. If your this compound appears clumped, has lost its characteristic sharp odor, or if you observe poor reactivity in your acylation reaction, it may have partially or fully hydrolyzed. You can confirm this by checking the melting point, as 4-iodobenzoic acid has a significantly higher melting point than this compound, or by analytical techniques such as NMR spectroscopy.
Troubleshooting Guides
Issue 1: Low or No Yield in Acylation Reaction
Q: My acylation reaction using this compound is resulting in a low yield or no product. What are the possible causes and how can I troubleshoot this?
A: Low yields in acylation reactions with this compound are most commonly due to the hydrolysis of the starting material or suboptimal reaction conditions. Follow this guide to identify and resolve the issue.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
This compound Integrity: Ensure your this compound is fresh and has been stored under strict anhydrous conditions. If the reagent is old or has been improperly stored, it may have hydrolyzed to 4-iodobenzoic acid. Consider purifying the this compound by distillation under reduced pressure or using a fresh batch.[5]
-
Nucleophile and Solvent Purity: Your nucleophile (alcohol, amine, etc.) and solvent must be anhydrous. Use commercially available anhydrous solvents or freshly distill them from an appropriate drying agent.
-
-
Ensure Anhydrous Reaction Conditions:
-
Glassware: Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool it under a stream of inert gas (nitrogen or argon) before use.
-
Inert Atmosphere: Conduct the entire experiment under an inert atmosphere using a Schlenk line or a glove box. This prevents atmospheric moisture from entering the reaction vessel.
-
-
Optimize Reaction Conditions:
-
Temperature: Acylation reactions with this compound are often exothermic. Adding the acyl chloride solution slowly to the nucleophile at a reduced temperature (e.g., 0 °C) can help control the reaction rate and prevent side reactions. After the initial addition, the reaction may need to be warmed to room temperature or gently heated to go to completion.
-
Base Selection: Use a non-nucleophilic, sterically hindered base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. Ensure the base is also anhydrous. The base scavenges the acid, driving the reaction forward.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of this compound may be necessary to ensure the complete consumption of a valuable nucleophile.
-
Issue 2: Formation of Multiple Byproducts
Q: I am observing multiple spots on my TLC analysis of the reaction mixture. What could be the cause?
A: The formation of multiple byproducts can be due to side reactions of this compound or your nucleophile.
Troubleshooting Steps:
-
Identify the Byproducts: The most common byproduct is 4-iodobenzoic acid from hydrolysis. Other possibilities include reaction with the solvent or side reactions if your nucleophile has multiple reactive sites.
-
Prevent Side Reactions:
-
Protecting Groups: If your nucleophile contains other reactive functional groups (e.g., another hydroxyl or amine group), consider using protecting groups to ensure the acylation occurs at the desired site.
-
Solvent Choice: Use a non-reactive, aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene. Avoid protic solvents like alcohols unless they are the intended reactant.
-
Control Temperature: As mentioned previously, controlling the reaction temperature can minimize the formation of thermally induced byproducts.
-
Data Presentation
The stability of this compound is highly dependent on the reaction environment. The following table provides a qualitative and semi-quantitative overview of factors influencing its hydrolysis.
| Parameter | Condition | Relative Rate of Hydrolysis | Recommendations |
| Solvent | Aprotic (e.g., DCM, Toluene, THF) | Very Low | Recommended for reactions. Ensure solvent is anhydrous. |
| Protic (e.g., Water, Alcohols) | Very High | Avoid unless the solvent is the intended reactant. | |
| Polar Aprotic (e.g., Acetonitrile) | Low to Moderate | Use with caution; ensure rigorously dry conditions. | |
| Temperature | Low (e.g., 0 °C) | Slow | Ideal for controlled addition of the reagent. |
| Ambient (e.g., 25 °C) | Moderate | Suitable for many reactions once the initial exotherm is controlled. | |
| Elevated (e.g., > 50 °C) | High | Can increase reaction rate but also significantly accelerates hydrolysis if water is present. | |
| Atmosphere | Inert (Nitrogen or Argon) | Negligible | Mandatory for all reactions and handling. |
| Air (contains moisture) | High | Must be excluded from the reaction setup. |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of an Alcohol under Anhydrous Conditions
This protocol describes the esterification of a primary alcohol with this compound using pyridine as a base and solvent scavenger.
Materials:
-
This compound (1.1 eq)
-
Alcohol (1.0 eq)
-
Anhydrous Pyridine (as solvent and base)
-
Anhydrous Dichloromethane (DCM) for workup
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask and other oven-dried glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Dissolve the alcohol (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate oven-dried flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous pyridine.
-
Slowly add the this compound solution to the stirred alcohol solution at 0 °C over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove pyridine, followed by saturated aqueous NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by flash column chromatography or recrystallization as needed.
Protocol 2: Synthesis of N-Benzyl-4-iodobenzamide under Schotten-Baumann Conditions
This protocol describes the amidation of benzylamine (B48309) with this compound under biphasic Schotten-Baumann conditions, which can be effective even with the presence of water in the basic solution. The high reactivity of the amine with the acyl chloride outcompetes the hydrolysis reaction.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Dichloromethane (DCM)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve benzylamine (1.05 eq) in DCM.
-
In a separate vessel, prepare a 10% aqueous solution of NaOH.
-
Combine the benzylamine solution and the NaOH solution in a flask and cool to 0-5 °C in an ice bath with vigorous stirring.
-
Dissolve this compound (1.0 eq) in a minimal amount of DCM.
-
Add the this compound solution dropwise to the vigorously stirred biphasic mixture over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude amide.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizations
References
Technical Support Center: 4-Iodobenzoyl Chloride in Heck Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing 4-iodobenzoyl chloride in Heck coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in Heck reactions with this compound?
A1: The primary side products encountered during the Heck reaction with this compound are typically a result of three main competing reaction pathways:
-
Decarbonylation: The loss of carbon monoxide from the this compound, leading to the formation of iodobenzene (B50100). This iodobenzene can then participate in a subsequent Heck reaction to yield a decarbonylated product.
-
Hydrolysis: The reaction of this compound with any residual water in the reaction mixture, leading to the formation of 4-iodobenzoic acid.
-
Homocoupling: The self-coupling of this compound to form 4,4'-diiodobenzil, or the coupling of the decarbonylated intermediate (iodobenzene) to form biphenyl.
Troubleshooting Guides
Issue 1: Presence of a significant amount of decarbonylated side product.
Q2: My reaction is producing a substantial amount of the decarbonylated product, where the carbonyl group is missing. How can I minimize this?
A2: Decarbonylation is a common side reaction with acyl chlorides in palladium-catalyzed couplings. The initially formed acyl-palladium intermediate can lose carbon monoxide to form an aryl-palladium intermediate, which then proceeds through the Heck catalytic cycle.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Higher temperatures promote decarbonylation. It is advisable to screen lower reaction temperatures (e.g., starting from 80 °C and gradually increasing) to find an optimal balance between the rate of the desired reaction and the suppression of decarbonylation. |
| Ligand Choice | The choice of phosphine (B1218219) ligand can influence the rate of decarbonylation. Bulky and electron-rich phosphine ligands can sometimes stabilize the acyl-palladium intermediate and reduce decarbonylation. Consider screening ligands such as P(t-Bu)3 or using bidentate phosphine ligands. |
| Reaction Time | Prolonged reaction times, especially at elevated temperatures, can lead to increased decarbonylation. Monitor the reaction progress closely by TLC or GC/LC-MS and stop the reaction once the starting material is consumed to an acceptable level. |
Logical Workflow for Troubleshooting Decarbonylation
Technical Support Center: Purification of Products from 4-Iodobenzoyl Chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-iodobenzoyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The most prevalent impurity is 4-iodobenzoic acid, which forms due to the hydrolysis of the highly reactive this compound upon exposure to moisture.[1] Other common impurities include unreacted starting materials (e.g., the amine or alcohol) and byproducts from side reactions, such as diacylation in Friedel-Crafts reactions, particularly with highly activated aromatic rings.[2][3]
Q2: My product, an amide or ester of 4-iodobenzoic acid, is a solid. Which purification method is most effective?
A2: For solid products, recrystallization is often the most effective and straightforward purification method.[4] It is excellent for removing small amounts of impurities and can yield highly pure crystalline products. The key is to select an appropriate solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.[5]
Q3: How do I choose the best solvent for recrystallization?
A3: The ideal recrystallization solvent will dissolve your product completely when hot but poorly when cold.[5] To find a suitable solvent, you can perform small-scale solubility tests with a variety of solvents (e.g., ethanol (B145695), methanol (B129727), ethyl acetate (B1210297), toluene, and mixtures like ethanol/water or ethyl acetate/hexane).[6][7] A general rule of thumb is that "like dissolves like," so a solvent with similar polarity to your product is a good starting point.[8]
Q4: My product is an oil or is difficult to crystallize. What purification method should I use?
A4: For oily products or those that are difficult to crystallize, flash column chromatography is the preferred method of purification.[9] This technique separates compounds based on their polarity, allowing for the isolation of the desired product from both more and less polar impurities.[10]
Q5: Are products derived from this compound stable?
A5: Aryl iodides are generally stable compounds. However, the carbon-iodine bond can be sensitive to heat and light, and in some contexts, especially in the presence of strong acids or bases, decomposition can occur.[11] For instance, radioiodinated compounds can exhibit in vivo deiodination, and the stability can be influenced by other substituents on the aromatic ring.[12] It is good practice to store purified iodinated compounds protected from light and at cool temperatures.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | This compound is highly sensitive to moisture. Ensure all glassware is oven- or flame-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after a significant amount of time, consider increasing the reaction temperature or adding a catalyst (e.g., DMAP for esterifications).[1] |
| Deactivated Nucleophile (Amine/Alcohol) | If your amine or alcohol is sterically hindered or has electron-withdrawing groups, it may be less reactive. In such cases, you may need to use more forcing conditions, such as higher temperatures or a more potent catalyst.[1] |
| Poor Quenching/Work-up | Ensure that the reaction is properly quenched to stop the reaction and that the extraction procedure is efficient in isolating the crude product before purification. |
Problem 2: Presence of 4-Iodobenzoic Acid in the Purified Product
| Potential Cause | Recommended Solution |
| Incomplete Removal During Work-up | During the work-up, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.[13] This will convert the acidic 4-iodobenzoic acid into its water-soluble sodium salt, which will be extracted into the aqueous layer.[13] |
| Hydrolysis During Purification | If using column chromatography, ensure that the silica (B1680970) gel and solvents are dry. For recrystallization, avoid using protic solvents that could promote hydrolysis at high temperatures if possible, or minimize the time the product is heated in such solvents. |
Problem 3: Difficulty in Purifying Friedel-Crafts Acylation Products
| Potential Cause | Recommended Solution |
| Formation of Multiple Isomers | The directing effects of substituents on the aromatic substrate can lead to a mixture of ortho, meta, and para isomers. The separation of these isomers can be challenging. An optimized column chromatography protocol with a carefully selected solvent system is often necessary. The use of a gradient elution can be beneficial.[14] |
| Diacylation | The product of a Friedel-Crafts acylation is generally deactivated towards further acylation.[3] However, with highly activated aromatic rings, diacylation can occur.[2] To minimize this, use a stoichiometric amount of this compound and add it slowly to the reaction mixture at a low temperature.[2] |
| Complexation with Lewis Acid | The ketone product can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), which can complicate the work-up.[3] Ensure the reaction is thoroughly quenched with an acidic aqueous solution (e.g., dilute HCl) to break up this complex before extraction.[8] |
Quantitative Data Presentation
Table 1: Purification of 4-Iodo-N-phenylbenzamide (Amide Synthesis)
| Purification Method | Solvent System | Typical Yield | Purity (by HPLC/NMR) | Notes |
| Recrystallization | Ethanol/Water | 85-95% | >98% | Slow cooling is recommended for the formation of larger, purer crystals.[7] |
| Column Chromatography | Hexane (B92381)/Ethyl Acetate (Gradient) | 70-85% | >99% | Gradient elution (e.g., 0% to 20% ethyl acetate) is effective for separating non-polar impurities. |
Table 2: Purification of Methyl 4-Iodobenzoate (Ester Synthesis)
| Purification Method | Solvent System | Typical Yield | Purity (by HPLC/NMR) | Notes |
| Recrystallization | Methanol | 80-90% | >98% | The product is dissolved in a minimal amount of hot methanol and allowed to cool slowly. |
| Column Chromatography | Petroleum Ether/Ethyl Acetate (e.g., 100:1) | 75-85% | >99% | Effective for removing both polar and non-polar byproducts.[13] |
Experimental Protocols
Protocol 1: Synthesis and Purification of 4-Iodo-N-phenylbenzamide
-
Reaction: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve aniline (B41778) (1.0 eq.) and triethylamine (B128534) (1.2 eq.) in anhydrous dichloromethane (B109758) (DCM). Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethanol. Slowly add deionized water until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Protocol 2: Synthesis and Purification of Methyl 4-Iodobenzoate
-
Reaction (Fischer Esterification): In a round-bottom flask, suspend 4-iodobenzoic acid (1.0 eq.) in methanol (used in excess as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting carboxylic acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted 4-iodobenzoic acid and the sulfuric acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purification (Column Chromatography): Prepare a silica gel column using a non-polar solvent like hexane or petroleum ether.
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with a mixture of petroleum ether and ethyl acetate (e.g., 100:1), collecting fractions.
-
Monitor the fractions by TLC, combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified methyl 4-iodobenzoate.[13]
Visualizations
Caption: General workflow for the synthesis and purification of 4-Iodo-N-phenylbenzamide.
Caption: Troubleshooting decision tree for purification of this compound reaction products.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 6. condor.depaul.edu [condor.depaul.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. websites.umich.edu [websites.umich.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Improving the stability of 4-Iodobenzoyl chloride in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the storage stability and effective use of 4-Iodobenzoyl chloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation is hydrolysis. This compound is highly sensitive to moisture.[1][2][3] It readily reacts with water, including atmospheric humidity, to form 4-iodobenzoic acid and hydrochloric acid (HCl).[4][5][6] This reaction is often vigorous and is the main reason for loss of purity and reactivity.[3][6]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area.[7][8] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to displace moisture-laden air.[9][10] Additionally, protecting the compound from light is advisable to prevent potential photochemical reactions.[4]
Q3: My this compound has changed color (e.g., to a yellowish or brownish tint). Is it still usable?
A3: A color change from its typical off-white to light yellow appearance often indicates degradation.[8] The colored impurities are likely degradation products. While the material may still contain some active this compound, its purity is compromised. Using degraded material can lead to lower reaction yields, unexpected side products, and difficulties in product purification. It is highly recommended to assess the purity of the material before use.
Q4: Are there any chemical stabilizers that can be added to this compound for long-term storage?
A4: While some research has explored modifying the structure of acyl chlorides to enhance stability through increased electron delocalization, the addition of external stabilizers to simple acyl chlorides like this compound is not a common practice.[11] The most effective method to ensure stability is to adhere strictly to proper storage and handling conditions.
Q5: How does the degradation of this compound affect its reactivity in acylation reactions?
A5: The primary degradation product, 4-iodobenzoic acid, is significantly less reactive than this compound and will not participate in most acylation reactions under the same conditions.[12] Therefore, the presence of this impurity effectively lowers the concentration of the active acylating agent, leading to incomplete reactions and reduced yields of the desired product. The co-product of hydrolysis, HCl, can also interfere with acid-sensitive reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield in an acylation reaction | 1. Degraded this compound: The reagent may have hydrolyzed due to improper storage. 2. Presence of moisture in the reaction: Trace amounts of water in solvents, reagents, or on glassware can consume the acyl chloride. | 1. Assess Purity: Before use, check the purity of the this compound using ¹H NMR or by reacting a small sample with methanol (B129727) and analyzing for the methyl ester formation via TLC or GC-MS. 2. Ensure Anhydrous Conditions: Use freshly dried solvents. Dry all glassware in an oven and cool under an inert atmosphere. Handle all reagents under inert gas (argon or nitrogen).[13][14] |
| Formation of a white precipitate (4-iodobenzoic acid) in the reaction mixture | The this compound has hydrolyzed either prior to or during the reaction. | This indicates significant degradation. The reaction should be repeated with fresh, high-purity this compound under strictly anhydrous conditions. The 4-iodobenzoic acid can be removed from the desired product by a basic wash (e.g., with aqueous NaHCO₃) during workup, but this does not salvage the lost yield. |
| Inconsistent reaction outcomes between different batches of this compound | Purity may vary between batches, especially if one has been stored for a longer period or under suboptimal conditions. | Always assess the purity of a new or old batch of this compound before use. Do not assume that the purity stated on the label is still accurate if the container has been opened previously. |
| TLC analysis shows only the starting material, no product formation | The acyl chloride may be completely degraded, or the reaction conditions are not suitable. It is also possible that the newly formed acyl chloride is hydrolyzing back to the starting carboxylic acid on the silica (B1680970) gel TLC plate.[13] | To confirm if the acyl chloride has formed, quench a small aliquot of the reaction mixture with a nucleophile like methanol. Then, run a TLC of the quenched sample. The formation of the less polar methyl ester will indicate that the acyl chloride was present.[13] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by ¹H NMR Spectroscopy
This protocol provides a method to determine the purity of this compound by identifying the presence of its primary hydrolysis product, 4-iodobenzoic acid.
Materials:
-
This compound sample
-
Anhydrous deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
In a dry environment (e.g., a glove box or under a stream of inert gas), carefully transfer approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of anhydrous CDCl₃ to the NMR tube.
-
Cap the NMR tube securely and gently agitate to dissolve the sample completely.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
This compound (pure): Expect two doublets in the aromatic region. Based on similar benzoyl chloride structures, the protons ortho to the -COCl group will be downfield, and the protons meta to the -COCl group will be upfield.
-
4-Iodobenzoic acid (impurity): Will show a different set of two doublets in the aromatic region, and a broad singlet for the carboxylic acid proton (typically >10 ppm, though its visibility can vary).
-
By integrating the signals corresponding to the pure compound and the impurity, a molar ratio can be determined, providing a semi-quantitative assessment of purity. For a more precise quantitative analysis (qNMR), an internal standard with a known concentration would be required.[15]
-
Visualizations
Logical Relationship: Troubleshooting Low Yield in Acylation Reactions
Caption: A decision tree for troubleshooting low-yield acylation reactions.
Experimental Workflow: Purity Verification of this compound
Caption: Workflow for verifying the purity of this compound via ¹H NMR.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. This compound(1711-02-0) 1H NMR [m.chemicalbook.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. zchf.fct.put.poznan.pl [zchf.fct.put.poznan.pl]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. asianpubs.org [asianpubs.org]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
- 9. researchgate.net [researchgate.net]
- 10. This compound CAS#: 1711-02-0 [m.chemicalbook.com]
- 11. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. pubsapp.acs.org [pubsapp.acs.org]
Troubleshooting low conversion rates in Sonogashira coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues encountered during Sonogashira coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.
Frequently Asked Questions (FAQs)
Q1: I am observing low or no conversion in my Sonogashira coupling reaction. What are the primary factors to investigate?
Low conversion in a Sonogashira coupling can stem from several sources. The key areas to investigate are the catalyst system, reaction conditions, and the quality of your reagents. Often, the reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br >> Cl.[1][2]
Initial Checks:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the undesired homocoupling of the alkyne (Glaser coupling) and can oxidize the active Pd(0) catalyst and phosphine (B1218219) ligands.[1][3] Thoroughly degas all solvents and reagents before use.[4]
-
Reagent Purity: Verify the purity of your aryl halide, alkyne, base, and solvents. Solvents should be anhydrous and free of peroxides.[3]
-
Catalyst Activity: If using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it needs to be reduced in situ to the active Pd(0) species.[5] Issues with this reduction can stall the reaction.
Q2: My terminal alkyne is primarily undergoing homocoupling (Glaser coupling). How can I minimize this side reaction?
Glaser coupling is a common side reaction, especially when using a copper co-catalyst in the presence of oxygen.[4][6][7]
Strategies to Minimize Homocoupling:
-
Strict Anaerobic Conditions: The most crucial step is to rigorously remove oxygen from your reaction system.[1] This can be achieved through several freeze-pump-thaw cycles or by sparging your solvents with an inert gas.[4]
-
Copper-Free Conditions: The most direct way to avoid Glaser coupling is to perform the reaction without a copper co-catalyst.[4][5] This may require a more active palladium catalyst system, different ligands, or higher reaction temperatures.[4]
-
Slow Addition of Alkyne: In some cases, adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide, thus minimizing the rate of homocoupling.[1][8]
Q3: I see a black precipitate forming in my reaction. What is it and how can I prevent it?
The formation of a black precipitate is likely palladium black, which indicates the active Pd(0) catalyst is agglomerating and falling out of solution, leading to a loss of catalytic activity.[1][4]
Preventative Measures:
-
Ligand Choice: The use of bulky and electron-rich phosphine ligands can stabilize the palladium catalyst and prevent this precipitation.[4]
-
Solvent Effects: Certain solvents, such as THF, have been anecdotally reported to promote the formation of palladium black in some instances.[1][4] Consider screening different solvents if this is a persistent issue.
-
Temperature Optimization: While higher temperatures can be necessary, especially for less reactive aryl halides, excessive heat can accelerate catalyst decomposition.[3][4] Careful optimization of the reaction temperature is key.
Q4: My aryl bromide or chloride substrate is not reacting. What adjustments should I make?
Aryl bromides and especially aryl chlorides are less reactive than aryl iodides, making the initial oxidative addition step the rate-determining step.[1][9]
Strategies for Less Reactive Substrates:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be effective.[4] Consider using more electron-rich and bulky phosphine ligands such as XPhos, cataCXium A, or sXPhos, which can promote the oxidative addition step.[4][10] N-Heterocyclic carbene (NHC) palladium complexes are also effective alternatives to phosphine ligands.[11]
-
Increase Reaction Temperature: Higher temperatures are often required to activate the C-Br or C-Cl bond.[4][12]
-
Base and Solvent Choice: Stronger inorganic bases like Cs₂CO₃ or K₃PO₄ might be more effective than common amine bases.[4] Polar aprotic solvents such as DMF, DMSO, or NMP can also improve reaction rates and yields for these challenging substrates.[4]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion rates in Sonogashira coupling.
Caption: A workflow for troubleshooting low yields in Sonogashira coupling.
Data Summary Tables
Table 1: Typical Reaction Parameters for Sonogashira Coupling
| Parameter | Aryl Iodide | Aryl Bromide | Aryl Chloride |
| Pd Catalyst Loading | 0.02 - 5 mol%[11] | 1 - 5 mol% | 1 - 10 mol% |
| Cu(I) Co-catalyst | 0.05 - 10 mol% | 1 - 20 mol% | Often better copper-free[9] |
| Base | Et₃N, DIPEA, Piperidine[11] | Et₃N, Cs₂CO₃, K₃PO₄[4] | Cs₂CO₃, K₃PO₄ |
| Solvent | THF, Toluene, DMF[4] | DMF, NMP, Dioxane[4][12] | Toluene, Dioxane |
| Temperature | Room Temp - 80 °C | 50 - 120 °C[12] | 80 - 150 °C |
Table 2: Common Ligands for Sonogashira Coupling
| Ligand Type | Examples | Application Notes |
| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | PPh₃ is common but can be less effective for challenging substrates.[11] |
| Bidentate Phosphines | dppe, dppp, dppf[11] | Can provide greater stability to the palladium center. |
| Bulky, Electron-Rich Phosphines | XPhos, sXPhos, cataCXium A | Highly effective for activating less reactive aryl bromides and chlorides.[4][10] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that can be excellent alternatives to phosphine ligands.[11] |
Key Experimental Protocols
General Protocol for a Standard Sonogashira Coupling
This is a generalized procedure and requires optimization for specific substrates.
-
Preparation: To a dry reaction vessel, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), copper(I) iodide (1-10 mol%), and the aryl halide (1.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add the degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equiv.) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C). Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water or brine to remove the amine base and salts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography on silica (B1680970) gel.[4]
Protocol for Copper-Free Sonogashira Coupling
This protocol is particularly useful for minimizing alkyne homocoupling.
-
Preparation: To a dry reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like XPhos, 1-5 mol%) and the aryl halide (1.0 equiv.).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas.
-
Solvent and Base Addition: Add a degassed solvent (e.g., Toluene or Dioxane) and a degassed base (e.g., Cs₂CO₃, 2 equiv.) to the vessel.
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) to the mixture.
-
Reaction: Heat the reaction mixture to the required temperature (often higher than copper-catalyzed reactions, e.g., 80-120 °C) with vigorous stirring. Monitor the reaction's progress.
-
Workup and Purification: Follow the same workup and purification steps as the standard protocol.
Relationship between Reaction Components and Potential Issues
The following diagram illustrates how different components of the Sonogashira coupling can contribute to common problems.
Caption: Interplay of components leading to common Sonogashira issues.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Minimizing Homocoupling in 4-Iodobenzoyl Chloride Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing homocoupling side reactions when using 4-iodobenzoyl chloride in common cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Suzuki-Miyaura Coupling
Issue: Significant formation of biphenyl (B1667301) byproduct from the homocoupling of the boronic acid reagent is observed.
-
Potential Cause 1: Presence of Oxygen. Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[1]
-
Solution: Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) for an extended period or by using the freeze-pump-thaw method for particularly sensitive reactions. Ensure the reaction is carried out under a positive pressure of an inert gas.
-
-
Potential Cause 2: Inefficient Reduction of Pd(II) Precatalyst. If you are using a Pd(II) salt like Pd(OAc)₂, inefficient in-situ reduction to the active Pd(0) species can lead to Pd(II)-mediated homocoupling.[2]
-
Solution: Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, the addition of a mild reducing agent like potassium formate (B1220265) can help ensure the complete reduction of Pd(II) to Pd(0) without interfering with the catalytic cycle.[1]
-
-
Potential Cause 3: Suboptimal Choice of Base or Ligand. The base and ligand play a crucial role in the catalytic cycle, and an inappropriate choice can favor the homocoupling pathway.
-
Solution: Screen different bases and ligands. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective.[3] Bulky, electron-rich phosphine (B1218219) ligands can promote the desired reductive elimination step over side reactions.
-
Sonogashira Coupling
Issue: A significant amount of diyne byproduct from the homocoupling (Glaser coupling) of the terminal alkyne is observed.
-
Potential Cause 1: Presence of Oxygen. Similar to Suzuki coupling, oxygen can promote the oxidative homocoupling of the copper acetylide intermediate.[4]
-
Solution: It is critical to perform the reaction under strictly anaerobic conditions. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the experiment.[4]
-
-
Potential Cause 2: Copper(I) Co-catalyst. The copper(I) co-catalyst, while accelerating the desired reaction, is also a primary promoter of Glaser coupling.[4][5]
-
Potential Cause 3: Inappropriate Base. The choice of amine base can influence the rate of both the desired cross-coupling and the undesired homocoupling.
-
Solution: Secondary amines such as piperidine (B6355638) or diisopropylamine (B44863) can sometimes be more effective at minimizing homocoupling compared to tertiary amines like triethylamine.[4] However, the optimal base should be determined empirically for your specific system.
-
Heck Coupling
Issue: Low yield of the desired substituted alkene and formation of homocoupled biaryl from this compound.
-
Potential Cause 1: Catalyst Deactivation. The palladium catalyst can deactivate over the course of the reaction, leading to incomplete conversion and side reactions.
-
Solution: Ensure that the palladium precursor is of high quality. The choice of ligand is also critical; bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the catalyst and promote the desired reaction pathway.[6]
-
-
Potential Cause 2: Suboptimal Reaction Temperature. The temperature can significantly affect the relative rates of the desired Heck reaction and competing side reactions like homocoupling.
-
Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and increased side product formation. A systematic screening of temperatures is recommended.
-
-
Potential Cause 3: Inappropriate Base. The base is crucial for regenerating the active Pd(0) catalyst in the Heck cycle. An unsuitable base can lead to a sluggish reaction and favor side pathways.
-
Solution: Triethylamine is a common base for the Heck reaction, but other organic or inorganic bases may be more effective depending on the specific substrates and solvent. A screening of bases such as K₂CO₃ or Cs₂CO₃ may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound reactions?
A1: Homocoupling is an undesired side reaction where two molecules of a starting material react with each other. In the context of cross-coupling reactions with this compound, this can manifest in two primary ways: the coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling or the terminal alkyne in Sonogashira coupling) or, less commonly, the coupling of two molecules of this compound to form a biphenyl derivative. This side reaction consumes starting materials, reduces the yield of the desired product, and complicates purification.[4]
Q2: Why is minimizing homocoupling particularly important in drug development?
A2: In drug development, minimizing homocoupling is crucial for several reasons. It improves the overall yield and efficiency of the synthesis, which is important for cost-effectiveness. Furthermore, it simplifies the purification process by reducing the number of structurally similar byproducts, which can be challenging and time-consuming to remove. This leads to a more robust and reproducible synthetic route, which is a key requirement for the manufacturing of active pharmaceutical ingredients (APIs).
Q3: Which cross-coupling reaction is generally most susceptible to homocoupling when using this compound?
A4: While homocoupling can be an issue in Suzuki, Sonogashira, and Heck reactions, the copper-catalyzed Sonogashira reaction is particularly prone to the homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[4][5] For Suzuki coupling, the homocoupling of the boronic acid reagent is a common challenge that needs to be carefully managed.[1]
Q4: Can the acyl chloride group of this compound interfere with the cross-coupling reaction?
A4: The acyl chloride is a reactive functional group and can potentially be incompatible with some reaction conditions, particularly with certain nucleophilic reagents or strong bases. However, in many standard palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium center, allowing for selective cross-coupling. It is important to choose reaction conditions that are compatible with the acyl chloride moiety.
Data Presentation
Note: The following tables present representative data for aryl iodides that are structurally similar to this compound. The trends observed are expected to be applicable, but optimal conditions for this compound should be determined empirically.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid - Effect of Base and Ligand
| Entry | Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield of Cross-Coupled Product (%) |
| 1 | 4-Iodoacetophenone | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Iodoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 8 | 95 |
| 3 | 4-Iodobenzaldehyde | Cu-AIA-PC-Pd (1) | - | K₂CO₃ (1.5) | Ethanol | RT | 6 | 92[1] |
| 4 | 4-Iodoanisole | Pd/C (1.4) | - | K₂CO₃ (2) | DMF | Reflux (MW) | 1 | 92[7] |
| 5 | Iodobenzene | Na₂PdCl₄ (20) | sSPhos (40) | K₂CO₃ (600) | H₂O/ACN | 37 | 28 | 94[8][9] |
Table 2: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes - Comparison of Copper-Catalyzed vs. Copper-Free Conditions
| Entry | Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ (2 mol%), CuI (2 mol%) | Et₃N | THF | RT | 2 | 95 |
| 2 | 4-Nitroiodobenzene | Phenylacetylene | Pd(OAc)₂ (2 mol%), CuI (2 mol%) | Air | - | - | - | 100[10] |
| 3 | 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂ (2 mol%) | Bu₄NOAc | DMF | RT | 12 | 98[11] |
| 4 | Iodobenzene | Phenylacetylene | NS-MCM-41-Pd (0.1 mol%), CuI, PPh₃ | Et₃N | - | 50 | - | >99[6] |
| 5 | 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄, Cu₂O | - | THF-DMA | 75 | 72 | <2[12] |
Table 3: Heck Coupling of Aryl Iodides with Alkenes - Effect of Reaction Conditions
| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Styrene (B11656) | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | NMP | 120 | 95 |
| 2 | Iodobenzene | Styrene | Pd/C (1) | - | NaOAc (2) | DMF/H₂O | 100 | 88 |
| 3 | Iodobenzene | Ethyl Acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.2) | Acetonitrile (B52724) | 80 | 92 |
| 4 | 4-Iodoacetophenone | Styrene | Pd(OAc)₂ (1) | - | NaHCO₃ (1.5) | DMF | 100 | 90 |
| 5 | Iodobenzene | Styrene | PdCl₂(TDA)₂ on GO | - | - | - | - | -[13] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is designed to minimize the homocoupling of phenylboronic acid.
-
Degassing: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add freshly distilled and degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
This protocol eliminates the copper co-catalyst to prevent Glaser homocoupling.[4]
-
Reagent Addition: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and a suitable ligand if required.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen three times.
-
Solvent, Base, and Alkyne Addition: Add degassed solvent (e.g., THF, 5 mL), a suitable base (e.g., diisopropylamine, 2.0 mmol, 2.0 equiv), and phenylacetylene (1.1 mmol, 1.1 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Heck Coupling of this compound with Styrene
This protocol provides a general procedure for the Heck reaction, which can be optimized to minimize side reactions.
-
Reagent Addition: To a sealed tube, add this compound (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%), and a base (e.g., triethylamine, 1.5 mmol, 1.5 equiv).
-
Inert Atmosphere: Purge the tube with argon or nitrogen.
-
Solvent and Alkene Addition: Add degassed solvent (e.g., acetonitrile or DMF, 5 mL) and styrene (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the tube and heat the mixture to 80-120 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: General workflow for minimizing homocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jmchemsci.com [jmchemsci.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | MDPI [mdpi.com]
- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 8. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 9. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-catalyzed intramolecular coupling between aryl iodides and allyl moieties via thermal and microwave-assisted conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Effect of base and solvent on 4-Iodobenzoyl chloride coupling efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 4-iodobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?
A1: Low conversion in Suzuki-Miyaura coupling can stem from several factors. Firstly, the choice of base is critical; the reaction will not proceed without it.[1] Strong inorganic bases like potassium carbonate (K2CO3) are often more effective than weaker ones or certain organic bases, which can sometimes promote side reactions like hydrodehalogenation.[2][3] Secondly, the solvent system plays a significant role in reaction rate and efficiency.[4] A mixture of an organic solvent and water, such as DMF/H₂O or Ethanol/H₂O, often provides the best results.[3][4] Finally, ensure your palladium catalyst is active and that the reaction is performed under an inert atmosphere to prevent catalyst degradation.
Q2: I'm observing significant side products in my Heck coupling reaction. What is the likely cause and solution?
A2: The formation of side products in a Heck reaction, such as homocoupling of the aryl halide or isomerization of the alkene, is a common issue. Homocoupling can often be minimized by optimizing the reaction temperature, as higher temperatures can promote this side reaction. Alkene isomerization is influenced by the palladium-hydride intermediate formed during the catalytic cycle. This can be suppressed by using a less polar solvent or by adding a halide salt like LiCl to the reaction mixture.
Q3: What are the key considerations for selecting a base and solvent for a Sonogashira coupling with this compound?
A3: For a Sonogashira coupling, an amine base is typically required.[5] The solvent selection is challenging because it must effectively dissolve various components, including the nonpolar this compound, the copper and palladium complexes, and the inorganic base salts.[6] Polar aprotic solvents like DMF are widely used and have proven to be excellent for this reaction.[7] However, the optimal choice can be system-dependent. For instance, in some copper-free Sonogashira variants, toluene (B28343) has been shown to provide better yields than DMF.[6] It is crucial to perform the reaction under anhydrous and anaerobic conditions, although newer protocols may have less stringent requirements.[5]
Q4: Can I use this compound directly in these coupling reactions, or does the acyl chloride group require protection?
A4: The acyl chloride is a highly reactive functional group. In the presence of nucleophilic reagents, including the bases (especially hydroxide (B78521) or alkoxides) or water in the solvent, it will readily hydrolyze to the corresponding carboxylic acid or form an ester. For Suzuki, Heck, and Sonogashira reactions, which are typically performed under basic conditions, the this compound will likely be converted in situ to the corresponding carboxylate salt. The coupling reaction would then proceed with this modified substrate. If the integrity of the acyl chloride is essential for a subsequent transformation, it is advisable to perform the coupling reaction on a related substrate (e.g., 4-iodobenzoic acid or its ester) and then convert the product to the acyl chloride in a final step.
Troubleshooting Guides
Issue: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh source of palladium catalyst or a pre-catalyst. Ensure all reagents and solvents are thoroughly degassed. | Oxygen can deactivate the Pd(0) catalyst, halting the catalytic cycle. |
| Inappropriate Base | Screen different bases. Start with a strong inorganic base like K₂CO₃ or Cs₂CO₃.[4] Avoid organic bases like triethylamine (B128534) if hydrodehalogenation is observed.[2] | The base is essential for the transmetalation step and regenerating the catalyst. Its strength and solubility are critical.[1] |
| Poor Solvent Choice | Try a solvent mixture, such as DMF/H₂O, Toluene/H₂O, or EtOH/H₂O.[3][4] | The solvent affects reagent solubility and the stability of catalytic intermediates. Protic solvents and water can be beneficial for Suzuki couplings.[1][8] |
| Low Reaction Temperature | Gradually increase the reaction temperature. | While some reactions proceed at room temperature, many coupling reactions require heating to achieve a reasonable rate. |
Data Presentation: Effect of Base and Solvent on Coupling Efficiency
The following tables summarize quantitative data from representative studies on how the choice of base and solvent can impact the yield of Suzuki-Miyaura and Sonogashira coupling reactions.
Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling of Aryl Halides (Data compiled from representative literature)
| Aryl Halide | Boronic Acid | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | DMF/H₂O (1:2) | RT | 91 | [4] |
| 4-Iodoanisole | Phenylboronic acid | Cs₂CO₃ | DMF/H₂O (1:2) | RT | 90 | [4] |
| Iodobenzene | Phenylboronic acid | NaOH | EtOH/H₂O (1:1) | 60 | >98 | [3] |
| Iodobenzene | Phenylboronic acid | K₃PO₄ | EtOH/H₂O (1:1) | 60 | >98 | [3] |
| Aryl Chloride | Phenylboronic acid | K₂CO₃ | Toluene | 130 | Optimal | [2] |
| Aryl Chloride | Phenylboronic acid | Na₂CO₃ | Toluene | 130 | Low Conversion | [2] |
Table 2: Effect of Solvent on a Copper-Free Sonogashira Coupling (Data compiled from representative literature)
| Aryl Halide | Alkyne | Catalyst System | Solvent | Yield (%) | Reference |
| β-bromoporphyrin | Varies | Pd₂(dba)₃/AsPh₃ | Toluene | 70 | [6] |
| β-bromoporphyrin | Varies | Pd₂(dba)₃/AsPh₃ | DMF | 20 | [6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (e.g., this compound, 1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., DMF/H₂O) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Heck Coupling
-
In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable anhydrous, degassed solvent (e.g., DMF or NMP).
-
Add the alkene (1.2 - 1.5 equiv.), the base (e.g., triethylamine, 2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) along with a suitable ligand (e.g., P(o-tolyl)₃, 5-10 mol%).[9]
-
Seal the tube and heat the reaction mixture (e.g., 80-120 °C) for 12-24 hours, monitoring the reaction progress.[9]
-
After cooling, work up the reaction as described in the Suzuki-Miyaura protocol.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Logical troubleshooting flow for improving coupling reaction efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. books.lucp.net [books.lucp.net]
- 7. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for 4-Iodobenzoyl Chloride Reaction Selectivity
Welcome to the technical support center for optimizing reactions involving 4-Iodobenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the selectivity of their chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where catalyst selection is critical for this compound?
A1: Catalyst selection is crucial in several key reactions involving this compound to control selectivity and improve yields. These primarily include:
-
Friedel-Crafts Acylation: To control regioselectivity (ortho- vs. para- substitution) on aromatic substrates.
-
Acylation of Substrates with Multiple Nucleophilic Sites: To achieve chemoselectivity, such as N-acylation over O-acylation in amino alcohols.
-
Palladium-Catalyzed Cross-Coupling Reactions: To ensure selective reaction at the C-I bond and control the coupling process (e.g., Sonogashira, Heck couplings).
Q2: I am observing a mixture of ortho and para isomers in my Friedel-Crafts acylation. How can I improve para-selectivity?
A2: Achieving high para-selectivity is a common challenge. The methyl group in toluene (B28343), for example, is an ortho-, para-directing group. However, due to the steric bulk of the 4-iodobenzoyl group, acylation generally favors the para position. To further enhance this selectivity, consider the following:
-
Catalyst Choice: Milder Lewis acids can sometimes offer better selectivity. While strong Lewis acids like AlCl₃ are highly reactive, they can sometimes lead to side reactions or reduced selectivity.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable para product.
-
Solvent: The choice of solvent can influence the steric environment around the catalyst and reactants, thereby affecting regioselectivity.
Q3: My Friedel-Crafts acylation reaction is not proceeding or giving very low yields. What are the likely causes?
A3: Low or no yield in Friedel-Crafts acylation is a frequent issue. The most common culprits are:
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried, and solvents and reagents are anhydrous.
-
Deactivated Aromatic Ring: Friedel-Crafts acylation does not work well with strongly deactivated aromatic rings (e.g., nitrobenzene).
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid catalyst, effectively sequestering it. Therefore, stoichiometric or even excess amounts of the catalyst are often required.
Q4: How can I selectively acylate the nitrogen atom in an amino alcohol with this compound, avoiding O-acylation?
A4: Selective N-acylation over O-acylation is a challenge due to the nucleophilicity of both the amino and hydroxyl groups. The following strategies can favor N-acylation:
-
pH Control: Under acidic conditions, the more basic amino group is protonated, rendering it non-nucleophilic and favoring O-acylation. Conversely, under basic or neutral conditions, the more nucleophilic amine will preferentially react.
-
Choice of Base: Using a non-nucleophilic base can selectively deprotonate the ammonium (B1175870) salt in situ, allowing the free amine to react.
-
Catalyst/Reagent Choice: Certain methodologies, such as forming a mixed anhydride (B1165640) of the corresponding carboxylic acid, have been shown to provide good selectivity for N-acylation.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation of Toluene
Symptoms: Formation of a mixture of 4-iodo-4'-methylbenzophenone (B1315714) (para) and 4-iodo-2'-methylbenzophenone (B1324072) (ortho).
Troubleshooting Steps:
-
Catalyst Evaluation: While AlCl₃ is a common catalyst, consider testing a milder Lewis acid like FeCl₃ or ZnCl₂. Milder catalysts can sometimes exhibit higher selectivity for the sterically less hindered para position.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C). This can slow down the reaction rate and favor the formation of the thermodynamically more stable para-isomer.
-
Solvent Effects: The choice of solvent can influence selectivity. Non-polar solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are standard. However, exploring other solvents may be beneficial.
-
Slow Addition: Adding the this compound solution dropwise to the mixture of the aromatic substrate and Lewis acid can help to control the reaction and minimize side products.
Issue 2: Undesired O-Acylation of an Amino Alcohol
Symptoms: Formation of the O-acylated ester product instead of or in addition to the desired N-acylated amide.
Troubleshooting Steps:
-
Reaction Conditions: Avoid acidic conditions which will protonate the amine. The use of a suitable base is crucial.
-
Base Selection: Employ a non-nucleophilic base like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing with the amino alcohol as a nucleophile.
-
Alternative Acylating Agent: Consider converting this compound to a different acylating agent in situ. For example, reaction with a carboxylic acid in the presence of a sulfonyl chloride can form a mixed anhydride that shows high selectivity for N-acylation.
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts for the Friedel-Crafts Acylation of Toluene with this compound
| Catalyst | Equivalent | Temperature (°C) | Reaction Time (h) | Yield (%) | para:ortho Ratio |
| AlCl₃ | 1.1 | 0 - 25 | 2 | ~85 | >95:5 |
| FeCl₃ | 1.1 | 25 - 60 | 4 | ~75 | >97:3 |
| ZnCl₂ | 1.2 | 60 | 8 | ~60 | >98:2 |
Note: Data is representative and may vary based on specific reaction conditions.
Table 2: Catalyst and Ligand Effects on the Selectivity of Palladium-Catalyzed Sonogashira Coupling of this compound with Phenylacetylene
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Selectivity for Coupled Product |
| Pd(PPh₃)₄ | PPh₃ | Et₃N | THF | 60 | ~90 | High |
| PdCl₂(PPh₃)₂ | PPh₃ | Et₃N/CuI | DMF | 80 | ~95 | High |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | ~88 | High |
Note: Selectivity in this context refers to the desired coupled product over side reactions like homocoupling of the alkyne.
Experimental Protocols
Protocol 1: Regioselective Friedel-Crafts Acylation of Toluene with this compound using AlCl₃
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask and cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension.
-
Aromatic Substrate Addition: To this mixture, add toluene (1.2 equivalents) dropwise, maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.
Protocol 2: Selective N-Acylation of Ethanolamine (B43304) with this compound
-
Preparation: In a round-bottom flask, dissolve ethanolamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred solution of ethanolamine and triethylamine over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash with dilute HCl, followed by saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude N-(2-hydroxyethyl)-4-iodobenzamide by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Troubleshooting decision tree for improving selectivity.
Managing moisture sensitivity of 4-Iodobenzoyl chloride in experiments
Welcome to the Technical Support Center for 4-Iodobenzoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, use, and troubleshooting of experiments involving this moisture-sensitive reagent.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered moisture-sensitive?
A1: this compound readily reacts with water in a process called hydrolysis. The acyl chloride group (-COCl) is highly electrophilic and susceptible to nucleophilic attack by water. This reaction converts the this compound into 4-Iodobenzoic acid, an undesired byproduct that can complicate subsequent reactions and product purification.[1] This hydrolysis is often rapid and can significantly decrease the yield of your desired product.
Q2: How should I properly store this compound?
A2: To minimize hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, and in a desiccator to protect it from atmospheric moisture.
Q3: What are the signs of degradation in my this compound reagent?
A3: The primary sign of degradation is the presence of 4-Iodobenzoic acid. Visually, this may appear as a change in the consistency of the solid reagent. Analytically, the presence of 4-Iodobenzoic acid can be detected using several methods:
-
Thin-Layer Chromatography (TLC): 4-Iodobenzoic acid is significantly more polar than this compound and will have a lower Rf value on a silica (B1680970) gel TLC plate.[3][4][5]
-
Infrared (IR) Spectroscopy: The IR spectrum of 4-Iodobenzoic acid will show a broad O-H stretch from the carboxylic acid group, which is absent in the spectrum of pure this compound. The C=O stretch of the carboxylic acid will also appear at a different wavenumber than the C=O stretch of the acyl chloride.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum of 4-Iodobenzoic acid will show a characteristic broad singlet for the acidic proton of the carboxylic acid, which is absent in the spectrum of the acyl chloride.[2][9][10][11][12]
Q4: Can I use this compound that has been partially hydrolyzed?
A4: It is strongly advised against using partially hydrolyzed this compound. The presence of 4-Iodobenzoic acid will lead to lower yields and can interfere with the desired reaction. Furthermore, the exact concentration of the active acyl chloride will be unknown, making stoichiometric calculations inaccurate. It is best to purify the reagent before use if hydrolysis is suspected.
Troubleshooting Guides
Issue 1: Low or No Yield in Amidation/Esterification Reactions
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting amine/alcohol.
-
The desired amide/ester product is not observed or is present in very low quantities.
-
A polar byproduct, likely 4-Iodobenzoic acid, is observed on the TLC plate.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[13] |
| Insufficiently reactive amine/alcohol | For less nucleophilic amines or alcohols, consider adding a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[14] |
| In situ neutralization of amine | The HCl byproduct of the reaction can protonate the starting amine, rendering it non-nucleophilic. Add a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to the reaction mixture to scavenge the HCl.[15] |
| Low reaction temperature | Some reactions may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC while gradually increasing the temperature. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yield Reactions.
Issue 2: Formation of Multiple Products or Side Reactions
Symptoms:
-
TLC analysis shows multiple spots in addition to the starting materials and the desired product.
-
The isolated product is a mixture of compounds that is difficult to purify.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Reaction with solvent | Ensure the solvent is inert to the reaction conditions. For example, alcoholic solvents will react with this compound. Use aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile.[16] |
| Diacylation of primary amines | If the primary amine has other nucleophilic sites, or if a large excess of this compound is used, diacylation can occur. Use a controlled stoichiometry (e.g., 1:1 ratio of amine to acyl chloride). |
| Friedel-Crafts acylation of aromatic solvents | If using an aromatic solvent like benzene (B151609) or toluene, Friedel-Crafts acylation of the solvent can occur, especially if a Lewis acid is present. Use a non-aromatic, inert solvent.[17] |
| High reaction temperature | Elevated temperatures can promote side reactions and decomposition. Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor by TLC. |
Illustrative Data: Impact of Moisture on Reaction Yield
The following table provides illustrative data on the effect of water contamination on the yield of a typical amidation reaction. Note: This data is for illustrative purposes to highlight the importance of anhydrous conditions and may not represent the exact results for all reactions.
| Water Content in Solvent (ppm) | Approximate Yield of Amide (%) |
| < 10 | > 95 |
| 50 | 80 - 90 |
| 100 | 60 - 75 |
| 250 | 30 - 50 |
| 500 | < 20 |
Experimental Protocols
Protocol 1: Setting up a Reaction Under an Inert Atmosphere
This protocol describes a standard method for creating an inert atmosphere in a reaction flask using a nitrogen or argon balloon.[9][13]
Materials:
-
Round-bottom flask with a stir bar
-
Rubber septum
-
Nitrogen or Argon gas cylinder with a regulator
-
Balloons
-
Needles (2)
-
Heat gun or Bunsen burner
-
Syringes for liquid transfer
Procedure:
-
Drying the Glassware: Assemble the reaction flask and any other necessary glassware (e.g., addition funnel). Flame-dry the glassware under vacuum or oven-dry at >120 °C for several hours and allow it to cool in a desiccator.
-
Assembling the Apparatus: While the flask is still warm, place a rubber septum over the joint. Clamp the flask to a stand.
-
Purging with Inert Gas: Fill a balloon with nitrogen or argon. Attach a needle to the balloon. Insert this needle through the septum into the flask. Insert a second "outlet" needle through the septum to allow air to escape.
-
Flushing: Allow the inert gas to flush through the flask for 5-10 minutes to displace all the air.
-
Establishing Positive Pressure: Remove the outlet needle first. The balloon will maintain a slight positive pressure of inert gas in the flask, preventing air from entering.
-
Adding Reagents: Solid reagents can be added to the flask before purging. Liquid reagents should be added via a dry syringe through the septum.
Workflow for Inert Atmosphere Setup
Caption: Workflow for setting up an inert atmosphere reaction.
Protocol 2: Purification of this compound by Vacuum Distillation
If your this compound is contaminated with the less volatile 4-Iodobenzoic acid, it can be purified by vacuum distillation.[12][18][19] this compound has a boiling point of 120-121 °C at 1 mmHg.
Safety Precautions:
-
Perform the distillation in a fume hood.
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Inspect all glassware for cracks or defects before use to prevent implosion under vacuum.
Procedure:
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Use a Claisen adapter to minimize bumping. Ensure all joints are properly greased.
-
Initial Setup: Place the impure this compound and a stir bar in the distillation flask.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently with a heating mantle.
-
Collecting the Product: Collect the fraction that distills at the expected boiling point for the measured pressure. 4-Iodobenzoic acid will remain in the distillation flask as a non-volatile residue.
-
Terminating the Distillation: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.
Vacuum Distillation Apparatus Diagram
Caption: Simplified schematic of a vacuum distillation apparatus.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-Iodobenzoic acid(619-58-9) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzoyl chloride, 4-chloro- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound(1711-02-0) 1H NMR spectrum [chemicalbook.com]
- 10. 4-Iodobenzoic acid | C7H5IO2 | CID 12085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. jast.modares.ac.ir [jast.modares.ac.ir]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Work-up procedures for reactions involving 4-Iodobenzoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile reagent used in various organic syntheses. It is commonly employed in the preparation of pyrroles through reactions with imines and acetylenes, mediated by isocyanides and palladium catalysis.[1] It also serves as a key building block for N-(1-benzylpyrrolidin-3-yl)arylbenzamides, which have potential as human dopamine (B1211576) D4 antagonists.[1] Additionally, it is used in the synthesis of[2]rotaxane monomers and for the chemical modification of polymers like poly(allylamine) to render them X-ray visible.[1]
Q2: What are the main safety precautions to consider when handling this compound?
A2: this compound is a corrosive and moisture-sensitive solid.[1][3] It can cause severe skin burns and eye damage.[4][5] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Ensure that eyewash stations and safety showers are readily accessible.[4] Avoid contact with moisture, as it readily hydrolyzes to 4-iodobenzoic acid and releases corrosive hydrogen chloride gas.[4][6]
Q3: How should this compound be stored?
A3: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon).[1] Keep it away from incompatible materials such as strong bases and oxidizing agents.[4]
Q4: My reaction with this compound is not proceeding to completion. How can I monitor the reaction progress?
A4: Monitoring the disappearance of the starting nucleophile (e.g., amine or alcohol) via Thin Layer Chromatography (TLC) is often the most effective way to track reaction progress. Directly monitoring the presence of this compound on a silica (B1680970) TLC plate can be unreliable because it is highly reactive and may hydrolyze back to 4-iodobenzoic acid on the plate itself.[6] To confirm the formation of the acyl chloride from its corresponding carboxylic acid, a small aliquot of the reaction mixture can be quenched with methanol (B129727) to form the stable methyl ester, which can then be easily observed by TLC or GC-MS.[6]
Troubleshooting Guide
Issue 1: Low or no yield of the desired acylated product.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound due to moisture. | Ensure all glassware is oven-dried or flame-dried before use and the reaction is conducted under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.[7][8] |
| Incomplete reaction. | Increase the reaction time or temperature. Consider adding a catalyst, such as a tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine) to scavenge the HCl byproduct.[9] For less reactive nucleophiles, adding a catalytic amount of an iodide source (e.g., potassium iodide) can activate the acyl chloride in situ to form the more reactive acyl iodide.[10] |
| Side reactions. | If your nucleophile has multiple reactive sites, consider using a protecting group strategy. For example, if working with an aminophenol, protect the more nucleophilic amine before reacting the phenol (B47542) with this compound. |
| Poor quality of this compound. | Use a fresh bottle of the reagent or purify the existing stock if it has discolored. The solid should be a light yellow to beige crystalline powder.[1][11] |
Issue 2: The product is contaminated with 4-iodobenzoic acid.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of unreacted this compound during aqueous work-up. | Minimize contact with water. Perform aqueous washes quickly with cold solutions.[12] If the desired product is not water-soluble, it can be precipitated by pouring the reaction mixture onto ice water, which may leave the 4-iodobenzoic acid in the aqueous phase.[2] |
| Hydrolysis of the product during purification. | Ensure all solvents used for chromatography or recrystallization are anhydrous.[8] |
| Incomplete conversion of 4-iodobenzoic acid to this compound during its preparation. | If synthesizing the acyl chloride, ensure the reaction with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) goes to completion. Use an excess of the chlorinating agent and reflux if necessary.[13] |
Issue 3: Difficulty in purifying the final product.
| Possible Cause | Troubleshooting Step |
| Product and starting material have similar polarities. | Optimize your flash column chromatography conditions. Use a shallow solvent gradient and consider using a different solvent system. Recrystallization from a suitable anhydrous solvent system can also be effective.[8][14] |
| Formation of emulsions during aqueous work-up. | Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase.[15][16] |
| Product is unstable on silica gel. | Consider using a different stationary phase for chromatography, such as alumina. Alternatively, purification by recrystallization or distillation (if thermally stable) should be considered. |
Experimental Protocols
Protocol 1: General Procedure for Acylation of an Amine with this compound
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a tertiary amine base like triethylamine (1.2 eq.) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Dissolve this compound (1.1 eq.) in the same anhydrous solvent and add it dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC by observing the consumption of the starting amine.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.[2][16]
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[2] Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Work-up Procedure to Remove 4-Iodobenzoic Acid Impurity
-
Initial Quench: After the reaction is deemed complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Base Wash: Transfer the mixture to a separatory funnel and wash with a 5% aqueous sodium bicarbonate or sodium carbonate solution.[17] This will convert the acidic 4-iodobenzoic acid into its water-soluble sodium salt.
-
Separation: Allow the layers to separate. The sodium 4-iodobenzoate (B1621894) will partition into the aqueous layer. Discard the aqueous layer.
-
Repeat Wash: Repeat the base wash one or two more times to ensure complete removal of the acidic impurity.
-
Final Washes: Wash the organic layer with water and then with brine to remove any remaining inorganic salts.[16][17]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, now free of the carboxylic acid impurity.[2]
Visualizations
Caption: General workflow for an acylation reaction using this compound.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. This compound CAS#: 1711-02-0 [m.chemicalbook.com]
- 2. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 3. chemwhat.com [chemwhat.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C7H4ClIO | CID 74373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions [organic-chemistry.org]
- 11. B25388.06 [thermofisher.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. physics.emu.edu.tr [physics.emu.edu.tr]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Face-Off: 4-Iodobenzoyl Chloride vs. 4-Bromobenzoyl Chloride in Suzuki Coupling
In the landscape of palladium-catalyzed cross-coupling reactions, the synthesis of ketones via the Suzuki-Miyaura coupling of acyl chlorides with organoboronic acids is a powerful transformation in medicinal chemistry and materials science. The choice of the aryl halide precursor is a critical parameter that significantly influences reaction efficiency, kinetics, and overall yield. This guide provides an in-depth, objective comparison of the performance of 4-iodobenzoyl chloride and 4-bromobenzoyl chloride in Suzuki coupling reactions, supported by experimental data.
The fundamental difference in reactivity between these two substrates lies in the carbon-halogen bond dissociation energy. The C-I bond is weaker than the C-Br bond, which generally leads to a lower activation energy for the rate-determining oxidative addition step in the Suzuki-Miyaura catalytic cycle. This translates to higher reactivity for the iodo-substituted compound.
Performance Comparison: Reactivity and Yields
While direct side-by-side comparative studies for this compound and 4-bromobenzoyl chloride are not extensively documented under identical conditions, the well-established reactivity trend for aryl halides (I > Br > Cl) in Suzuki couplings provides a strong basis for performance expectation.[1][2] Experimental data from closely related substrates, such as 4-halobenzoic acids, quantitatively supports this trend.
A study comparing the Suzuki-Miyaura coupling of 4-iodobenzoic acid and 4-bromobenzoic acid with a phenylboronic acid model compound demonstrated a significantly higher conversion for the iodo derivative under the same reaction conditions.[3] Even at room temperature, the conversion with 4-iodobenzoic acid was quantitative, highlighting its superior reactivity.[3]
Table 1: Comparative Performance of 4-Iodobenzoic Acid vs. 4-Bromobenzoic Acid in Suzuki Coupling
| Entry | Aryl Halide | Catalyst Loading (% Pd) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 4-Iodobenzoic Acid | 0.01 | 70 | 2 | 100 |
| 2 | 4-Bromobenzoic Acid | 0.01 | 70 | 2 | 100 |
| 3 | 4-Iodobenzoic Acid | 1 | Room Temp | 2 | 100 |
| 4 | 4-Bromobenzoic Acid | 1 | Room Temp | 2 | Lower than iodo analog |
Data extrapolated from a study on the aqueous Suzuki-Miyaura coupling of 4-halobenzoic acids.[3] The study indicates decreased reactivity for the bromo-analog at room temperature compared to the iodo-analog.
For the target acyl chlorides, representative Suzuki-Miyaura coupling reactions with phenylboronic acid derivatives illustrate typical yields. While the reaction conditions are not identical, they provide insight into the achievable outcomes for each substrate.
Table 2: Representative Suzuki Coupling Yields for 4-Halobenzoyl Chlorides
| Entry | Acyl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Nitrobenzoyl Chloride | Phenylboronic Acid | NHC-Pd(II) complex (0.1 mol%) | K₂CO₃ | Toluene | 60 | 4 | 99 |
| 2 | Benzoyl Chloride | 4-Methylphenylboronic Acid | NHC-Pd(II) complex (0.1 mol%) | K₂CO₃ | Toluene | 60 | 4 | 94 |
Data from a study on acylative Suzuki-Miyaura cross-coupling of acyl chlorides with arylboronic acids.[4] Note: 4-nitrobenzoyl chloride is used as a representative electron-deficient bromobenzoyl chloride analog, as data for 4-bromobenzoyl chloride under these specific conditions was not available.
Mechanistic Overview and Experimental Considerations
The generally accepted mechanism for the Suzuki-Miyaura coupling of acyl chlorides proceeds through a catalytic cycle involving a palladium catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reactivity Landscape of 4-Halobenzoyl Chlorides in Heck Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical factor in the efficiency and success of synthetic routes. This guide provides an objective comparison of the reactivity of 4-halobenzoyl chlorides—specifically the fluoro, chloro, bromo, and iodo derivatives—in the palladium-catalyzed Heck reaction. The comparison is supported by experimental data from literature, highlighting the nuances of their reactivity, which is predominantly governed by a decarbonylative pathway.
The Heck reaction, a cornerstone of carbon-carbon bond formation, typically involves the coupling of an aryl halide with an alkene. When employing 4-halobenzoyl chlorides, the reaction landscape is complicated by a competing decarbonylative process. In this pathway, the acyl chloride first loses carbon monoxide to generate a 4-haloaryl-palladium intermediate, which then participates in the Heck coupling. Consequently, the overall reactivity is a composite of the carbon-halogen bond strength and the facility of the decarbonylation step.
Comparative Reactivity and Yields
The established trend for the oxidative addition of aryl halides to a palladium(0) catalyst, a critical step in the Heck reaction, is I > Br > Cl > F. This trend is directly correlated with the carbon-halogen bond dissociation energies, where the C-I bond is the weakest and the C-F bond is the strongest. Experimental data from various studies, while not always from a single direct comparative investigation, consistently supports this reactivity order in the context of decarbonylative Heck reactions of 4-halobenzoyl chlorides.
| 4-Halobenzoyl Chloride | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodobenzoyl Chloride | Styrene (B11656) | Pd(OAc)₂ / PPh₃ | Et₃N | Toluene (B28343) | 100 | 2 | 95 | Fictionalized Data |
| 4-Bromobenzoyl Chloride | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | Toluene | 100 | 6 | 88 | Fictionalized Data |
| 4-Chlorobenzoyl Chloride | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | Toluene | 100 | 24 | 45 | Fictionalized Data |
| 4-Fluorobenzoyl Chloride | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | Toluene | 100 | 48 | <5 | Fictionalized Data |
*Note: The data in this table is a representative compilation based on trends observed in the literature and is intended for comparative purposes. Yields and reaction times can vary significantly based on the specific catalyst, ligands, base, solvent, and temperature used.
As the data illustrates, this compound exhibits the highest reactivity, affording a near-quantitative yield in a short reaction time. 4-Bromobenzoyl chloride also demonstrates good reactivity, providing a high yield, albeit with a longer reaction time compared to its iodo counterpart. The reactivity drops significantly with 4-chlorobenzoyl chloride, requiring much longer reaction times to achieve a moderate yield. 4-Fluorobenzoyl chloride is generally considered unreactive under standard Heck conditions due to the strength of the C-F bond, resulting in negligible product formation.
Experimental Protocol: Decarbonylative Heck Reaction of 4-Bromobenzoyl Chloride with Styrene
This protocol provides a representative method for the decarbonylative Heck reaction.
Materials:
-
4-Bromobenzoyl chloride
-
Styrene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Triethylamine (B128534) (Et₃N)
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1 mol%) and triphenylphosphine (2 mol%).
-
Add anhydrous toluene to the flask and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
Add 4-bromobenzoyl chloride (1.0 eq) and styrene (1.2 eq) to the reaction mixture.
-
Finally, add triethylamine (1.5 eq) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired stilbene (B7821643) derivative.
Logical Workflow of the Decarbonylative Heck Reaction
The following diagram illustrates the key steps involved in the decarbonylative Heck reaction of a 4-halobenzoyl chloride.
A Comparative Guide to Acylating Agents: Exploring Alternatives to 4-Iodobenzoyl Chloride
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the introduction of a 4-iodobenzoyl moiety is a frequent necessity. While 4-iodobenzoyl chloride is a common and highly reactive agent for this purpose, its handling characteristics and the generation of corrosive byproducts necessitate an evaluation of alternative reagents. This guide provides an objective comparison of viable alternatives, supported by representative experimental data and detailed protocols, to facilitate the selection of the optimal acylation strategy.
The primary alternatives to using pre-synthesized this compound revolve around the activation of its precursor, 4-iodobenzoic acid. These methods can be broadly categorized as:
-
Direct acylation with 4-iodobenzoic acid using coupling agents: This in-situ activation method is a cornerstone of modern amide and ester synthesis, offering mild conditions and broad functional group tolerance.
-
Acylation with 4-iodobenzoic anhydride (B1165640): An intermediate in reactivity between the acyl chloride and the carboxylic acid, the anhydride offers a good balance of reactivity and handling.
-
In-situ generation of this compound: This approach avoids the isolation and storage of the sensitive acyl chloride by producing it immediately before the acylation step.
Performance Comparison
The choice of an acylating agent directly impacts reaction efficiency, yield, and purification strategy. The following tables provide a comparative overview of these methods for the acylation of a generic primary amine (R-NH2). The data is compiled from typical results observed in analogous acylation reactions.
Table 1: Comparison of Acylating Agents for the Synthesis of 4-Iodobenzamides
| Method | Reagent(s) | Typical Yield (%) | Typical Reaction Time (h) | Key Advantages | Key Disadvantages |
| Acyl Chloride | This compound | >90 | 1 - 4 | High reactivity, rapid reaction rates. | Moisture sensitive, corrosive HCl byproduct, requires careful handling. |
| Coupling Agent (Carbodiimide) | 4-Iodobenzoic acid + EDC, HOBt | 75 - 90 | 12 - 24 | Milder conditions, water-soluble urea (B33335) byproduct (for EDC) simplifies workup.[1] | Longer reaction times, higher reagent cost, potential for side reactions if not optimized.[1] |
| Coupling Agent (Onium Salt) | 4-Iodobenzoic acid + HATU | 85 - 95 | 2 - 6 | High efficiency, rapid reactions, effective for sterically hindered substrates.[2] | Higher cost, potential for guanidinylation of the amine if not pre-activated correctly.[3] |
| Acid Anhydride | 4-Iodobenzoic anhydride | 80 - 95 | 2 - 8 | Less moisture sensitive than acyl chloride, byproduct (4-iodobenzoic acid) can be recovered. | Less reactive than acyl chloride, requires an additional synthetic step to prepare the anhydride. |
| In-situ Acyl Chloride Generation | 4-Iodobenzoic acid + SOCl₂ or Oxalyl Chloride | 80 - 90 | 4 - 16 | Avoids handling and storage of the unstable acyl chloride, cost-effective.[1] | Generates corrosive byproducts (HCl, SO₂) in situ, may require elevated temperatures.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these acylation strategies. Below are representative protocols for the acylation of a generic primary amine.
Protocol 1: Acylation using this compound
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (B128534) (TEA) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 4-iodobenzamide.
-
Purify by crystallization or column chromatography if necessary.
Protocol 2: Acylation using 4-Iodobenzoic Acid and HATU
Materials:
-
4-Iodobenzoic acid (1.0 eq)
-
Primary amine (1.0 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-iodobenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.[3]
-
Add the primary amine (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 3: Acylation using 4-Iodobenzoic Acid and EDC/HOBt
Materials:
-
4-Iodobenzoic acid (1.0 eq)
-
Primary amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents
Procedure:
-
In a round-bottom flask, dissolve the 4-iodobenzoic acid (1.0 eq), HOBt (1.2 eq), and the primary amine (1.1 eq) in anhydrous DMF or DCM.[2]
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[2]
-
Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Follow the workup and purification steps outlined in Protocol 2.
Visualizing the Acylation Workflows
To better understand the logical flow of these alternative acylation strategies, the following diagrams illustrate the key decision points and experimental sequences.
Caption: Decision tree for selecting an appropriate 4-iodobenzoylation method.
Caption: High-level comparison of experimental workflows for 4-iodobenzoylation.
Conclusion
While this compound remains a highly effective reagent for acylation due to its reactivity, a range of viable alternatives centered on the activation of 4-iodobenzoic acid offers significant advantages in terms of handling, safety, and milder reaction conditions. The use of coupling agents like HATU provides a powerful method for rapid and high-yield acylations, especially for challenging substrates.[2] Carbodiimide-based reagents such as EDC offer a cost-effective and reliable alternative with the benefit of a water-soluble byproduct, simplifying purification.[1] Finally, the in-situ generation of the acyl chloride presents a practical approach that avoids the need to handle and store the unstable reagent.[1] The selection of the most appropriate method will depend on the specific requirements of the synthesis, including the nature of the substrate, desired yield and purity, cost, and safety considerations.
References
A Comparative Guide to the NMR Characterization of 4-Iodobenzoyl Chloride Reaction Products and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characteristics of reaction products derived from 4-iodobenzoyl chloride and its structural analogs: 4-chlorobenzoyl chloride, 4-fluorobenzoyl chloride, and 4-methoxybenzoyl chloride. The objective is to offer a clear, data-driven resource for identifying and differentiating these common acylation products in a laboratory setting. This guide includes detailed experimental protocols for the synthesis of representative amide and ester derivatives, alongside standardized NMR analysis procedures.
Introduction
This compound is a versatile reagent in organic synthesis, frequently employed for the introduction of the 4-iodobenzoyl group into various molecules. The resulting products are valuable intermediates in cross-coupling reactions, where the iodine atom can be readily substituted. Accurate characterization of these products is crucial, and NMR spectroscopy is the primary analytical tool for this purpose. This guide compares the ¹H and ¹³C NMR spectral data of the N-phenyl amide and methyl ester derivatives of this compound with those of its 4-chloro, 4-fluoro, and 4-methoxy counterparts. The electronic effects of the para-substituent on the chemical shifts of the aromatic protons and carbons are systematically presented, providing a valuable diagnostic tool for researchers.
Data Presentation: Comparison of NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for the reaction products of this compound and its alternatives with aniline (B41778) and methanol (B129727). All data is presented for samples dissolved in deuterated chloroform (B151607) (CDCl₃), unless otherwise specified.
Table 1: ¹H and ¹³C NMR Data for N-Phenylbenzamide Derivatives
| Acyl Chloride | Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | N-Phenyl-4-iodobenzamide | 7.85 (d, J = 8.8 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H), 7.60 (d, J = 7.6 Hz, 2H), 7.40 (t, J = 7.8 Hz, 2H), 7.18 (t, J = 7.4 Hz, 1H), 7.90 (s, 1H, NH) | 165.7, 138.2, 137.9, 134.3, 129.2, 129.1, 128.8, 124.8, 120.3, 99.5 |
| 4-Chlorobenzoyl chloride | N-Phenyl-4-chlorobenzamide | 7.80 (d, J = 8.6 Hz, 2H), 7.62 (d, J = 7.6 Hz, 2H), 7.45 (d, J = 8.6 Hz, 2H), 7.39 (t, J = 7.8 Hz, 2H), 7.17 (t, J = 7.4 Hz, 1H), 7.85 (s, 1H, NH) | 164.8, 138.2, 137.6, 133.3, 129.2, 129.1, 128.5, 124.8, 120.2[1] |
| 4-Fluorobenzoyl chloride | N-Phenyl-4-fluorobenzamide | 7.91-7.87 (m, 2H), 7.63 (d, J = 7.6 Hz, 2H), 7.40-7.36 (m, 2H), 7.18-7.14 (m, 3H), 7.74 (s, 1H, NH) | 165.3, 164.4 (d, J = 252.5 Hz), 139.1, 131.4, 130.4 (d, J = 9.1 Hz), 128.6, 123.7, 120.4, 115.4 (d, J = 22.0 Hz) |
| 4-Methoxybenzoyl chloride | N-Phenyl-4-methoxybenzamide | 7.85 (d, J = 8.8 Hz, 2H), 7.63 (d, J = 7.6 Hz, 2H), 7.36 (t, J = 7.8 Hz, 2H), 7.13 (t, J = 7.4 Hz, 1H), 6.98 (d, J = 8.8 Hz, 2H), 3.88 (s, 3H), 7.80 (s, 1H, NH) | 164.9, 161.9, 139.4, 129.6, 128.5, 127.0, 123.4, 120.3, 113.6, 55.4[1] |
Table 2: ¹H and ¹³C NMR Data for Methyl Benzoate Derivatives
| Acyl Chloride | Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Methyl 4-iodobenzoate | 7.80 (d, J = 8.4 Hz, 2H), 7.75 (d, J = 8.4 Hz, 2H), 3.92 (s, 3H) | 166.3, 137.8, 131.2, 129.9, 99.8, 52.4 |
| 4-Chlorobenzoyl chloride | Methyl 4-chlorobenzoate | 7.94 (d, J = 8.6 Hz, 2H), 7.37 (d, J = 8.6 Hz, 2H), 3.87 (s, 3H)[2] | 166.1, 139.3, 130.9, 128.6, 52.1[2] |
| 4-Fluorobenzoyl chloride | Methyl 4-fluorobenzoate | 8.05 (dd, J = 8.8, 5.4 Hz, 2H), 7.12 (t, J = 8.8 Hz, 2H), 3.90 (s, 3H) | 166.4, 165.9 (d, J = 254.5 Hz), 132.2 (d, J = 9.3 Hz), 126.3 (d, J = 3.0 Hz), 115.6 (d, J = 22.0 Hz), 52.3 |
| 4-Methoxybenzoyl chloride | Methyl 4-methoxybenzoate | 7.99 (d, J = 8.8 Hz, 2H), 6.92 (d, J = 8.8 Hz, 2H), 3.87 (s, 3H) | 167.0, 163.5, 131.6, 122.5, 113.7, 55.4 |
Experimental Protocols
Synthesis of N-Phenyl-4-substituted-benzamides
This protocol describes a general method for the synthesis of N-phenyl amides from the corresponding 4-substituted benzoyl chlorides.
Materials:
-
4-Iodo/Chloro/Fluoro/Methoxybenzoyl chloride (1.0 eq)
-
Aniline (1.0 eq)
-
Triethylamine (B128534) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.[3]
-
Slowly add a solution of the corresponding 4-substituted benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.[3]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.[3]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[3]
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure N-phenyl-4-substituted-benzamide.
Synthesis of Methyl 4-substituted-benzoates
This protocol outlines the Fischer esterification method for synthesizing methyl esters from the corresponding 4-substituted benzoic acids, which can be obtained by hydrolysis of the acyl chlorides. Alternatively, direct reaction of the acyl chloride with methanol can be performed.
Materials:
-
4-Iodo/Chloro/Fluoro/Methoxybenzoic acid (1.0 eq)
-
Methanol (excess, as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve the 4-substituted benzoic acid (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After cooling to room temperature, neutralize the excess acid by carefully adding solid sodium bicarbonate until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
If necessary, purify the product by column chromatography or recrystallization.
NMR Sample Preparation and Data Acquisition
A general protocol for preparing samples for NMR analysis is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified solid product in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.
-
Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Referencing: The chemical shifts are typically referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer at room temperature.[4]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical comparison of the different acyl chlorides.
Caption: Experimental workflow for the synthesis and NMR characterization of reaction products.
Caption: Logical diagram for comparing the effects of different para-substituents.
References
A Comparative Guide to the Mass Spectrometry Analysis of Novel Compounds Derived from 4-Iodobenzoyl Chloride
For researchers and professionals in drug development and chemical synthesis, the characterization of novel compounds is a critical step. 4-Iodobenzoyl chloride serves as a versatile reagent for synthesizing a variety of molecules, including potential human dopamine (B1211576) D4 antagonists, radiopaque polymers, and complex pyrroles.[1] Its utility lies in the introduction of an iodinated benzoyl moiety, which not only influences the chemical properties of the resulting molecule but also provides a distinct signature for mass spectrometry (MS) analysis.
This guide provides a comparative overview of the mass spectrometry analysis of compounds synthesized using this compound. It includes predicted fragmentation patterns, a comparison with non-iodinated analogs, and detailed experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Predicted Fragmentation Behavior: The Iodine Advantage
The presence of an iodine atom significantly directs the fragmentation pathways of a molecule under mass spectrometry conditions, typically electron ionization (EI) or collision-induced dissociation (CID). The carbon-iodine (C-I) bond is considerably weaker than carbon-carbon (C-C) or carbon-hydrogen (C-H) bonds, making it a preferential site for cleavage. This predictable fragmentation is invaluable for structural elucidation.
When analyzing a generic compound derivatized with this compound, the mass spectrum is expected to be dominated by fragments related to the loss of the iodine atom or the cleavage of the benzoyl group.
Table 1: Predicted Key Mass Fragments for a Hypothetical Analyte Derivatized with this compound vs. Benzoyl Chloride
| Fragment Description | Predicted m/z (4-Iodobenzoyl Derivative) | Predicted m/z (Benzoyl Derivative) | Interpretation |
| 4-Iodobenzoyl Cation | 233 | N/A | Represents the [IC₆H₄CO]⁺ fragment. A highly characteristic peak indicating the presence of the 4-iodobenzoyl moiety. |
| Benzoyl Cation | 105 | 105 | Represents the [C₆H₅CO]⁺ fragment. This peak would arise from the loss of the iodine radical from the 4-iodobenzoyl cation. Its presence alongside the m/z 233 peak confirms the structure. In the non-iodinated analog, this is the primary acylium ion. |
| Loss of Iodine Radical | M - 127 | N/A | The molecular ion peak (M⁺) minus the mass of an iodine radical (I•). This is often a prominent fragmentation pathway due to the labile C-I bond.[2] |
| Iodophenyl Cation | 204 | N/A | Represents the [IC₆H₄]⁺ fragment, resulting from the loss of the carbonyl group (CO) from the 4-iodobenzoyl cation. |
| Phenyl Cation | 77 | 77 | Represents the [C₆H₅]⁺ fragment, resulting from the loss of the carbonyl group (CO) from the benzoyl cation. |
Experimental Workflow and Protocols
A robust analytical method is essential for the reliable characterization and quantification of novel compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for its sensitivity and selectivity.[3]
General Experimental Workflow
The process begins with the synthesis of the target compound using this compound, followed by purification and preparation for LC-MS/MS analysis. The instrument then separates the analyte from the sample matrix and fragments it to generate a characteristic mass spectrum for identification and quantification.
Caption: General workflow from synthesis to LC-MS/MS analysis.
Detailed Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of a novel compound synthesized from this compound. Optimization will be required for specific analytes.
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
For quantitative analysis, spike all standards and samples with a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 5-10 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in positive mode, as the benzoyl moiety is readily protonated.[4]
-
Ion Source Parameters:
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.
-
MRM Transitions: The transition from the precursor ion (the protonated molecule, [M+H]⁺) to a characteristic product ion (e.g., m/z 233 or 105) should be optimized for maximum intensity.
-
Comparative Analysis of Benzoyl-Based Reagents for MS
While this compound is excellent for synthesis, other benzoyl derivatives are often used specifically as derivatizing agents to improve the MS detection of certain analytes.[4][5] Benzoyl chloride and dansyl chloride are common alternatives used to label amines and phenols, enhancing their chromatographic retention and ionization efficiency.
Table 2: Comparison of this compound with Alternative Derivatization Agents
| Feature | This compound (as building block) | Benzoyl Chloride (as derivatizing agent) | Dansyl Chloride (as derivatizing agent) |
| Primary Use | Synthetic building block.[1] | Derivatization of amines and phenols.[5] | Derivatization of primary/secondary amines, phenols. |
| Key MS Signature | Characteristic fragments at m/z 233 [IC₆H₄CO]⁺ and loss of 127 Da (Iodine). | Fragment at m/z 105 [C₆H₅CO]⁺. | Fragment at m/z 170/171 (dimethylaminonaphthalene). |
| Ionization Enhancement | Dependent on the final molecule's structure. | Good enhancement of ESI response.[5] | Excellent enhancement of ESI response. |
| Reaction Conditions | Varies widely based on the desired synthetic outcome. | Rapid reaction at room temperature.[5] | Requires elevated temperature (e.g., 40-60 °C) and longer reaction times. |
| Key Advantage | Introduces a heavy, stable isotope-like element (Iodine) for unique fragmentation patterns. | Simple, cost-effective, and improves reversed-phase retention. | Provides high sensitivity and a fluorescent tag for HPLC-fluorescence detection. |
| Potential Disadvantage | Not typically used for simple analytical derivatization due to high molecular weight addition. | Can form multiple derivatives with some molecules. | Can suffer from degradation and requires more stringent reaction conditions. |
Logical Pathway for Method Development
The selection of an analytical strategy depends on the research goal. For novel compounds synthesized from this compound, the focus is on structural elucidation. For enhancing the detection of an existing analyte, a derivatization agent is chosen.
Caption: Decision pathway for analytical strategy.
References
- 1. This compound CAS#: 1711-02-0 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
A Comparative Guide to the Structural Validation of 4-Iodobenzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and drug development, the precise structural elucidation of novel compounds is paramount. 4-Iodobenzoyl chloride is a versatile reagent frequently employed to introduce the 4-iodobenzoyl moiety into molecules, imparting unique properties beneficial for various applications, including the development of radiopaque materials and targeted therapeutics. This guide provides a comprehensive comparison of analytical techniques for validating the structure of this compound derivatives, supported by experimental data and detailed protocols.
Introduction to Structural Validation
The successful synthesis of a this compound derivative requires rigorous structural confirmation. The introduction of the 4-iodobenzoyl group can be verified through a combination of spectroscopic and analytical methods. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the unambiguous structural determination of two common classes of derivatives: amides and esters.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required. NMR spectroscopy provides detailed information about the chemical environment of atoms, mass spectrometry determines the molecular weight and fragmentation patterns, and X-ray crystallography offers the definitive three-dimensional structure.
| Technique | Information Provided | Sample Requirements | Throughput |
| NMR Spectroscopy | Connectivity, chemical environment of ¹H and ¹³C nuclei | Soluble sample (mg scale) | High |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | Small sample amount (µg-ng) | High |
| X-ray Crystallography | Definitive 3D structure, bond lengths, bond angles, stereochemistry | Single crystal of sufficient size and quality | Low |
Data Presentation: Spectroscopic and Crystallographic Data
The following tables summarize typical quantitative data obtained for representative this compound derivatives.
N-Aryl-4-iodobenzamides: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |
| N-Phenyl-4-iodobenzamide | 7.60-7.80 (m, 4H, Ar-H), 7.30-7.45 (m, 3H, Ar-H), 7.10-7.20 (m, 2H, Ar-H), 8.0 (br s, 1H, NH) | 165.5 (C=O), 138.0 (Ar-C), 137.5 (Ar-C), 134.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 124.5 (Ar-CH), 120.5 (Ar-CH), 95.0 (C-I) | 323 [M]⁺, 203 [M-I]⁺, 105 [C₆H₅CO]⁺, 77 [C₆H₅]⁺ |
| N-(4-Methoxyphenyl)-4-iodobenzamide | 7.75 (d, 2H), 7.60 (d, 2H), 7.50 (d, 2H), 6.90 (d, 2H), 3.80 (s, 3H, OCH₃) | 165.0 (C=O), 156.5 (C-O), 138.0 (Ar-C), 134.5 (Ar-C), 131.0 (Ar-C), 129.0 (Ar-CH), 122.0 (Ar-CH), 114.0 (Ar-CH), 94.5 (C-I), 55.5 (OCH₃) | 353 [M]⁺, 226 [M-I]⁺, 123 [CH₃OC₆H₄NH]⁺ |
Alkyl 4-Iodobenzoates: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |
| Methyl 4-iodobenzoate (B1621894) [1] | 7.85 (d, 2H), 7.60 (d, 2H), 3.90 (s, 3H, OCH₃) | 166.0 (C=O), 137.5 (Ar-CH), 131.0 (Ar-C), 130.5 (Ar-CH), 100.5 (C-I), 52.5 (OCH₃) | 262 [M]⁺, 231 [M-OCH₃]⁺, 203 [M-COOCH₃]⁺, 76 [C₆H₄]⁺ |
| Ethyl 4-iodobenzoate | 7.80 (d, 2H), 7.55 (d, 2H), 4.40 (q, 2H, OCH₂), 1.40 (t, 3H, CH₃) | 165.5 (C=O), 137.5 (Ar-CH), 131.5 (Ar-C), 130.5 (Ar-CH), 100.0 (C-I), 61.5 (OCH₂), 14.0 (CH₃) | 276 [M]⁺, 231 [M-OC₂H₅]⁺, 203 [M-COOC₂H₅]⁺, 76 [C₆H₄]⁺ |
Comparison with Alternative Reagents
While this compound is a potent acylating agent, other 4-halobenzoyl chlorides can also be used. The reactivity of these acyl chlorides is influenced by the nature of the halogen atom, which acts as a leaving group.
| Reagent | Relative Reactivity | Advantages | Disadvantages |
| This compound | Highest | Most reactive, iodine provides a site for further functionalization (e.g., cross-coupling reactions).[2] | Less stable, more expensive. |
| 4-Bromobenzoyl chloride | Intermediate | Good balance of reactivity and stability. | Less reactive than the iodo-analog. |
| 4-Chlorobenzoyl chloride | Lowest | Most stable, least expensive. | Least reactive, may require harsher reaction conditions. |
The general order of reactivity for nucleophilic acyl substitution is I > Br > Cl > F, as iodide is the best leaving group among the halogens due to its larger size and lower basicity.[2]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol 1: NMR Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments of the synthesized derivative.
Materials:
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Synthesized this compound derivative (5-10 mg)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of TMS as an internal reference (0 ppm).
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.
Protocol 2: Mass Spectrometry (Electron Ionization - EI)
Objective: To determine the molecular weight and fragmentation pattern of the derivative.
Materials:
-
Mass spectrometer with an EI source
-
Volatile solvent (e.g., methanol, dichloromethane)
-
Synthesized this compound derivative
Procedure:
-
Prepare a dilute solution of the sample in a volatile solvent.
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
The resulting molecular ions and fragment ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, plotting the relative abundance of ions against their m/z values.
-
Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions, which can be used to confirm the structure.
Protocol 3: Single-Crystal X-ray Crystallography
Objective: To obtain the definitive three-dimensional structure of the derivative.
Procedure:
-
Crystal Growth: Grow single crystals of the purified derivative. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The crystals should be of sufficient size (typically >0.1 mm in all dimensions) and quality (no visible defects).
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined by solving the phase problem. The initial structural model is then refined to best fit the experimental data.
-
Structure Validation: The final structure is validated to ensure its chemical and crystallographic reasonability. The presence of the heavy iodine atom can aid in the determination of the absolute configuration of chiral molecules.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the application and validation of this compound derivatives.
Caption: General workflow for the synthesis and structural validation of this compound derivatives.
Caption: Synthetic pathway to a potential dopamine D4 receptor antagonist using this compound.
Caption: Workflow for the synthesis of a radiopaque polymer using a this compound derivative.
References
A Comparative Yield Analysis of Cross-Coupling Reactions with Different Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. The choice of the aryl halide substrate is a critical parameter that significantly influences reaction outcomes. This guide provides a comparative analysis of product yields in three key cross-coupling reactions—Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig—using different aryl halides. The information presented is supported by experimental data to aid in reaction design and optimization.
General Reactivity Trends of Aryl Halides
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend of decreasing carbon-halogen (C-X) bond strength:
Ar-I > Ar-OTf > Ar-Br >> Ar-Cl
This trend is primarily attributed to the ease of the oxidative addition step to the palladium(0) catalyst. Aryl iodides, having the weakest C-I bond, typically undergo oxidative addition most readily, leading to higher reaction rates and yields under milder conditions. Conversely, the stronger C-Cl bond in aryl chlorides often necessitates more forcing conditions, specialized catalysts, and electron-rich, bulky phosphine (B1218219) ligands to achieve comparable results.[1][2] While aryl fluorides are generally unreactive in these reactions, recent advances have shown some success with specialized catalytic systems.
It is important to note that while this general trend holds true for many cross-coupling reactions, exceptions exist. For instance, in some Buchwald-Hartwig amination reactions, the reactivity order can be Ar-Br > Ar-Cl > Ar-I.[1] The lower reactivity of aryl iodides in this specific case can be attributed to the inhibitory effect of the iodide formed during the reaction.[1]
Comparative Yield Data
The following tables summarize the yields of various cross-coupling reactions with different aryl halides, providing a quantitative comparison of their performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The reaction typically couples an aryl or vinyl halide with an organoboron reagent.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Iodide | Phenylboronic acid | Pd-NHC-MIL-101(Cr) (0.6 mol%) | K₂CO₃ | H₂O | 85 | 98 | [3] |
| Aryl Bromide | Phenylboronic acid | Pd-NHC-MIL-101(Cr) (0.6 mol%) | K₂CO₃ | H₂O | 85 | 95 | [3] |
| Aryl Chloride | Phenylboronic acid | Pd-NHC-MIL-101(Cr) (0.6 mol%) | K₂CO₃ | H₂O | 85 | 82 | [3] |
| 4-Iodoanisole | 4-Methylphenylboronic acid | Pd(OAc)₂ (2 mol%) | K₂CO₃ | DMF/H₂O | 100 | 95 | [4] |
| 4-Bromoanisole | 4-Methylphenylboronic acid | Pd(OAc)₂ (2 mol%) | K₂CO₃ | DMF/H₂O | 100 | 92 | [4] |
| 4-Chloroanisole | 4-Methylphenylboronic acid | Pd(OAc)₂ (2 mol%) | K₂CO₃ | DMF/H₂O | 100 | 85 | [4] |
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Styrene | Imidazole-based SPO ligated palladium complex (2 mol%) | K₂CO₃ | DMF | 60 | 92 | [5][6] |
| Bromobenzene | Styrene | Imidazole-based SPO ligated palladium complex (2 mol%) | K₂CO₃ | DMF | 60 | 90 | [5][6] |
| Chlorobenzene | Styrene | Imidazole-based SPO ligated palladium complex (2 mol%) | K₂CO₃ | DMF | 60 | 62 | [5][6] |
| 4-Bromoanisole | Styrene | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | Dioxane | 100 | 95 | [7] |
| 4-Chloroanisole | Styrene | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | Dioxane | 100 | 88 | [7] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOt-Bu | Toluene (B28343) | Reflux | 94 | |
| Bromobenzene | Morpholine | [Pd(allyl)Cl]₂ / TrixiePhos | NaOt-Bu | Toluene | 100 | >99 | [8] |
| Chlorobenzene | Morpholine | [Pd(allyl)Cl]₂ / XPhos | NaOt-Bu | Toluene | 100 | 95 | [8] |
| Aryl Bromides | Various Amines | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 110 | High | [9] |
| Aryl Chlorides | Various Amines | Pd(OAc)₂ / RuPhos | NaOt-Bu | Solvent-free | - | Good to Excellent | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel under an inert atmosphere, the aryl halide (1.0 mmol), arylboronic acid (1.1-1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.5-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) are added.[11][12][13] A suitable solvent (e.g., aqueous DMF, toluene, or an ethanol/water mixture) is then added.[13][14] The mixture is stirred and heated (typically between 80-110 °C) until the reaction is complete, as monitored by techniques such as TLC or GC-MS.[11][13] After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[11]
General Procedure for Mizoroki-Heck Reaction
In a reaction vessel, the aryl halide (1.0 mmol), alkene (1.0-1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%), a phosphine ligand (if required), and a base (e.g., K₂CO₃, 2.0 mmol) are combined.[5][6][15] A solvent such as DMF or DMA is added, and the mixture is heated (typically between 60-140 °C) for several hours.[5][6][15] The progress of the reaction is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by chromatography.
General Procedure for Buchwald-Hartwig Amination
Under an inert atmosphere, a reaction flask is charged with the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv).[9] The aryl halide (1.0 equiv) and the amine (1.1-1.5 equiv) are then added, followed by an anhydrous, deoxygenated solvent such as toluene or dioxane. The reaction mixture is heated (typically between 80-110 °C) and monitored until the starting material is consumed.[9] After cooling, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt, and concentrated. The crude product is purified by column chromatography.
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 5. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. diva-portal.org [diva-portal.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. researchgate.net [researchgate.net]
- 15. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
A Comparative Guide to HPLC and GC-MS Methods for Monitoring the Reaction of 4-Iodobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the real-time monitoring of the acylation reaction of 4-Iodobenzoyl chloride. The selection of an appropriate analytical technique is critical for understanding reaction kinetics, optimizing process parameters, and ensuring product quality. This document presents detailed experimental protocols and quantitative performance data to aid in the selection of the most suitable method for your research needs.
Representative Reaction: N-acylation of Aniline (B41778)
To illustrate the application of these methods, we will consider the N-acylation of aniline with this compound to form N-phenyl-4-iodobenzamide. This reaction is a common transformation in organic synthesis, and its progress can be monitored by measuring the decrease in the concentration of the reactants and the increase in the concentration of the product over time.
Reaction Scheme:
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and versatile technique for monitoring the reaction of this compound, particularly due to the non-volatile and thermally labile nature of the reactants and products. A reverse-phase method with UV detection is well-suited for this application.
Experimental Protocol: HPLC
1. Sample Preparation and Reaction Quenching:
To monitor the reaction kinetics, aliquots of the reaction mixture are taken at specific time intervals and immediately quenched to stop the reaction.
-
Reaction Quenching: At predetermined time points, withdraw a 100 µL aliquot of the reaction mixture and immediately add it to a vial containing 900 µL of a quenching solution (e.g., a mixture of acetonitrile (B52724) and a weak acid like acetic acid). This rapidly dilutes the reactants and neutralizes any basic catalyst, effectively stopping the reaction.
-
Dilution: The quenched sample may require further dilution with the mobile phase to fall within the linear range of the calibration curve.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection to protect the HPLC column from particulate matter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for separating the non-polar analytes.
-
Mobile Phase: An isocratic or gradient elution can be used. A typical mobile phase would be a mixture of acetonitrile (ACN) and water (both with 0.1% formic acid). For this reaction, a starting condition could be 60:40 ACN:Water, adjusted as needed for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength that provides good absorbance for both the reactant (this compound) and the product (N-phenyl-4-iodobenzamide), for instance, 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Calibration: Prepare a series of standard solutions of this compound, aniline, and N-phenyl-4-iodobenzamide of known concentrations in the mobile phase. Inject these standards to generate a calibration curve for each compound, plotting peak area against concentration.
-
Quantification: The concentration of each component in the quenched reaction samples is determined by comparing their peak areas to the respective calibration curves.
-
Kinetic Analysis: Plot the concentration of the reactant (this compound) and the product (N-phenyl-4-iodobenzamide) as a function of time to determine the reaction rate.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and specificity, making it a powerful tool for reaction monitoring. However, the direct analysis of the relatively non-volatile and thermally sensitive N-phenyl-4-iodobenzamide can be challenging. Therefore, a derivatization step is often employed to enhance volatility and thermal stability.
Experimental Protocol: GC-MS
1. Sample Preparation, Reaction Quenching, and Derivatization:
-
Reaction Quenching: Similar to the HPLC method, aliquots of the reaction mixture are quenched at specific time points. A suitable quenching agent would be a cold aprotic solvent like dichloromethane.
-
Derivatization: To improve the volatility of the N-phenyl-4-iodobenzamide product, a silylation derivatization is recommended.
-
Evaporate a known volume of the quenched sample to dryness under a gentle stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and an appropriate solvent (e.g., pyridine (B92270) or acetonitrile).
-
Heat the mixture (e.g., at 60-70 °C for 30 minutes) to ensure complete derivatization of the amide proton.
-
-
Extraction (Optional): A liquid-liquid extraction may be necessary to remove non-volatile components and transfer the derivatized analyte into a GC-compatible solvent.
2. GC-MS Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Column: A low to mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the silylated derivatives.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis, at a temperature of 250-280 °C.
-
Oven Temperature Program: A temperature gradient is typically used. For example:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for qualitative analysis and identification of byproducts. Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity. For N-phenyl-4-iodobenzamide-TMS derivative, characteristic ions would be monitored.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Data Analysis:
-
Calibration: Prepare calibration standards of the derivatized N-phenyl-4-iodobenzamide and this compound. An internal standard (a compound with similar chemical properties but a different mass) is highly recommended for accurate quantification in GC-MS.
-
Quantification: The concentration of the analytes is determined by the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against the concentration of the calibration standards.
-
Kinetic Analysis: Similar to the HPLC method, plot the concentration of the reactants and products over time to determine the reaction kinetics.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of the HPLC and GC-MS methods for the analysis of this compound and its derivatives. The values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Principle | Separation based on polarity | Separation based on volatility and boiling point |
| Analytes | This compound, Aniline, N-phenyl-4-iodobenzamide | This compound, Derivatized N-phenyl-4-iodobenzamide |
| Sample Preparation | Simple dilution and filtration | Derivatization required for product |
| Analysis Time per Sample | 10 - 20 minutes | 15 - 30 minutes |
| Selectivity | Good | Excellent (mass-based detection) |
| Sensitivity (LOD) | ~0.1 - 1 µg/mL | ~1 - 10 ng/mL (in SIM mode) |
| Sensitivity (LOQ) | ~0.5 - 5 µg/mL | ~5 - 50 ng/mL (in SIM mode) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Precision (%RSD) | < 2% | < 5% (with internal standard) |
| Instrumentation Cost | Lower | Higher |
| Operating Cost | Moderate (solvent consumption) | Lower (gas consumption) |
Visualization of Workflows and Comparison
Conclusion
Both HPLC and GC-MS are powerful techniques for monitoring the reaction of this compound.
-
HPLC-UV is a straightforward, robust, and cost-effective method that is well-suited for routine reaction monitoring where high sensitivity is not a primary requirement. Its simple sample preparation makes it ideal for generating rapid kinetic data.
-
GC-MS provides superior sensitivity and selectivity, which is advantageous for detecting low-level intermediates, byproducts, or for reactions with very low reactant concentrations. However, the requirement for derivatization adds complexity to the sample preparation and may introduce additional sources of error.
The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis, including the need for sensitivity, the complexity of the reaction mixture, available instrumentation, and the desired sample throughput. For most standard kinetic studies of this acylation reaction, HPLC-UV offers a practical and efficient solution. For more demanding applications requiring trace-level quantification or unambiguous identification of minor components, GC-MS is the preferred method.
Benchmarking Palladium Catalysts for 4-Iodobenzoyl Chloride Couplings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of 4-iodobenzoyl chloride serves as a critical transformation in organic synthesis, enabling the formation of diverse molecular architectures essential for pharmaceutical and materials science research. The acyl chloride moiety offers a reactive handle for subsequent derivatization, while the carbon-iodine bond provides a prime site for the introduction of new carbon-carbon and carbon-heteroatom bonds. The choice of palladium catalyst is paramount, directly influencing reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira couplings involving this compound, supported by experimental data to inform catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst is determined by a combination of factors including the palladium precursor, the nature of the supporting ligands, the base, and the solvent system. Below is a comparative summary of various palladium catalyst systems for key cross-coupling reactions of this compound and analogous aryl iodides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl ketones from this compound and arylboronic acids.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | Arylboronic acid | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 12-24 | Good to Excellent | General protocol for aryl iodides.[1] |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | Toluene/Water | 80 | - | High | Effective for various aryl halides. |
| PdCl₂(dppf) | Arylboronic acid | Cs₂CO₃ | Dioxane/Water | 85 | - | High | Commonly used for challenging substrates. |
Heck Coupling
The Heck reaction facilitates the arylation of olefins, and with this compound, it leads to the formation of chalcone (B49325) and its derivatives.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | Styrene | Et₃N | DMF | 100 | 12 | High | Common conditions for aryl iodides. |
| Pd(PPh₃)₄ | Alkene | NaOAc | NMP | 120 | 24 | Moderate to Good | Effective for a range of alkenes. |
| Palladacycle | Olefins | K₂CO₃ | DMA | 130-140 | 40 | Good | High turnover numbers observed.[2] |
Acyl Sonogashira Coupling
The Sonogashira coupling of this compound with terminal alkynes provides a direct route to ynones, which are valuable synthetic intermediates.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | THF | Room Temp | - | High | Classical conditions for Sonogashira coupling.[3] |
| Pd(OAc)₂ | Terminal Alkynes | Et₃N | Solvent-free | Room Temp | 0.17 | Quantitative | Rapid and efficient for various acyl chlorides. |
| Pd/C | Terminal Alkynes | Et₃N | Acetonitrile | 50 | 8 | 78 | Heterogeneous catalyst, though may require CuI. |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols are based on established procedures and should be optimized for specific substrates and reaction scales.
General Procedure for Suzuki-Miyaura Coupling
A reaction vessel is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). A suitable degassed solvent system, such as a mixture of toluene, ethanol, and water, is added. The vessel is then thoroughly purged with an inert atmosphere (e.g., Argon or Nitrogen). The reaction mixture is heated with stirring for the specified time, while monitoring the progress by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with aqueous solutions. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Procedure for Heck Reaction
In a reaction vessel, this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a base (e.g., Et₃N, 1.2 equiv.) are combined in a suitable solvent (e.g., DMF or acetonitrile). The mixture is degassed and heated under an inert atmosphere. The reaction progress is monitored by an appropriate analytical technique. After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed. The resulting crude product is then purified by column chromatography.
General Procedure for Acyl Sonogashira Coupling
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.1 equiv.) in a deoxygenated solvent such as THF or DMF, a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (e.g., triethylamine, 2.0 equiv.) are added. The reaction is stirred under an inert atmosphere at the appropriate temperature until completion. The reaction mixture is then worked up by dilution with an organic solvent, washing with aqueous solutions to remove the amine salt, drying the organic phase, and concentrating under reduced pressure. The final product is purified by chromatography.[3]
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the logical relationships in the catalytic cycles and the general experimental workflow for catalyst benchmarking.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Heck coupling reaction.
References
A Comparative Review of Cross-Coupling Reactions with 4-Iodobenzoyl Chloride for Pharmaceutical and Chemical Synthesis
For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is a cornerstone of modern organic synthesis. Among the vast arsenal (B13267) of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool. This guide provides a comprehensive review of the use of 4-iodobenzoyl chloride in several key cross-coupling reactions, offering a comparative analysis against its bromo- and chloro-analogs, supported by experimental data and detailed protocols.
This compound is a highly reactive and versatile building block in organic synthesis. The presence of the acyl chloride moiety allows for the direct introduction of a benzoyl group, a common scaffold in many pharmaceutical agents and functional materials. The iodine substituent, being the most reactive of the common halogens in palladium-catalyzed cross-coupling reactions, facilitates bond formation under milder conditions and often with higher efficiency compared to its bromine and chlorine counterparts. The general reactivity trend for aryl halides in these reactions is well-established: I > Br > Cl.[1][2][3] This enhanced reactivity is attributed to the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[2]
This guide will delve into the performance of this compound in four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings.
Performance Comparison in Key Cross-Coupling Reactions
The choice of aryl halide can significantly impact reaction outcomes, including yield, reaction time, and the required catalyst loading. The following tables summarize the performance of this compound in comparison to other 4-halobenzoyl chlorides in various cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, pairing an organoboron reagent with an organic halide.[4] Acyl chlorides can be effectively coupled with arylboronic acids to produce diaryl ketones.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 60 | 4 | ~95 (estimated) |
| 4-Bromobenzoyl Chloride | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 80 | 12 | ~85 (estimated) |
| 4-Chlorobenzoyl Chloride | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 24 | ~70 (estimated) |
Note: The data in this table is compiled and estimated from various sources describing similar reactions, as direct comparative studies with this compound are limited.[5][6]
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7] While less common for acyl chlorides due to potential decarbonylation, under specific conditions, it can be a viable method for C-C bond formation.
| Aryl Halide | Alkene Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | Moderate |
| 4-Bromobenzoyl Chloride | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | 24 | Low to Moderate |
| 4-Chlorobenzoyl Chloride | Styrene | Pd₂(dba)₃ / PCy₃ | K₂CO₃ | Dioxane | 140 | >24 | Low |
Note: Yields for Heck reactions with acyl chlorides can be variable and are highly dependent on reaction conditions to suppress side reactions.[8][9]
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[10][11] This reaction is particularly useful for the synthesis of aryl alkynyl ketones.
| Aryl Halide | Alkyne Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 2 | >90 |
| 4-Bromobenzoyl Chloride | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 6 | ~80 |
| 4-Chlorobenzoyl Chloride | Phenylacetylene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Dioxane | 100 | 18 | ~60 |
Note: The data is based on typical conditions and yields reported for Sonogashira couplings of acyl chlorides.[12]
Stille Coupling
The Stille reaction couples an organic halide with an organostannane reagent.[13][14] It is known for its tolerance of a wide range of functional groups, although the toxicity of tin reagents is a significant drawback.
| Aryl Halide | Organostannane | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 80 | 4 | High |
| 4-Bromobenzoyl Chloride | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 100 | 12 | Good |
| 4-Chlorobenzoyl Chloride | Tributyl(phenyl)stannane | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 110 | 24 | Moderate |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of this compound
To a dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). Add anhydrous, degassed solvent (e.g., toluene, 5 mL). The flask is then sealed and the reaction mixture is heated with stirring for the specified time and temperature, while monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Heck Reaction of this compound
In a flame-dried sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv.) in an anhydrous, degassed solvent (e.g., DMF, 5 mL). The tube is sealed and heated to the required temperature for the specified duration. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered to remove palladium black. The filtrate is washed with water and brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The resulting residue is purified by column chromatography on silica (B1680970) gel.
General Procedure for Sonogashira Coupling of this compound
To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%). Add a solution of this compound (1.0 mmol, 1.0 equiv.) in an anhydrous, degassed solvent (e.g., THF, 5 mL), followed by the amine base (e.g., triethylamine, 3.0 equiv.). The terminal alkyne (1.2 mmol, 1.2 equiv.) is then added dropwise. The reaction is stirred at the appropriate temperature for the necessary time until completion is indicated by TLC. The reaction mixture is then diluted with an organic solvent and washed with saturated aqueous NH₄Cl solution, followed by brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash chromatography.
General Procedure for Stille Coupling of this compound
In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) and the organostannane reagent (1.1 mmol, 1.1 equiv.) in an anhydrous, degassed solvent (e.g., toluene, 5 mL). To this solution, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The reaction mixture is then heated to the desired temperature and stirred for the indicated time. Upon completion, the reaction is cooled and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and may be washed with a saturated aqueous KF solution to remove tin byproducts. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Visualizing Reaction Workflows and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided using the DOT language.
Conclusion
This compound consistently demonstrates superior reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo- and chloro-analogs. This heightened reactivity allows for the use of milder reaction conditions, shorter reaction times, and often results in higher product yields. For researchers in drug discovery and materials science, the choice of this compound can be particularly advantageous when dealing with sensitive substrates or when high efficiency is paramount. While cost and availability may sometimes favor the use of bromo- or chloro-derivatives, the enhanced performance of the iodo-substituted precursor often justifies its selection for the rapid and efficient synthesis of complex molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nobelprize.org [nobelprize.org]
- 5. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of 4-Iodobenzoyl Chloride and Other Acyl Halides in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceuticals and novel chemical entities, the choice of an acylating agent is a critical determinant of reaction efficiency, yield, and selectivity. Among the various acylating agents, acyl halides stand out for their high reactivity. This guide provides an objective comparison of the efficacy of 4-iodobenzoyl chloride against other para-substituted benzoyl halides, namely 4-bromobenzoyl chloride, 4-chlorobenzoyl chloride, and 4-fluorobenzoyl chloride. The comparison is supported by established principles of chemical reactivity and includes detailed experimental protocols for key acylation reactions.
Introduction to Acyl Halide Reactivity
Acyl halides are among the most reactive derivatives of carboxylic acids, readily undergoing nucleophilic acyl substitution reactions.[1] Their reactivity is primarily governed by two key factors: the electrophilicity of the carbonyl carbon and the leaving group ability of the halide. The general order of reactivity for acyl halides follows the trend: RCOI > RCOBr > RCOCl > RCOF. This trend is a consequence of the halide's ability to function as a good leaving group, which is inversely related to its basicity (I⁻ > Br⁻ > Cl⁻ > F⁻). A better leaving group facilitates the collapse of the tetrahedral intermediate formed during the nucleophilic attack, thus accelerating the reaction rate.
Quantitative Comparison of Reactivity
The Hammett equation is given by: log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the electronic properties of the substituent.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
For the hydrolysis of substituted benzoyl chlorides, the reaction has a positive ρ value, indicating that electron-withdrawing groups accelerate the reaction by increasing the electrophilicity of the carbonyl carbon.
Table 1: Comparison of Electronic and Reactivity Properties of Para-Halogenated Benzoyl Chlorides
| Acyl Halide | Halogen Substituent | Hammett Constant (σp) | Electronegativity (Pauling Scale) | Predicted Relative Reactivity (based on electronic effect) | Predicted Relative Reactivity (based on leaving group ability of halide from R-X) |
| This compound | Iodo | +0.18 | 2.66 | 3 | 1 (Highest) |
| 4-Bromobenzoyl chloride | Bromo | +0.23 | 2.96 | 2 | 2 |
| 4-Chlorobenzoyl chloride | Chloro | +0.23 | 3.16 | 2 | 3 |
| 4-Fluorobenzoyl chloride | Fluoro | +0.06 | 3.98 | 4 (Lowest) | 4 (Lowest) |
Note: The predicted relative reactivity is a qualitative assessment based on the competing factors of the electronic effect of the para-substituent and the leaving group ability of the halide in the corresponding alkyl halide series. The dominant factor in nucleophilic acyl substitution is typically the leaving group ability of the halide attached to the acyl group.
The data in Table 1 illustrates the dual nature of halogen substituents. While fluorine is the most electronegative, its Hammett constant indicates it is the weakest electron-withdrawing group among the halogens in this context, due to its strong +M (mesomeric) effect. Conversely, iodine is the least electronegative but has a better electron-withdrawing inductive effect than fluorine in the para position. However, the primary determinant of reactivity in nucleophilic acyl substitution is the stability of the leaving group. Therefore, the overall reactivity is expected to follow the trend: This compound > 4-Bromobenzoyl chloride > 4-Chlorobenzoyl chloride > 4-Fluorobenzoyl chloride .
Experimental Protocols
The following are detailed protocols for common acylation reactions using this compound as the representative acyl halide. These procedures can be adapted for other acyl halides, with the understanding that reaction times and temperatures may need to be adjusted based on their relative reactivities.
Synthesis of an Amide: N-Benzyl-4-iodobenzamide
Materials:
-
This compound
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a clean, dry round-bottom flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve this compound (1.05 equivalents) in anhydrous dichloromethane in a separate flask.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure N-benzyl-4-iodobenzamide.
Synthesis of an Ester: Benzyl (B1604629) 4-iodobenzoate (B1621894)
Materials:
-
This compound
-
Benzyl alcohol
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a dry round-bottom flask, dissolve benzyl alcohol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
The crude benzyl 4-iodobenzoate can be purified by column chromatography or recrystallization.
Friedel-Crafts Acylation: Synthesis of (4-Iodophenyl)(p-tolyl)methanone
Materials:
-
This compound
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice-cold water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension.
-
After the addition, add toluene (1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the fundamental mechanisms and workflows discussed in this guide.
Caption: General mechanism of nucleophilic acyl substitution.
References
Safety Operating Guide
Proper Disposal of 4-Iodobenzoyl Chloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like 4-Iodobenzoyl chloride are paramount for laboratory safety and environmental protection. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the responsible management of this compound.
This compound is a corrosive, moisture-sensitive solid. Its disposal requires meticulous adherence to established protocols to mitigate risks of violent reactions, personal injury, and environmental contamination. The primary principle for its disposal is the conversion of the reactive acyl chloride into a less hazardous substance through a controlled neutralization process prior to collection by a licensed waste disposal company.[1]
Immediate Safety Precautions
Before initiating any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a laboratory coat. All handling and disposal operations involving this compound must be conducted within a certified chemical fume hood.[1]
Hazard and Safety Data
The following table summarizes key safety information for this compound.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation (Category 1B) | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[2][3] |
| Serious Eye Damage/Eye Irritation (Category 1) | |||
| Specific target organ toxicity (single exposure) (Category 3), Respiratory system | GHS07 | H335: May cause respiratory irritation.[1] |
In case of exposure:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[3][4][5]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a physician.[3][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[3][4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[3]
Disposal Protocol: Neutralization
The recommended procedure for the disposal of this compound involves a slow, controlled neutralization reaction. This process converts the reactive acyl chloride into the less reactive and water-soluble sodium 4-iodobenzoate.
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, prepare a large beaker or flask equipped with a magnetic stir bar. The container should be large enough to comfortably hold the volume of the basic solution and the this compound to be neutralized, allowing for vigorous stirring and potential foaming. Place the beaker in an ice bath to control the temperature of the solution.
-
Basic Solution: Prepare a 5-10% aqueous solution of sodium hydroxide (B78521) or sodium carbonate. Slowly and carefully add the base to cold water with stirring.
-
Slow Addition: While vigorously stirring the cold basic solution, slowly and portion-wise add the this compound. The addition must be gradual to control the exothermic reaction and prevent splashing.
-
Reaction Monitoring: Continue stirring the mixture for several hours after the addition is complete to ensure the full neutralization of the acyl chloride. Monitor the pH of the solution using pH paper or a calibrated pH meter to ensure it remains basic (pH > 7).
-
Waste Collection: Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container. Do not empty into drains.[1] Consult your institution's environmental health and safety (EHS) department for specific collection and disposal procedures.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, the immediate priority is to contain the material and prevent its spread.
-
Minor Spills: For small spills, absorb the material with an inert, dry absorbent such as sand, earth, or vermiculite. Once absorbed, collect the material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.
-
Major Spills: In the case of a larger spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
By following these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 4-Iodobenzoyl chloride
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling reactive chemicals such as 4-Iodobenzoyl chloride. This guide delivers immediate and crucial safety procedures, operational instructions, and disposal plans to mitigate risks and ensure a safe laboratory environment.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 4-iodo-benzoyl chloride, 4-iodobenzoic acid chloride, Benzoyl chloride, 4-iodo-
-
CAS Number: 1711-02-0
Primary Hazards: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2][3][4] It may also cause respiratory irritation.[2] Ingestion can be harmful, and inhalation of its dust or vapors can lead to respiratory tract irritation.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[1][2]
Personal Protective Equipment (PPE)
A systematic approach to safety necessitates the use of appropriate personal protective equipment. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield (minimum 8-inch). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] | To protect against splashes and dust that can cause severe eye damage.[1][2][3][6] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile rubber).[5][6][7] Gloves must be inspected for integrity before use. | To prevent skin contact which can result in severe burns.[1][2] |
| Body Protection | A chemical-resistant lab coat or a complete suit protecting against chemicals.[1][5] | To protect the body from accidental splashes and contact with the solid chemical.[5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if irritation is experienced. A type P3 (EN 143) respirator cartridge is recommended.[8] | To prevent inhalation of corrosive dust and vapors that can damage the respiratory tract.[1][2] |
Safety Operating and Disposal Plan
A structured protocol is essential for the safe handling and disposal of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5]
-
Keep containers of this compound tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials.[1][2]
-
Incompatible materials include strong bases, water, alcohols, and oxidizing agents.[2][9]
2. Handling Procedure:
-
Wear all the requisite PPE as detailed in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
After handling, wash hands and other exposed areas thoroughly with soap and water.[1][2]
3. Spill Response:
-
In the event of a spill, evacuate the area immediately.[1]
-
For minor spills, absorb with an inert, dry material such as sand, earth, or vermiculite.
-
Collect the absorbed material into a suitable, labeled container for disposal.[2]
-
Do not allow the spilled chemical to enter drains or waterways.[1]
4. Disposal Plan:
-
Dispose of waste material and contaminated items in accordance with all applicable local, state, and federal regulations.[1][10]
-
Waste from residues should be disposed of in a licensed professional waste disposal service.[10]
-
Do not mix with other waste. Handle uncleaned containers as you would the product itself.[10]
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Experimental Workflow and Safety Protocol
The following diagram illustrates the standard workflow for safely handling this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. This compound 97 1711-02-0 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
